molecular formula C29H30N2O2 B1674682 LE135 CAS No. 155877-83-1

LE135

货号: B1674682
CAS 编号: 155877-83-1
分子量: 438.6 g/mol
InChI 键: YZZAIQOVMHVWBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid is a dibenzodiazepine.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZAIQOVMHVWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439469
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155877-83-1
Record name LE 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155877-83-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dual Functionality of LE135: A Technical Guide to its Role as a RARβ Antagonist and TRP Channel Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

La Jolla, CA – December 8, 2025 – LE135, a synthetic small molecule, exhibits a complex pharmacological profile, acting as a selective antagonist of the Retinoic Acid Receptor Beta (RARβ) and, in a distinct off-target capacity, as a potent agonist of Transient Receptor Potential (TRP) channels TRPV1 and TRPA1. This technical guide provides an in-depth analysis of the function of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Function: Selective RARβ Antagonism

This compound is primarily recognized for its role as a competitive antagonist of retinoic acid receptors, with a notable selectivity for the RARβ subtype.[1][2] This antagonism interferes with the canonical retinoic acid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

Retinoic Acid Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). It is then transported to the nucleus where it binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes. This compound, by competitively binding to RARβ, prevents the binding of endogenous retinoic acid and subsequent transcriptional activation.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde RDH Retinoic_Acid_cyto Retinoic Acid Retinaldehyde->Retinoic_Acid_cyto RALDH CRABP CRABP RA_CRABP RA-CRABP Complex Retinoic_Acid_nuc Retinoic Acid RA_CRABP->Retinoic_Acid_nuc RAR_RXR RAR/RXR Heterodimer RA_RAR_RXR RA-RAR/RXR Complex RARE RARE RA_RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates LE135_nuc This compound LE135_nuc->RAR_RXR Antagonizes Retinoic_Acid_cytoCRABP Retinoic_Acid_cytoCRABP Retinoic_Acid_cytoCRABP->RA_CRABP Retinoic_Acid_nucRAR_RXR Retinoic_Acid_nucRAR_RXR Retinoic_Acid_nucRAR_RXR->RA_RAR_RXR

Caption: Retinoic Acid Signaling Pathway and this compound Inhibition.
Quantitative Data: Receptor Binding and Functional Inhibition

The following tables summarize the key quantitative parameters defining the interaction of this compound with retinoic acid receptors.

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) RARα1.4 µM[2]
RARβ220 nM[2]
Functional Inhibition (IC50) Inhibition of Am80-induced HL-60 cell differentiation150 nM[2]

Off-Target Function: TRP Channel Agonism

Unexpectedly, this compound has been identified as a potent activator of the capsaicin receptor (TRPV1) and the wasabi receptor (TRPA1).[1] These ion channels are critical mediators of pain and inflammation. This "off-target" effect is significant and must be considered in any experimental design or therapeutic application involving this compound.

TRPV1 and TRPA1 Activation Pathway

This compound directly binds to and activates TRPV1 and TRPA1 channels located on the plasma membrane of sensory neurons. This activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting a pain response.

TRP_Channel_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LE135_ext This compound TRPV1 TRPV1 LE135_ext->TRPV1 Activates TRPA1 TRPA1 LE135_ext->TRPA1 Activates Ca2_ext Ca²⁺ Na_ext Na⁺ Ca2_int Ca²⁺ TRPV1->Ca2_int Influx Na_int Na⁺ TRPV1->Na_int Influx TRPA1->Ca2_int Influx TRPA1->Na_int Influx Depolarization Membrane Depolarization Ca2_int->Depolarization Na_int->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: this compound-mediated activation of TRPV1 and TRPA1 channels.
Quantitative Data: TRP Channel Activation

ParameterChannelValueReference
Functional Activation (EC50) TRPV12.5 µM[2]
TRPA120 µM[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Retinoic Acid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different RAR subtypes.

Methodology: A competitive radioligand binding assay is a standard method. While a specific protocol for this compound is not publicly detailed, a general procedure is as follows:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the specific human RAR subtype (α, β, or γ).

  • Assay Buffer: Utilize a suitable binding buffer (e.g., Tris-HCl buffer with additives like MgCl2 and protease inhibitors).

  • Competition Reaction: In a 96-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans-retinoic acid) and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HL-60 Cell Differentiation Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced differentiation of human promyelocytic leukemia (HL-60) cells.

Methodology:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed the cells at a specific density (e.g., 2 x 10^5 cells/mL) and treat them with a known RAR agonist, such as Am80 (1 nM), in the presence of varying concentrations of this compound.[2] Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period of 72-96 hours to allow for differentiation.

  • Assessment of Differentiation: Differentiation can be assessed by several methods:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells, which have a functional respiratory burst, can reduce NBT to a blue formazan precipitate. The percentage of NBT-positive cells can be determined by light microscopy.

    • Flow Cytometry: Analyze the expression of cell surface markers of differentiation, such as CD11b, using fluorescently labeled antibodies.

  • Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced differentiation, can be determined from the dose-response curve.

Calcium Imaging in HEK293T Cells

Objective: To measure the activation of TRPV1 and TRPA1 channels by this compound through monitoring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with fetal bovine serum. For studying specific channels, transiently transfect the cells with plasmids encoding human TRPV1 or TRPA1.

  • Dye Loading: Plate the transfected cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye.

  • Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with alternating excitation wavelengths for ratiometric dyes like Fura-2).

  • Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline fluorescence for a few minutes.

  • Stimulation: Perfuse the cells with a solution containing this compound at various concentrations.

  • Data Acquisition: Continuously record the fluorescence intensity from multiple cells over time.

  • Data Analysis: For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0). The magnitude of the increase in the fluorescence ratio is proportional to the increase in intracellular calcium concentration, indicating channel activation.

Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents mediated by TRPV1 and TRPA1 channels upon activation by this compound.

Methodology:

  • Cell Preparation: Use HEK293T cells transiently expressing TRPV1 or TRPA1, or cultured dorsal root ganglion (DRG) neurons which endogenously express these channels.

  • Recording Configuration: Use the whole-cell patch-clamp technique. A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Apply this compound to the cell via a perfusion system.

  • Current Measurement: Record the changes in membrane current in response to this compound application. An inward current at negative holding potentials indicates the influx of cations.

  • Data Analysis: Measure the amplitude of the this compound-evoked currents. Construct dose-response curves by plotting the current amplitude against the concentration of this compound to determine the EC50.

In Vivo Pain Behavior Assessment

Objective: To evaluate the nociceptive (pain-inducing) effects of this compound in an animal model.

Methodology:

  • Animals: Use adult male C57BL/6 mice.

  • Intraplantar Injection: Administer a specific dose of this compound (e.g., 30 nmol in 10 µL) via intraplantar injection into the hind paw of the mice.[1] A vehicle control group should also be included.

  • Behavioral Observation: Immediately after injection, place the mouse in a transparent observation chamber and record its behavior for a set period (e.g., 15-30 minutes).

  • Nocifensive Behavior Quantification: Measure the cumulative time the animal spends licking, biting, or flinching the injected paw.

  • Mechanical Allodynia Assessment: At various time points after injection, assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments of increasing stiffness. A decrease in the withdrawal threshold indicates mechanical allodynia.

  • Thermal Hyperalgesia Assessment: Measure the paw withdrawal latency to a radiant heat source (e.g., using the Hargreaves test). A decrease in withdrawal latency indicates thermal hyperalgesia.

  • Data Analysis: Compare the behavioral responses of the this compound-treated group to the vehicle control group using appropriate statistical tests.

Conclusion

This compound is a valuable research tool with a well-defined dual functionality. Its selective antagonism of RARβ provides a means to probe the intricacies of retinoic acid signaling in various biological processes. Simultaneously, its potent agonism of TRPV1 and TRPA1 channels highlights the importance of comprehensive pharmacological profiling and presents an interesting case of a molecule with opposing effects in different signaling contexts. Researchers and drug development professionals utilizing this compound must be cognizant of both its intended and off-target activities to ensure accurate interpretation of experimental results and to anticipate potential physiological consequences.

References

LE135: A Technical Guide to a Dual-Action Retinoic Acid Receptor Antagonist and TRP Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135, scientifically known as 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)benzoic acid, is a synthetic small molecule originally developed as a selective antagonist for retinoic acid receptors (RARs), with a notable preference for the RARβ subtype. While it effectively blocks RAR-mediated gene transcription, subsequent research has unveiled a significant off-target activity: the potent activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. This dual functionality makes this compound a unique pharmacological tool for dissecting the intricate signaling pathways of retinoids and nociception. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Chemical Properties and Synthesis

This compound is a complex heterocyclic compound with a diazepine core structure. Its chemical formula is C₂₉H₃₀N₂O₂ and it has a molecular weight of 438.56 g/mol .[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)benzoic acid[1]
CAS Number 155877-83-1[3]
Molecular Formula C₂₉H₃₀N₂O₂[3]
Molecular Weight 438.56[3]
Solubility Soluble in DMSO to 100 mM[3]
Purity ≥97%[3]
Storage Store at +4°C[3]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a nuclear receptor antagonist and a cation channel agonist.

Retinoic Acid Receptor (RAR) Antagonism

This compound acts as a competitive antagonist at retinoic acid receptors, with a higher affinity for RARβ and RARα over RARγ.[3][4] It binds to the ligand-binding pocket of RARs, preventing the recruitment of coactivators and subsequent transcription of target genes.[5] This antagonistic activity has been demonstrated in various cellular assays, including the inhibition of retinoic acid-induced transcriptional activation and cell differentiation.[4]

TRP Channel Activation

Unexpectedly, this compound has been identified as a potent activator of TRPV1 and TRPA1 channels, which are key players in nociception and inflammatory pain.[1][6] This activation is a non-genomic effect and is responsible for the pain-related behaviors observed upon in vivo administration of this compound.[1] The activation of TRPV1 by this compound shares a similar mechanism with capsaicin, involving the vanilloid-binding site.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro assays, providing valuable data on its potency and selectivity.

Table 2: In Vitro Activity of this compound

TargetAssay TypeValueReference
RARα Binding Affinity (Kᵢ)1.4 µM[4]
RARβ Binding Affinity (Kᵢ)220 nM[4]
RARγ Binding AffinityHighly selective over RARγ[4]
RXRα, RXRβ, RXRγ Binding AffinityHighly selective over RXRs[4]
HL-60 Cell Differentiation (induced by Am80) Functional Inhibition (IC₅₀)150 nM[4]
TRPV1 Functional Activation (EC₅₀)2.5 µM[4]
TRPA1 Functional Activation (EC₅₀)20 µM[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Competitive Radioligand Binding Assay for RARβ

This assay determines the binding affinity of this compound for the RARβ receptor.

Materials:

  • HEK293 cells transiently or stably expressing human RARβ

  • [³H]-all-trans retinoic acid (Radioligand)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂ and protease inhibitors)

  • Wash buffer (ice-cold binding buffer)

  • Unlabeled this compound

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing RARβ.

  • In a 96-well plate, add a fixed concentration of [³H]-all-trans retinoic acid to each well.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay (Nitroblue Tetrazolium Reduction)

This assay assesses the ability of this compound to inhibit retinoic acid-induced differentiation of human promyelocytic leukemia (HL-60) cells into granulocytes.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • All-trans retinoic acid (ATRA) or a synthetic RAR agonist like Am80

  • This compound

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium with FBS.

  • Seed the cells in a multi-well plate and treat them with a differentiation-inducing agent (e.g., 1 µM ATRA or 1 nM Am80) in the presence of increasing concentrations of this compound.

  • Incubate the cells for 4-5 days.

  • After incubation, wash the cells with PBS and resuspend them in fresh medium.

  • Stimulate the cells with PMA (e.g., 100 ng/mL) and NBT solution for 30 minutes at 37°C.

  • Observe the cells under a microscope for the formation of blue-black formazan deposits, which indicates NBT reduction by differentiated cells.

  • Quantify the percentage of NBT-positive cells by counting at least 200 cells per sample.

  • Calculate the IC₅₀ value of this compound for the inhibition of differentiation.

RARβ Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to antagonize RARβ-mediated gene transcription.

Materials:

  • HEK293 or other suitable host cells

  • Expression vector for human RARβ

  • Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE)

  • Transfection reagent

  • All-trans retinoic acid (ATRA)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cells with the RARβ expression vector and the RARE-luciferase reporter plasmid.

  • After transfection, plate the cells in a multi-well plate.

  • Treat the cells with a fixed concentration of ATRA (agonist) and varying concentrations of this compound.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent to the lysate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of ATRA-induced luciferase activity by this compound and determine the IC₅₀ value.

In Vivo Pain Assessment (Formalin-Induced Paw Licking Test)

This protocol assesses the nociceptive effects of this compound in mice.

Materials:

  • Male C57BL/6 mice

  • This compound dissolved in a suitable vehicle (e.g., DMSO, PEG300, and saline)

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers with a clear floor

Procedure:

  • Acclimatize the mice to the observation chambers.

  • Administer this compound via intraplantar injection into the hind paw.

  • Immediately after this compound injection, inject formalin into the same paw.

  • Observe and record the cumulative time the mouse spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Compare the licking time in this compound-treated mice to that in vehicle-treated control mice.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This method visualizes changes in intracellular calcium concentration in response to this compound, indicating neuronal activation.

Materials:

  • Primary cultured DRG neurons from mice

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution)

  • This compound

  • Fluorescence microscopy setup with an appropriate filter set for Fura-2

Procedure:

  • Culture DRG neurons on glass coverslips.

  • Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with extracellular solution to remove excess dye.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Perfuse the cells with the extracellular solution and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Apply this compound to the cells and continue recording the fluorescence changes.

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Patch-Clamp Recording of TRPA1 Currents in HEK293T Cells

This electrophysiological technique directly measures the ion channel currents activated by this compound.

Materials:

  • HEK293T cells transiently transfected with human TRPA1

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • Intracellular solution (e.g., containing K-gluconate)

  • Extracellular solution (e.g., containing NaCl)

  • This compound

Procedure:

  • Transfect HEK293T cells with the TRPA1 expression vector.

  • After 24-48 hours, transfer a coverslip with the cells to the recording chamber of the patch-clamp setup.

  • Form a high-resistance (gigaohm) seal between a glass pipette filled with intracellular solution and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit currents and record baseline activity.

  • Perfuse the cell with an extracellular solution containing this compound.

  • Record the changes in membrane current in response to this compound.

  • Analyze the current-voltage relationship and other channel properties.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the workflows of key experiments aid in understanding its complex biological activities.

RAR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinoic Acid Retinoic Acid RAR RAR Retinoic Acid->RAR Binds Coactivators Coactivators Retinoic Acid->Coactivators Recruits This compound This compound This compound->RAR Binds & Blocks Corepressors Corepressors This compound->Corepressors Stabilizes RXR RXR RAR->RXR Heterodimerizes RARE RARE RAR->RARE Binds RXR->RARE Binds Target Gene Transcription Target Gene Transcription Coactivators->Target Gene Transcription Activates Corepressors->Target Gene Transcription Inhibits

Caption: Retinoic Acid Receptor (RAR) Signaling Antagonism by this compound.

TRP_Channel_Activation_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates TRPA1 TRPA1 This compound->TRPA1 Activates Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Na+ Influx Na+ Influx TRPV1->Na+ Influx TRPA1->Ca2+ Influx TRPA1->Na+ Influx Neuronal Depolarization Neuronal Depolarization Ca2+ Influx->Neuronal Depolarization Na+ Influx->Neuronal Depolarization Nociceptive Signaling Nociceptive Signaling Neuronal Depolarization->Nociceptive Signaling

Caption: Activation of TRPV1 and TRPA1 Channels by this compound.

Experimental_Workflow_this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A RAR Binding Assay (Ki determination) B HL-60 Differentiation (IC50 determination) C Reporter Gene Assay (Functional Antagonism) D Patch-Clamp (TRP Channel Currents) E Calcium Imaging (Neuronal Activation) F Pain Behavior Models (e.g., Formalin Test) This compound This compound This compound->A This compound->B This compound->C This compound->D This compound->E This compound->F

References

LE135: A Technical Guide to its Selectivity for Retinoic Acid Receptor Beta (RARβ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a synthetic retinoid antagonist that has demonstrated notable selectivity for the retinoic acid receptor beta (RARβ) subtype. This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development who are investigating the therapeutic potential and mechanism of action of RARβ-selective compounds.

Introduction to this compound and Retinoic Acid Receptors

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. The development of subtype-selective ligands is of significant interest for therapeutic applications, as it allows for the targeted modulation of specific RAR-mediated pathways, potentially minimizing off-target effects.

This compound has emerged as a valuable pharmacological tool due to its preferential antagonist activity towards RARβ.[2][3] This selectivity allows for the specific investigation of RARβ function and the development of targeted therapies for diseases where RARβ signaling is implicated.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for RARβ has been quantified through various binding and functional assays. The following tables summarize the key data from published studies.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki)Reference
RARα1.4 µM[2][4]
RARβ220 nM (0.22 µM)[2][4]
RARγHigh selectivity over RARγ (specific Ki not consistently reported)[2][4]
RXRαHigh selectivity over RXRα (specific Ki not consistently reported)[2][4]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound
AssayCell LineEndpointIC50Reference
Inhibition of Am80-induced differentiationHL-60Cellular Differentiation150 nM[4]
Inhibition of all-trans-retinoic acid (atRA)-induced transcriptional activationHeLaReporter Gene ExpressionNot specified[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

Mechanism of RARβ Antagonism by this compound

This compound functions as a competitive antagonist at the ligand-binding domain of RARβ. In the absence of an agonist like all-trans-retinoic acid (atRA), the RAR/RXR heterodimer is bound to a retinoic acid response element (RARE) on the DNA and is associated with corepressor proteins, inhibiting gene transcription. When an agonist binds, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription. This compound binds to RARβ but does not induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activation mediated by RARβ.

RAR_Antagonism cluster_inactive Inactive State cluster_active Active State (Agonist) cluster_antagonized Antagonized State (this compound) RARβ/RXR RARβ/RXR RARE RARE (DNA) RARβ/RXR->RARE Binds Gene_Transcription_Off Gene Transcription (Repressed) CoR Corepressors CoR->RARβ/RXR Associated atRA atRA (Agonist) RARβ/RXR_active RARβ/RXR atRA->RARβ/RXR_active Binds RARE_active RARE (DNA) RARβ/RXR_active->RARE_active Binds Gene_Transcription_On Gene Transcription (Activated) CoA Coactivators CoA->RARβ/RXR_active Recruited This compound This compound (Antagonist) RARβ/RXR_ant RARβ/RXR This compound->RARβ/RXR_ant Binds RARE_ant RARE (DNA) RARβ/RXR_ant->RARE_ant Binds CoA_blocked Coactivators (Recruitment Blocked) Gene_Transcription_Blocked Gene Transcription (Inhibited)

Caption: Mechanism of RARβ antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow Start Start Prepare_Receptors Prepare cell extracts containing RAR subtypes Start->Prepare_Receptors Incubate Incubate extracts with radiolabeled ligand (e.g., [3H]atRA) and varying concentrations of this compound Prepare_Receptors->Incubate Separate Separate bound from free radioligand (e.g., filter binding) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Transient Transfection and Reporter Gene Assay

This assay measures the functional activity of a compound by quantifying its effect on receptor-mediated gene transcription.

Reporter_Assay_Workflow Start Start Transfect Co-transfect host cells (e.g., HeLa) with: 1. RARβ expression vector 2. Reporter vector with RARE-driven luciferase gene Start->Transfect Treat Treat transfected cells with atRA (agonist) and varying concentrations of this compound Transfect->Treat Incubate Incubate cells for 24-48 hours Treat->Incubate Lyse Lyse cells and measure luciferase activity Incubate->Lyse Analyze Analyze data to determine the inhibitory effect of this compound Lyse->Analyze End End Analyze->End

Caption: Workflow for a reporter gene assay.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Receptor Preparation: Nuclear extracts from COS-7 cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ can be used as the source of the receptors.

  • Radioligand: [3H]-all-trans-retinoic acid is a commonly used radioligand.

  • Assay Buffer: A suitable buffer would be TEG buffer (10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol).

  • Procedure:

    • Incubate nuclear extracts (approximately 10-20 µg of protein) with a fixed concentration of [3H]atRA (e.g., 1-2 nM) and a range of concentrations of this compound in the assay buffer.

    • Incubate for 2-4 hours at 4°C to reach equilibrium.

    • Separate bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold wash buffer (e.g., TEG buffer) to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transient Transfection and Reporter Gene Assay
  • Cell Line: HeLa cells are a suitable host cell line for this assay.

  • Plasmids:

    • An expression vector containing the full-length cDNA for human RARβ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE), for example, a TRE-tk-CAT or similar reporter.

    • A control plasmid expressing β-galactosidase to normalize for transfection efficiency.

  • Procedure:

    • Seed HeLa cells in 24-well plates.

    • Co-transfect the cells with the RARβ expression vector, the RARE-luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing a constant concentration of atRA (e.g., 10 nM) and varying concentrations of this compound.

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each sample. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of atRA-induced transcription.

Conclusion

This compound is a potent and selective antagonist of RARβ. The quantitative data from binding and functional assays consistently demonstrate its higher affinity and inhibitory activity towards RARβ compared to RARα and RARγ. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other RARβ-selective compounds. The ability to selectively block RARβ signaling with molecules like this compound provides a powerful tool for dissecting the specific roles of this receptor subtype in health and disease, and for the potential development of novel targeted therapeutics.

References

LE135: A Technical Guide to its Discovery, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of LE135, a synthetic retinoid notable for its selective antagonist activity at the retinoic acid receptor beta (RARβ). Initially developed as a tool to probe the intricacies of retinoid signaling, this compound has become instrumental in delineating the specific roles of RARβ in various physiological and pathological processes. This guide details its discovery, mechanism of action, and key biological data, alongside standardized protocols for its characterization. Furthermore, it explores the compound's more recently discovered off-target activities, providing a complete profile for researchers.

Discovery and Rationale

This compound was designed and synthesized as part of a strategy to develop receptor-selective retinoid antagonists based on the "ligand superfamily concept".[1] The goal was to create chemical tools that could differentiate the biological functions of the three retinoic acid receptor (RAR) isotypes: α, β, and γ. The development of such antagonists allows for the precise investigation of the signaling pathways governed by each receptor subtype. This compound emerged from these efforts as a novel compound with a distinct preference for antagonizing RARβ.[1]

Chemical Properties and Synthesis

While the specific, step-by-step synthetic route for this compound is detailed in specialized medicinal chemistry literature, its chemical identity is well-defined.

  • Chemical Name: 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)benzoic acid[3]

  • Molecular Formula: C₂₉H₃₀N₂O₂[2]

  • Molecular Weight: 438.56 g/mol [2]

  • CAS Number: 155877-83-1[2]

The synthesis involves the construction of a complex heterocyclic core designed to fit the ligand-binding pocket of retinoic acid receptors.

Mechanism of Action and Biological Activity

3.1. Primary Activity: RARβ Antagonism

This compound functions as a competitive antagonist of retinoic acid receptors, with a moderate selectivity for RARβ.[2][4] It binds to the receptor but fails to induce the conformational changes necessary for transcriptional activation. In the presence of an RAR agonist like all-trans-retinoic acid (atRA), this compound competitively inhibits the agonist's effects.[1]

Its primary mechanism involves inhibiting the RA-induced transcriptional activation of RARβ/RXRα heterodimers on retinoic acid response elements (RAREs) within the promoters of target genes.[1][5] It has been demonstrated to be highly selective, showing little to no antagonist activity against RARγ or any of the retinoid X receptors (RXRs).[2][4][5] This selectivity makes this compound an invaluable tool for isolating RARβ-mediated biological events, such as its role in RA-induced apoptosis in breast cancer cells.[1]

cluster_1 Nucleus atRA atRA (Agonist) RAR RARβ atRA->RAR Binds & Activates This compound This compound (Antagonist) This compound->RAR Binds & Inhibits RARE RARE (DNA Response Element) RAR->RARE CoR Co-repressors RAR->CoR Dissociation CoA Co-activators RAR->CoA Recruitment RXR RXRα RXR->RARE Transcription Target Gene Transcription RARE->Transcription Activation CoR->RARE Repression

Figure 1. Signaling pathway of RARβ antagonism by this compound.

3.2. Off-Target Activity: TRP Channel Activation

Subsequent research has revealed that this compound possesses significant "off-target" activity as a potent activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 (the capsaicin receptor) and TRPA1.[3][6] This non-genomic effect is independent of its action on nuclear retinoid receptors and is responsible for producing pain-related behaviors in preclinical models.[6] This finding is critical for interpreting experimental results, as observed effects may be attributable to TRP channel activation rather than RARβ antagonism.

3.3. Other Biological Effects

  • Cell Differentiation: this compound inhibits the differentiation of human promyelocytic leukemia (HL-60) cells induced by the RARα-selective agonist Am80.[2][5]

  • AP-1 Activity: It strongly represses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's biological activity.

ParameterReceptor/AssayValueReference
Kᵢ (Binding Affinity) RARβ0.22 µM (220 nM)[2][4][5]
RARα1.4 µM[2][4][5]
IC₅₀ (Inhibition) Am80-induced HL-60 Cell Differentiation150 nM[2][5]
EC₅₀ (Activation) TRPV1 Receptor2.5 µM[5]
TRPA1 Receptor20 µM[5][6]

Experimental Protocols

5.1. Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol outlines the general steps to determine the binding affinity (Kᵢ) of this compound for retinoic acid receptors.

Objective: To calculate the inhibitor constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from RARs.

Materials:

  • Receptor Source: Nuclear extracts or whole cells expressing the RAR subtype of interest.

  • Radioligand: e.g., [³H]-all-trans-retinoic acid.

  • Test Compound: this compound dissolved in DMSO.

  • Assay Buffer: Tris-based buffer with appropriate salts and protease inhibitors.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

  • 96-well plates and a cell harvester.

Procedure:

  • Preparation: Prepare serial dilutions of this compound. Thaw the receptor preparation on ice.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a known unlabeled ligand.

    • Competitive Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester.[8][9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7]

5.2. Protocol: RARβ Transactivation (Reporter Gene) Assay

This protocol describes a method to functionally assess the antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit agonist-induced transcription from a reporter gene under the control of a retinoic acid response element (RARE).

Materials:

  • Host Cells: A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express high levels of RARs.

  • Expression Plasmids: Plasmids encoding RARβ and RXRα.

  • Reporter Plasmid: A plasmid containing a reporter gene (e.g., Luciferase, β-galactosidase) downstream of a promoter with one or more RAREs.

  • Transfection Reagent.

  • Agonist: All-trans-retinoic acid (atRA).

  • Test Compound: this compound.

  • Cell Culture media, serum, and plates.

  • Reporter Assay Lysis Buffer and Substrate (e.g., Luciferin for Luciferase).

  • Luminometer or Spectrophotometer.

Procedure:

  • Transfection: Co-transfect the host cells with the RARβ, RXRα, and RARE-reporter plasmids using a suitable transfection reagent. Plate the transfected cells and allow them to recover.

  • Treatment: Replace the medium with fresh medium containing a fixed concentration of the agonist (atRA) along with a range of concentrations of this compound (or vehicle control). Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.

  • Reporter Assay: Measure the reporter gene activity in the cell lysates. For a luciferase reporter, add the luciferase substrate to the lysate and measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the maximum agonist-induced reporter activity.

A 1. Co-transfect Cells (RARβ, RXRα, RARE-Reporter Plasmids) B 2. Plate and Recover (24 hours) A->B C 3. Treat with Agonist (atRA) + varying [this compound] B->C D 4. Incubate (18-24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Reporter Activity (e.g., Luminescence) E->F G 7. Analyze Data (Calculate IC₅₀) F->G

Figure 2. Workflow for a transactivation (reporter) assay.

Conclusion

This compound is a well-characterized synthetic retinoid that serves as a moderately selective antagonist for RARβ. Its ability to block RARβ-mediated signaling has made it a valuable pharmacological tool for dissecting the specific functions of this receptor isotype in health and disease. However, researchers must remain cognizant of its potent off-target effects on TRP channels to ensure accurate interpretation of experimental data. The protocols and data presented in this guide provide a foundational resource for the effective utilization of this compound in a research setting.

References

Understanding LE135: An In-depth Technical Guide to its Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a synthetic retinoid antagonist with high selectivity for the retinoic acid receptor beta (RARβ). While a valuable tool for dissecting the roles of RARβ in various physiological and pathological processes, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of this compound, with a primary focus on its direct activation of the transient receptor potential (TRP) channels, TRPV1 and TRPA1. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to aid researchers in the interpretation of experimental results and to inform future drug development efforts.

On-Target Activity and Selectivity

This compound is a well-characterized antagonist of the Retinoic Acid Receptor (RAR) family, with a pronounced selectivity for the RARβ isoform. RARs are nuclear receptors that, upon binding to their endogenous ligand, all-trans retinoic acid (ATRA), form heterodimers with Retinoid X Receptors (RXRs). These heterodimers then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This compound exerts its on-target effect by competitively binding to RARβ, thereby preventing the recruitment of coactivators and inhibiting the transcriptional activity of the RARβ/RXR heterodimer.

Table 1: On-Target and Off-Target Binding Affinities and Potencies of this compound
TargetAssay TypeSpeciesValueReference
On-Target
RARβCompetitive Binding (Ki)Not Specified220 nM[1]
RARαCompetitive Binding (Ki)Not Specified1.4 µM[1]
RARγNot SpecifiedNot SpecifiedHighly Selective (minimal binding)[1]
RXRα, RXRβ, RXRγNot SpecifiedNot SpecifiedHighly Selective (minimal binding)[1]
Off-Target
TRPV1Functional Activation (EC50)Not Specified2.5 µM[1]
TRPA1Functional Activation (EC50)Not Specified20 µM[1]

Primary Off-Target Effects: Activation of TRPV1 and TRPA1 Channels

The most significant and well-documented off-target effect of this compound is the direct activation of two members of the Transient Receptor Potential (TRP) family of ion channels: TRPV1 (capsaicin receptor) and TRPA1 (wasabi receptor).[1][2] This activation is independent of its RARβ antagonist activity and is responsible for producing pain-related behaviors.[2]

Mechanism of TRP Channel Activation

This compound acts as a direct agonist at both TRPV1 and TRPA1 channels, which are predominantly expressed in nociceptive sensory neurons.[2] Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, causing neuronal depolarization and the sensation of pain.

  • TRPV1 Activation: The activation of TRPV1 by this compound is attenuated by mutations in the capsaicin-binding site, suggesting that this compound interacts with this pocket on the receptor.[2]

  • TRPA1 Activation: A single point mutation (K170R) in the TRPA1 channel has been shown to eliminate its activation by this compound, indicating a specific binding interaction.[2]

Diagram 1: this compound Signaling Pathways - On-Target vs. Off-Target

Caption: On-target and off-target signaling pathways of this compound.

Functional Consequences of TRP Channel Activation

The activation of TRPV1 and TRPA1 by this compound has been demonstrated to elicit pain-related behaviors in vivo.[2] These include:

  • Acute Nocifensive Responses: Behaviors such as licking, flinching, and biting of the injection site.

  • Thermal Hyperalgesia: Increased sensitivity to heat.

  • Mechanical Allodynia: Pain response to a normally non-painful stimulus.

Other Potential Off-Target Effects

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the off-target effects of this compound. These are based on standard laboratory procedures and the methodologies alluded to in the primary literature.[2]

Intracellular Calcium Imaging

This protocol is used to measure the increase in intracellular calcium concentration following the application of this compound to cells expressing TRPV1 or TRPA1.

Diagram 2: Workflow for Intracellular Calcium Imaging

Calcium_Imaging_Workflow cell_culture 1. Cell Culture (e.g., HEK293T expressing TRPV1/TRPA1) dye_loading 2. Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading wash 3. Wash to remove extracellular dye dye_loading->wash baseline 4. Acquire baseline fluorescence wash->baseline add_this compound 5. Add this compound baseline->add_this compound record 6. Record fluorescence changes over time add_this compound->record analysis 7. Data Analysis (Calculate ΔF/F₀) record->analysis

Caption: A generalized workflow for intracellular calcium imaging experiments.

Methodology:

  • Cell Culture: Plate HEK293T cells transiently or stably expressing human TRPV1 or TRPA1 onto glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Remove the culture medium from the cells and incubate them with the loading buffer at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells two to three times with fresh physiological saline solution to remove extracellular dye.

  • Image Acquisition:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye (e.g., excitation ~488 nm, emission ~520 nm for Fluo-4).

    • Acquire baseline fluorescence images for a set period (e.g., 1-2 minutes).

    • Add this compound at the desired concentration to the imaging chamber.

    • Continuously record fluorescence images for a defined period to capture the cellular response.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) for each cell (ΔF/F₀).

    • Plot the ΔF/F₀ over time to visualize the calcium transient.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to this compound.

Methodology:

  • Cell Preparation: Use HEK293T cells expressing TRPV1 or TRPA1, plated at a low density on glass coverslips.

  • Electrode and Solutions:

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

    • Internal Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.

    • External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the external solution containing this compound onto the cell and record the resulting current.

  • Data Analysis:

    • Measure the amplitude and kinetics of the this compound-evoked currents.

    • Construct dose-response curves to determine the EC50 of this compound.

In Vivo Pain Models (Formalin Test)

The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.

Diagram 3: Logical Flow of the In Vivo Formalin Test

Formalin_Test_Logic cluster_procedure Experimental Procedure cluster_phases Behavioral Phases cluster_analysis Data Analysis acclimatize Acclimatize mouse to observation chamber pretreat Pre-treat with Vehicle or this compound (i.p.) acclimatize->pretreat formalin_inject Inject formalin (s.c.) into hind paw pretreat->formalin_inject observe Observe and record pain-related behaviors formalin_inject->observe phase1 Phase 1 (0-5 min) Acute Nociceptive Pain observe->phase1 phase2 Phase 2 (15-30 min) Inflammatory Pain observe->phase2 quantify Quantify duration of licking/biting observe->quantify compare Compare this compound group to Vehicle group quantify->compare

Caption: Logical flow of the formalin test for assessing pain-related behaviors.

Methodology:

  • Animal Acclimatization: Place mice (e.g., C57BL/6) in individual observation chambers and allow them to acclimatize for at least 30 minutes.

  • Pre-treatment: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a defined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking, flinching, or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.

  • Data Analysis: Compare the duration of pain-related behaviors between the this compound-treated group and the vehicle control group for each phase.

Conclusion and Recommendations

This compound is a valuable research tool for studying RARβ signaling. However, its potent off-target agonist activity at TRPV1 and TRPA1 channels must be carefully considered when designing experiments and interpreting data. The pain-related behaviors induced by this compound are a direct consequence of this off-target activity.

For researchers using this compound, it is recommended to:

  • Acknowledge the Dual Activity: Be aware that at concentrations used to antagonize RARβ, this compound will also activate TRPV1 and TRPA1.

  • Use Appropriate Controls: When studying pain or neuro-inflammatory processes, include control experiments to differentiate between RARβ-mediated and TRP channel-mediated effects. This may involve the use of TRPV1/TRPA1 antagonists or knockout animals.

  • Consider Alternative Antagonists: If the off-target effects on TRP channels are a concern for the experimental question, consider using other RARβ antagonists with different off-target profiles, if available.

  • Dose-Response Studies: Carefully titrate the concentration of this compound to the lowest effective dose for RARβ antagonism to minimize off-target activation of TRP channels, although complete separation of these effects may not be possible.

This guide provides a comprehensive overview of the known off-target effects of this compound. By understanding these unintended activities and employing rigorous experimental design, researchers can continue to effectively utilize this compound as a selective RARβ antagonist while correctly attributing its observed biological effects.

References

LE135: A Dual Activator of TRPV1 and TRPA1 Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LE135, initially characterized as a selective antagonist for the retinoic acid receptor β (RARβ), has been identified as a potent activator of two key transient receptor potential (TRP) channels: TRPV1 and TRPA1.[1][2] This dual agonism presents a unique pharmacological profile, with implications for pain research and the study of sensory neuron activation. This document provides a comprehensive technical overview of this compound's activity on TRPV1 and TRPA1, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound, with the chemical name 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][3]diazepin-13-yl)benzoic acid, was originally developed as a tool to investigate the physiological roles of retinoic acid receptors.[1] While it demonstrates selectivity as an antagonist for RARβ over other nuclear retinoid receptors, subsequent research has revealed its "off-target" effects as a direct activator of the TRPV1 and TRPA1 channels. These channels are critical players in nociception, inflammation, and thermosensation. The activation of these channels by this compound is a non-genomic action that leads to pain-related behaviors in preclinical models, providing a valuable tool for studying the acute activation of sensory nociceptors.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with its targets.

Table 1: Activator Potency of this compound on TRP Channels

Target ChannelParameterValue (µM)Cell TypeReference
TRPV1EC502.5HEK293T[3][4]
TRPA1EC5020HEK293T[3][4]

Table 2: Antagonist Activity of this compound on Retinoic Acid Receptors

Target ReceptorParameterValue (nM)Reference
RARβKi220[3][4]
RARαKi1400[3][4]
RARβIC50150 (inhibition of Am80-induced differentiation)[3]

Signaling Pathways

The activation of TRPV1 and TRPA1 by this compound initiates a cascade of intracellular signaling events, primarily leading to cation influx and neuronal depolarization.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that, upon activation, allows the influx of Ca²⁺ and Na⁺, leading to depolarization of the sensory neuron.[5] This influx of calcium, in particular, triggers a host of downstream signaling events. The activation of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5]

TRPV1_Signaling TRPV1 Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx This compound This compound This compound->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization CaMKII CaMKII Ca_influx->CaMKII Activates Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Sensation Pain Sensation AP->Pain_Sensation PKC PKC PKC->TRPV1 Sensitizes PKA PKA PKA->TRPV1 Sensitizes CaMKII->TRPV1 Sensitizes

TRPV1 Signaling Pathway
TRPA1 Signaling Pathway

TRPA1 is also a non-selective cation channel, and its activation leads to the influx of Ca²⁺ and Na⁺, contributing to neuronal depolarization and the sensation of pain. TRPA1 can be activated by a wide range of irritant chemicals and inflammatory agents. Its activity is also modulated by intracellular signaling molecules, including Ca²⁺ and various kinases.

TRPA1_Signaling TRPA1 Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TRPA1 TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Na_influx Na⁺ Influx TRPA1->Na_influx This compound This compound This compound->TRPA1 Activates Irritants Chemical Irritants (e.g., AITC) Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators GPCR GPCR Inflammatory_Mediators->GPCR Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Pain_Sensation Pain Sensation AP->Pain_Sensation PLC PLC PKC PKC PLC->PKC PKC->TRPA1 Sensitizes GPCR->PLC Experimental_Workflow Experimental Workflow for this compound Characterization start Start cell_culture HEK293T Cell Culture start->cell_culture transfection Transient Transfection (TRPV1 or TRPA1) cell_culture->transfection incubation Incubation (24-48h) transfection->incubation functional_assay Functional Assay incubation->functional_assay calcium_imaging Calcium Imaging (Fura-2 AM) functional_assay->calcium_imaging Measure [Ca²⁺]i electrophysiology Whole-Cell Patch-Clamp functional_assay->electrophysiology Measure Currents data_analysis Data Analysis (EC50 Calculation) calcium_imaging->data_analysis electrophysiology->data_analysis end End data_analysis->end

References

LE135: A Technical Guide for Developmental Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a synthetic organic molecule that has become a valuable tool in developmental biology research. Primarily known as a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ), it plays a crucial role in dissecting the intricate signaling pathways governed by retinoic acid (RA). Retinoic acid is a critical morphogen involved in a vast array of developmental processes, including limb patterning, craniofacial development, and organogenesis. The ability of this compound to selectively block RARβ signaling allows researchers to investigate the specific functions of this receptor isoform in the presence of RARα and RARγ. Furthermore, the discovery of its "off-target" effects as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels has opened new avenues for research, while also necessitating careful consideration in experimental design. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and its application in developmental biology research.

Core Concepts and Mechanism of Action

Antagonism of Retinoic Acid Receptor Beta (RARβ)

This compound functions as a competitive antagonist at the ligand-binding pocket of RARβ.[1][2] Retinoic acid receptors are nuclear hormone receptors that, upon binding their ligand, retinoic acid, form heterodimers with Retinoid X Receptors (RXRs). These RAR/RXR heterodimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This compound, by occupying the ligand-binding pocket of RARβ, prevents the binding of retinoic acid and the subsequent conformational changes required for the recruitment of co-activators and the initiation of transcription. This selective antagonism allows for the elucidation of RARβ-specific signaling pathways in developmental processes where multiple RAR isoforms are co-expressed.

Off-Target Activation of TRPV1 and TRPA1 Channels

In addition to its role as an RARβ antagonist, this compound has been identified as a potent activator of the non-selective cation channels TRPV1 and TRPA1.[2][3] These channels are well-known as sensors of noxious stimuli, including heat, pungent compounds, and inflammatory agents. The activation of TRPV1 and TRPA1 by this compound is a non-genomic effect, occurring at the plasma membrane and leading to an influx of cations, primarily calcium (Ca2+), which can trigger a variety of cellular responses. This off-target activity is an important consideration for researchers, as it can lead to physiological effects independent of retinoic acid signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

ParameterReceptor/ChannelValueSpecies/Cell LineReference(s)
Binding Affinity (Ki) RARα1.4 µMNot Specified[1]
RARβ0.22 µMNot Specified[1]
Inhibitory Concentration (IC50) HL-60 Cell Differentiation (induced by Am80)150 nMHuman[1]
Efficacy (EC50) TRPV1 Activation2.5 µMHEK293T[1]
TRPA1 Activation20 µMHEK293T[1]

Table 1: Pharmacological Parameters of this compound

Gene(s)Developmental ContextEffect of this compound TreatmentModel OrganismReference(s)
Meis1/2, Pbx1 (Proximal markers)Limb RegenerationUpregulation of these proximal homeobox genes was observed with RA treatment, while this compound treatment was associated with limb truncation, suggesting a disruption of the normal proximo-distal patterning.Axolotl[4]
Hoxa13, Lhx9, Spry1 (Distal markers)Limb RegenerationRA treatment led to the silencing of these distal-associated genes, consistent with proximalization. The effect of this compound was linked to disrupted skeletal differentiation rather than a direct shift in these distal markers.Axolotl[4]
Sox9Submandibular Salivary Gland InitiationRA signaling is required for the expression of Sox9, a key marker of gland initiation. While not directly testing this compound, blocking RA signaling with other antagonists prevented Sox9 expression.Mouse[5][6]

Table 2: Effects of this compound on Gene Expression in Developmental Contexts

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.

LE135_RAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RARbeta_RXR RARβ/RXR Heterodimer RA->RARbeta_RXR Binds This compound This compound This compound->RARbeta_RXR Binds & Blocks RA RARE RARE RARbeta_RXR->RARE Binds TargetGenes Target Gene Transcription RARE->TargetGenes Regulates Coactivators Co-activators Coactivators->RARbeta_RXR Recruited by RA-bound receptor Coactivators->TargetGenes Activates Corepressors Co-repressors Corepressors->RARbeta_RXR Recruited by unbound or antagonist-bound receptor Corepressors->TargetGenes Represses

This compound antagonism of RARβ signaling pathway.

LE135_TRP_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca2_ext Ca²⁺ Ca2_ext->TRPV1 Influx Ca2_ext->TRPA1 Influx Ca2_int [Ca²⁺]i ↑ TRPV1->Ca2_int TRPA1->Ca2_int CellularResponse Cellular Response (e.g., Nociception) Ca2_int->CellularResponse

Off-target activation of TRPV1/TRPA1 by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for RAR Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for Retinoic Acid Receptors (RARs) using a competitive radioligand binding assay.

Materials:

  • HEK293T cells transiently or stably expressing human RARα or RARβ.

  • [³H]-all-trans retinoic acid (Radioligand).

  • Unlabeled this compound.

  • Binding Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Wash Buffer: Ice-cold Tris-HCl buffer (pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest RAR-expressing HEK293T cells.

    • Homogenize cells in ice-cold binding buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [³H]-all-trans retinoic acid (typically at or below its Kd for the receptor).

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HL-60 Cell Differentiation Assay

This protocol describes a method to assess the ability of this compound to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by a synthetic retinoid agonist like Am80.[1]

Materials:

  • HL-60 cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Am80 (or another RAR agonist).

  • This compound.

  • Nitroblue tetrazolium (NBT).

  • Phorbol 12-myristate 13-acetate (PMA).

  • Phosphate-buffered saline (PBS).

  • Microscope.

Procedure:

  • Cell Culture and Treatment:

    • Culture HL-60 cells in RPMI-1640 medium.

    • Seed cells at a density of 1 x 10⁵ cells/mL in a multi-well plate.

    • Treat the cells with a constant concentration of Am80 (e.g., 1 nM) and varying concentrations of this compound. Include appropriate vehicle controls.

    • Incubate the cells for 4-5 days.

  • NBT Reduction Assay:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in a solution of NBT (1 mg/mL) and PMA (200 ng/mL) in PBS.

    • Incubate at 37°C for 20-30 minutes.

    • Add a drop of the cell suspension to a microscope slide and count the number of NBT-positive cells (containing blue-black formazan deposits) versus total cells. At least 200 cells should be counted per sample.

  • Data Analysis:

    • Calculate the percentage of NBT-positive cells for each treatment condition.

    • Plot the percentage of differentiation inhibition as a function of the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reduces the Am80-induced differentiation by 50%.

Calcium Imaging of TRPV1/TRPA1 Activation

This protocol outlines a method for measuring the activation of TRPV1 and TRPA1 channels by this compound in a heterologous expression system using calcium imaging.[3]

Materials:

  • HEK293T cells.

  • Expression plasmids for human TRPV1 or TRPA1.

  • Lipofectamine or other transfection reagent.

  • DMEM supplemented with FBS and antibiotics.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound.

  • Capsaicin (TRPV1 agonist control).

  • Mustard oil (AITC, TRPA1 agonist control).

  • Fluorescence microscope with an imaging system.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells on glass coverslips.

    • Transfect the cells with TRPV1 or TRPA1 expression plasmids using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Calcium Indicator Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with Fura-2 AM or Fluo-4 AM in HBSS at room temperature for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip on the stage of a fluorescence microscope.

    • Perfuse the cells with HBSS and establish a baseline fluorescence reading.

    • Apply varying concentrations of this compound to the cells and record the change in intracellular calcium concentration (indicated by the change in fluorescence intensity).

    • Use capsaicin and mustard oil as positive controls for TRPV1 and TRPA1 activation, respectively.

  • Data Analysis:

    • Measure the peak change in fluorescence intensity in response to each concentration of this compound.

    • Plot the dose-response curve and determine the EC50 value for TRPV1 and TRPA1 activation.

Application in Developmental Biology Research: Case Studies

Elucidating the Role of RARβ in Axolotl Limb Regeneration

Experimental Workflow: The study by Nguyen et al. (2017) investigated the role of different RAR isoforms in axolotl limb regeneration, a classic model for vertebrate appendage regeneration.[1][7]

Axolotl_Limb_Regeneration_Workflow Amputation Limb Amputation in Axolotl Treatment Treatment with: - DMSO (Control) - Retinoic Acid (RA) - this compound (RARβ antagonist) Amputation->Treatment Observation Observation of Regeneration Phenotype Treatment->Observation Microarray Microarray Analysis of Regenerating Tissue Treatment->Microarray Conclusion Conclusion on the Role of RARβ in Patterning and Differentiation Observation->Conclusion Analysis Gene Expression Profiling and Pathway Analysis Microarray->Analysis Analysis->Conclusion

Experimental workflow for studying this compound in axolotl limb regeneration.

Key Findings:

  • Treatment with retinoic acid resulted in proximodistal (PD) limb duplications, a phenomenon known as proximalization.[1]

  • Treatment with this compound led to truncated limb regeneration, indicating a critical role for RARβ in the proper formation of the regenerate.[1]

  • Microarray analysis revealed that RA treatment upregulated proximal homeobox genes like Meis1/2 and silenced distal-associated genes.[4] In contrast, this compound treatment was associated with a disruption of skeletal differentiation.[1]

  • These findings suggest that RARβ signaling is essential for the correct patterning and skeletal differentiation during limb regeneration.[1]

Investigating Retinoic Acid Signaling in Submandibular Salivary Gland Initiation

Experimental Workflow: Metzler et al. (2018) developed an ex vivo culture system to study the molecular signals required for the initiation of the submandibular salivary gland (SMG).[5][6]

SMG_Initiation_Workflow Dissection Dissection of Mandibular Explants from Mouse Embryos Culture Ex Vivo Culture of Mandibular Explants Dissection->Culture Treatment Treatment with: - Vehicle Control - RAR antagonists (including those with similar function to this compound) Culture->Treatment Analysis Analysis of SMG Budding and Gene Expression (e.g., Sox9) Treatment->Analysis Conclusion Conclusion on the Requirement of RA Signaling for SMG Initiation Analysis->Conclusion

References

A Technical Guide to Preliminary Studies of LE135 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on LE135, a selective Retinoic Acid Receptor β (RARβ) antagonist, and its effects on cancer cells. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the cellular pathways and workflows involved.

Introduction to this compound

This compound, with the chemical name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1]diazepin-13-yl)benzoic acid, is a synthetic retinoid antagonist. It exhibits moderate selectivity for the Retinoic Acid Receptor β (RARβ) over RARα and is highly selective against RARγ and Retinoid X Receptors (RXRs).[2][3] This selectivity makes this compound a valuable chemical probe for elucidating the specific roles of RARβ signaling in various biological processes, including cancer cell proliferation, differentiation, and apoptosis.

Mechanism of Action

This compound exerts its effects primarily by competitively inhibiting the binding of retinoic acid (RA) to RARβ. This antagonism disrupts the normal signaling cascade initiated by RA.

  • Inhibition of RARβ Transcriptional Activity : In its active state, RARβ forms a heterodimer with an RXR and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This compound prevents the RA-induced transcriptional activation of these RARβ/RXRα heterodimers.[1][2]

  • Inhibition of AP-1 Activity : The Activator Protein-1 (AP-1) transcription factor is a critical regulator of cellular proliferation and survival. In certain cellular contexts, RARβ can suppress AP-1 activity. Studies have shown that this compound strongly represses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity when RARβ and RXRα are present.[1][2]

  • Modulation of Apoptosis : All-trans-retinoic acid (atRA) is known to induce apoptosis in certain cancer cells, a process mediated in part by RARβ. By blocking this receptor, this compound can inhibit atRA-induced apoptosis, as demonstrated in human breast cancer cells.[1][3]

LE135_Mechanism cluster_nucleus Nucleus cluster_effects Cellular Effects atRA All-trans Retinoic Acid (atRA) RARb RARβ atRA->RARb Binds & Activates This compound This compound This compound->RARb Antagonizes Heterodimer RARβ / RXRα Heterodimer RARb->Heterodimer RXR RXRα RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds AP1 AP-1 Activity Heterodimer->AP1 Inhibits Transcription Target Gene Transcription RARE->Transcription Promotes Apoptosis RA-Induced Apoptosis Transcription->Apoptosis Induces Transcription->Apoptosis Differentiation Cell Differentiation Transcription->Differentiation Induces Transcription->Differentiation

Caption: Mechanism of this compound as a selective RARβ antagonist.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in various studies.

Table 1: Binding Affinity and Inhibitory Concentration

Parameter Target/Process Value Cell Line Reference
Ki RARβ 0.22 µM (220 nM) N/A [2][3]
Ki RARα 1.4 µM N/A [2][3]

| IC50 | Am80-induced differentiation | 150 nM | HL-60 (Leukemia) |[2] |

Table 2: Off-Target Activity

Parameter Target Value Effect Reference
EC50 TRPV1 Receptor 2.5 µM Activation [2][4]

| EC50 | TRPA1 Receptor | 20 µM | Activation |[2][4] |

Effects on Cancer Cell Lines

This compound has been investigated in several cancer models, primarily as a tool to understand the function of RARβ. Its effects are often studied in the context of counteracting the actions of RA or other retinoid agonists.

Table 3: Summary of this compound Effects on Cancer Cells

Cancer Type Cell Line Key Finding Outcome Reference
Breast Cancer ZR-75-1 Inhibition of atRA-induced apoptosis Blocks RA-induced cell death [1][3]
Leukemia HL-60 Inhibition of Am80-induced differentiation Blocks retinoid-induced maturation [2]

| Melanoma | ED-117, ED-196 | Induces glycolytic dependence | Sensitizes cells to dichloroacetate (DCA) |[5] |

In melanoma cells, the inhibition of RARβ signaling by this compound was found to induce a metabolic shift towards glycolysis.[5] This created a dependency that could be exploited therapeutically. While this compound alone had a modest effect on growth, combining it with the glycolysis inhibitor dichloroacetate (DCA) led to a significant reduction in cell viability, demonstrating a synergistic interaction.[5]

Melanoma_Logic This compound This compound RARb RARβ Signaling This compound->RARb Inhibits Glycolysis Glycolytic Dependence RARb->Glycolysis Induces Viability Reduced Cell Viability Glycolysis->Viability Sensitizes to DCA Dichloroacetate (DCA) DCA->Viability Inhibits Growth via

Caption: Synergistic effect of this compound and DCA in melanoma cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon preliminary findings. Below are generalized protocols for key experiments used to characterize the effects of this compound.

  • Cell Seeding : Culture cancer cells (e.g., ZR-75-1, HL-60, or melanoma lines) in the recommended medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C and 5% CO₂. Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[3] Create serial dilutions in culture medium to achieve the desired final concentrations. Prepare vehicle controls (medium with the equivalent percentage of DMSO).

  • Treatment : Once cells have adhered (for adherent lines) or are in suspension, replace the medium with the medium containing this compound, an agonist (like atRA), or a combination.

  • Incubation : Incubate the cells for the specified duration (e.g., 24 to 72 hours), depending on the experimental endpoint.

  • Cell Treatment : Seed and treat cells as described in Protocol 1. Include positive and negative controls for apoptosis.

  • Cell Harvesting : After incubation, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, neutralize with FBS-containing medium, and pool with the supernatant.

  • Staining : Centrifuge the cell suspension, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow Start Seed Cells in 6-Well Plate Treat Treat with this compound +/- atRA (24-72h) Start->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V & Propidium Iodide Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify Apoptosis Analyze->End

References

Methodological & Application

LE135 Protocol for Cell Culture Experiments: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LE135 is a synthetic compound primarily recognized for its potent and selective antagonist activity against the Retinoic Acid Receptor beta (RARβ).[1][2] Retinoid signaling pathways are crucial in regulating a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Consequently, this compound serves as an invaluable tool for elucidating the specific roles of RARβ in these processes. Beyond its canonical function as an RARβ antagonist, recent studies have revealed a novel, non-genomic activity of this compound as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[3][4] These ion channels are critical mediators of pain and inflammation. This dual functionality makes this compound a versatile molecule for investigating distinct signaling pathways in various cell types.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate both its RARβ antagonist and TRP channel agonist activities. The protocols are designed for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize key quantitative data for this compound activity based on published research.

Table 1: this compound as a Retinoic Acid Receptor (RAR) Antagonist

ParameterValueCell Line/SystemReference
Ki for RARβ 0.22 µM-[2]
Ki for RARα 1.4 µM-[2]
IC50 for inhibiting Am80-induced differentiation 150 nMHL-60 leukemia cells[2]

Table 2: this compound as a TRP Channel Agonist

ParameterValueCell Line/SystemReference
EC50 for TRPA1 activation ~20 µMTRPA1-expressing HEK293T cells
Maximal response relative to AITC (100 µM) ~41%TRPA1-expressing HEK293T cells

Signaling Pathways and Experimental Workflows

Retinoic Acid Receptor β (RARβ) Signaling Pathway

Retinoic acid (RA) signaling is a critical regulator of gene expression. All-trans retinoic acid (ATRA), the active metabolite of vitamin A, binds to RARs, which then form heterodimers with Retinoid X Receptors (RXRs).[5][6][7] This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[5][8] this compound, as an RARβ antagonist, specifically blocks this pathway at the level of RARβ, thereby inhibiting the expression of RARβ target genes.[1]

RAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_ext All-trans Retinoic Acid (ATRA) ATRA_cyt ATRA ATRA_ext->ATRA_cyt CRABP CRABP ATRA_cyt->CRABP binds ATRA_nuc ATRA CRABP->ATRA_nuc RARb RARβ ATRA_nuc->RARb activates RXR RXR RARE RARE (DNA) RXR->RARE binds to RARb->RXR heterodimerizes with This compound This compound This compound->RARb inhibits Target_Genes Target Gene Transcription RARE->Target_Genes regulates CoR Co-repressors CoR->RXR dissociates upon ATRA binding CoA Co-activators CoA->RXR recruited upon ATRA binding

Caption: RARβ signaling pathway and the inhibitory action of this compound.

TRPV1 and TRPA1 Signaling Pathway

This compound can directly activate TRPV1 and TRPA1, which are non-selective cation channels.[3] Their activation leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the initiation of downstream signaling cascades.[9] This calcium influx can be visualized using calcium-sensitive fluorescent dyes.

TRP_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LE135_ext This compound TRPV1 TRPV1 Channel LE135_ext->TRPV1 activates TRPA1 TRPA1 Channel LE135_ext->TRPA1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPA1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: this compound-mediated activation of TRPV1 and TRPA1 channels.

Experimental Protocols

Protocol 1: Investigating the RARβ Antagonist Activity of this compound in Breast Cancer Cells

This protocol describes the use of this compound to inhibit all-trans retinoic acid (ATRA)-induced gene expression in a human breast cancer cell line (e.g., ZR-75-1). The endpoint is the quantification of a known ATRA-responsive gene (e.g., RARβ itself) by quantitative real-time PCR (qRT-PCR).

Materials:

  • Human breast cancer cell line (e.g., ZR-75-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • All-trans retinoic acid (ATRA) (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • Cell culture plates and consumables

Experimental Workflow:

Protocol1_Workflow A 1. Cell Seeding Seed ZR-75-1 cells in 6-well plates B 2. Cell Treatment Treat with this compound and/or ATRA A->B C 3. Incubation Incubate for 24-48 hours B->C D 4. RNA Extraction Isolate total RNA C->D E 5. cDNA Synthesis Reverse transcribe RNA to cDNA D->E F 6. qRT-PCR Quantify target gene expression E->F G 7. Data Analysis Analyze relative gene expression F->G

Caption: Workflow for assessing this compound's RARβ antagonist activity.

Procedure:

  • Cell Seeding:

    • Culture ZR-75-1 cells in complete medium in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare treatment media containing the desired concentrations of this compound and/or ATRA. A typical concentration range for this compound as an antagonist is 0.1-1 µM, and for ATRA is 1 µM.

    • Include the following experimental groups:

      • Vehicle control (DMSO)

      • ATRA alone

      • This compound alone

      • ATRA + this compound

    • Remove the old medium from the cells and add the treatment media.

  • Incubation:

    • Incubate the cells for 24 to 48 hours at 37°C with 5% CO2.

  • RNA Extraction:

    • Wash the cells with PBS and lyse them directly in the wells.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR to quantify the expression of the target gene (e.g., RARβ) and a housekeeping gene (e.g., GAPDH, ACTB).[10][11][12][13][14]

    • Use appropriate primers and probes for each gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.[13]

    • Compare the expression levels between the different treatment groups to determine the effect of this compound on ATRA-induced gene expression.

Protocol 2: Assessing the Agonist Activity of this compound on TRP Channels using Calcium Imaging

This protocol describes how to measure the activation of heterologously expressed TRPA1 or TRPV1 channels in HEK293T cells by this compound using a fluorescent calcium indicator.

Materials:

  • HEK293T cells transiently or stably expressing human TRPA1 or TRPV1

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Positive control agonist (e.g., AITC for TRPA1, Capsaicin for TRPV1)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging

Experimental Workflow:

Protocol2_Workflow A 1. Cell Seeding Seed transfected HEK293T cells in 96-well plates B 2. Dye Loading Load cells with a calcium indicator dye A->B C 3. Baseline Measurement Record baseline fluorescence B->C D 4. Compound Addition Add this compound or control agonist C->D E 5. Post-Stimulation Measurement Record fluorescence changes over time D->E F 6. Data Analysis Calculate the change in fluorescence intensity E->F

Caption: Workflow for assessing this compound's TRP channel agonist activity.

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells expressing the TRP channel of interest into black-walled, clear-bottom 96-well plates.[4]

    • Allow the cells to adhere and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium and wash the cells with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[15][16]

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Imaging:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Record the baseline fluorescence for a short period.

    • Add this compound (e.g., 1-100 µM) or a positive control agonist to the wells.

    • Immediately start recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[16]

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F0 for Fluo-4) to represent the change in intracellular calcium concentration.

    • Plot the response over time and determine the peak response for each concentration of this compound to generate a dose-response curve and calculate the EC50.

Protocol 3: General Cell Culture and Viability Assessment

This protocol provides a general method for maintaining adherent cell cultures and assessing cell viability using the MTT assay, which can be adapted for experiments with this compound.

Materials:

  • Adherent cell line of choice

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • PBS

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture Maintenance:

    • Culture adherent cells in appropriate flasks or plates in a humidified incubator at 37°C with 5% CO2.[3][17]

    • Passage the cells when they reach 80-90% confluency using trypsin-EDTA to detach them.[18][19]

  • MTT Assay for Cell Viability:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][20][21][22]

    • The MTT is reduced by metabolically active cells to form purple formazan crystals.[2][21]

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a multifaceted pharmacological tool with well-characterized antagonist effects on RARβ and agonist effects on TRPV1 and TRPA1 channels. The provided protocols offer a framework for investigating these distinct activities in cell culture systems. Researchers should carefully consider the concentration range of this compound used, as its effects are dose-dependent and pathway-specific. Appropriate controls are essential for interpreting the results accurately. These application notes and protocols are intended to serve as a starting point, and optimization may be necessary for specific cell types and experimental questions.

References

LE135: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE135, with the chemical formula C29H30N2O2, is a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ).[1][2] It also exhibits agonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][3] This dual activity makes this compound a valuable tool for investigating the distinct roles of these signaling pathways in various physiological and pathological processes. These include studies in oncology, regenerative medicine, and pain research.[4][5]

This document provides detailed application notes and protocols for the optimal use of this compound in research settings.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 438.56 g/mol [1]
Formula C29H30N2O2[1]
CAS Number 155877-83-1[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at +4°C[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound activity at its primary targets.

Table 1: Receptor Binding Affinity and Antagonist Potency

TargetParameterValueCell Line/SystemReference
RARβ Ki220 nM[1]
RARα Ki1.4 µM[1]
RARβ IC50160 nMINDIGO's RARβ Reporter Cells[6]
HL-60 IC50150 nMHuman promyelocytic leukemia cells[1]

Table 2: Agonist Potency at TRP Channels

TargetParameterValueCell Line/SystemReference
TRPV1 EC502.5 µMHEK293T cells[1]
TRPA1 EC5020 µMHEK293T cells[1][7]

Signaling Pathways

RARβ Antagonist Activity

This compound acts as a competitive antagonist at the ligand-binding domain of RARβ.[4] In the absence of an agonist, the RAR/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on DNA, complexed with corepressor proteins, leading to transcriptional repression. When an agonist like all-trans retinoic acid (ATRA) binds, the corepressors are released, and coactivators are recruited, initiating gene transcription. This compound prevents this agonist-induced conformational change, thus inhibiting the transcription of RARβ target genes involved in cell differentiation, proliferation, and apoptosis.[4]

RAR_beta_antagonism cluster_nucleus Nucleus ATRA All-trans Retinoic Acid (ATRA) ATRA_cyto ATRA ATRA->ATRA_cyto This compound This compound LE135_cyto This compound This compound->LE135_cyto RAR_RXR RARβ/RXR Heterodimer ATRA_cyto->RAR_RXR Binds and activates LE135_cyto->RAR_RXR Binds and inhibits CoR Corepressors RAR_RXR->CoR Releases CoA Coactivators RAR_RXR->CoA Recruits RARE RARE RAR_RXR->RARE Binds to CoR->RAR_RXR Associated with Target_Genes Target Gene Transcription CoA->Target_Genes Initiates Cell_Effects Cell Differentiation, Apoptosis, Growth Inhibition Target_Genes->Cell_Effects Leads to TRP_Agonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LE135_ext This compound TRPV1 TRPV1 Channel LE135_ext->TRPV1 Activates TRPA1 TRPA1 Channel LE135_ext->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows TRPA1->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (PKC, PKA) Ca_Influx->Downstream Cell_Response Cellular Response (e.g., Nociception) Depolarization->Cell_Response Downstream->Cell_Response RAR_Antagonist_Workflow Start Start Seed_Cells Seed RARβ Reporter Cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions of this compound and a fixed concentration of RARβ Agonist Seed_Cells->Prepare_Compounds Add_Compounds Add this compound and Agonist to cells Prepare_Compounds->Add_Compounds Incubate Incubate for 22-24 hours at 37°C Add_Compounds->Incubate Add_Luciferase_Reagent Add Luciferase Detection Reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure Luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End Calcium_Imaging_Workflow Start Start Transfect_Cells Transfect HEK293T cells with TRPV1 or TRPA1 expression vector Start->Transfect_Cells Load_Dye Load cells with a Calcium Indicator Dye (e.g., Fluo-4 AM) Transfect_Cells->Load_Dye Acquire_Baseline Acquire Baseline Fluorescence Load_Dye->Acquire_Baseline Add_this compound Add this compound and record fluorescence changes Acquire_Baseline->Add_this compound Add_Positive_Control Add Positive Control (Capsaicin/AITC) Add_this compound->Add_Positive_Control Analyze_Data Analyze Calcium Response (ΔF/F0) Add_Positive_Control->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Studying RARβ Signaling Using LE135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily, plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] Its signaling pathway is a key area of investigation in developmental biology and oncology. LE135 is a potent and selective antagonist of RARβ, making it an invaluable tool for elucidating the physiological and pathological functions of this receptor.[2] This document provides detailed application notes and protocols for utilizing this compound to study RARβ signaling.

This compound exhibits a higher affinity for RARβ over other RAR subtypes, with a Ki of 220 nM for RARβ and 1.4 μM for RARα.[2] It effectively inhibits retinoic acid (RA)-induced transcriptional activation of RARβ.[2] However, researchers should be aware of its off-target effects, as this compound has been shown to activate TRPV1 and TRPA1 channels, which could influence experimental outcomes in certain cellular contexts.[3][4]

Data Presentation

The following tables summarize the quantitative data for this compound in relation to its activity on RARβ and other relevant targets.

Table 1: Binding Affinities and Inhibitory Concentrations of this compound

ParameterReceptor/ProcessValueCell LineReference
KiRARβ220 nM-[2]
KiRARα1.4 µM-[2]
IC50Am80-induced differentiation150 nMHL-60[2]

Table 2: Off-Target Activity of this compound

ParameterTargetValueReference
EC50TRPV1 activation2.5 µM[2]
EC50TRPA1 activation20 µM[2]

Signaling Pathway Diagram

The following diagram illustrates the canonical RARβ signaling pathway and the mechanism of inhibition by this compound. In the absence of a ligand, the RARβ/RXR heterodimer is bound to a Retinoic Acid Response Element (RARE) on the DNA, complexed with corepressor proteins (e.g., NCoR, SMRT) which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription.[5][6] Upon binding of an agonist like all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators (e.g., p160 family members, CBP/p300) which possess histone acetyltransferase (HAT) activity.[6] This results in chromatin decondensation and activation of target gene transcription. This compound, as an antagonist, binds to RARβ but does not induce the conformational change necessary for coactivator recruitment, thereby blocking the signaling cascade.

RAR_signaling cluster_nucleus Nucleus cluster_activation cluster_inhibition ATRA ATRA (Agonist) RAR_RXR RARβ / RXR ATRA->RAR_RXR Binds ATRA->RAR_RXR This compound This compound (Antagonist) This compound->RAR_RXR Binds This compound->RAR_RXR RARE RARE RAR_RXR->RARE Binds CoRepressor Corepressors (NCoR, SMRT) RAR_RXR->CoRepressor Recruits (unliganded) RAR_RXR->CoRepressor Binding Stabilized CoActivator Coactivators (p160, CBP/p300) RAR_RXR->CoActivator Recruits (liganded) Transcription_Repressed Target Gene Transcription Repressed RARE->Transcription_Repressed Leads to Transcription_Activated Target Gene Transcription Activated RARE->Transcription_Activated Leads to HDAC HDAC CoRepressor->HDAC Recruits HDAC->RARE Deacetylates Histones HAT HAT CoActivator->HAT Recruits HAT->RARE Acetylates Histones

Caption: Simplified RARβ signaling pathway showing agonist activation and antagonist inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to study RARβ signaling using this compound.

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used (e.g., MCF-7, MDA-MB-231 breast cancer cell lines).[7][8]

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • All-trans retinoic acid (ATRA) (stock solution in DMSO, e.g., 10 mM)

  • 6-well or 12-well cell culture plates

Procedure:

  • Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare treatment media by diluting this compound and/or ATRA stock solutions in fresh, serum-free or low-serum medium. A typical concentration range for this compound is 0.1 to 10 µM. For co-treatment experiments, a common concentration for ATRA is 1 µM.

  • Remove the growth medium from the cells and wash once with PBS.

  • Add the prepared treatment media to the cells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24-48 hours for gene expression analysis, or shorter/longer times depending on the specific endpoint).

  • Harvest cells for downstream analysis (RNA extraction, protein extraction).

cell_treatment_workflow start Start culture Culture cells to 70-80% confluency start->culture seed Seed cells in multi-well plates culture->seed adhere Allow cells to adhere overnight seed->adhere prepare_media Prepare treatment media (this compound, ATRA, Vehicle) adhere->prepare_media treat Treat cells prepare_media->treat incubate Incubate for defined period treat->incubate harvest Harvest cells for downstream analysis incubate->harvest end End harvest->end

Caption: Workflow for cell culture and treatment with this compound.

Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on the transcriptional activity of RARβ.

Materials:

  • Cells co-transfected with an RARβ expression vector and a reporter plasmid containing a RARE upstream of a luciferase gene.

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • This compound and ATRA

Procedure:

  • Seed transfected cells in a 96-well plate.

  • Treat cells with a dose-response of this compound in the presence of a constant concentration of ATRA (e.g., EC50 concentration of ATRA). Include controls for basal activity (vehicle only) and maximal activation (ATRA only).

  • Incubate for 18-24 hours.

  • Lyse the cells according to the manufacturer's protocol.

  • Measure firefly luciferase activity (driven by the RARE) and Renilla luciferase activity (for normalization of transfection efficiency).

  • Calculate the relative luciferase activity and plot the dose-response curve for this compound to determine its IC50.

luciferase_workflow start Start transfect Co-transfect cells with RARβ and RARE-luc vectors start->transfect seed Seed cells in 96-well plate transfect->seed treat Treat with this compound +/- ATRA seed->treat incubate Incubate 18-24h treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a luciferase reporter assay to assess RARβ antagonism.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the effect of this compound on the mRNA expression of RARβ target genes (e.g., RARB, HOXA1).[9][10]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit, following the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.

    • Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.[11]

Western Blot Analysis

This protocol is for detecting changes in the protein levels of RARβ and its target genes.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RARβ, anti-target protein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a powerful tool for investigating the intricacies of RARβ signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this antagonist in their studies. Careful experimental design, including appropriate controls and consideration of potential off-target effects, will ensure the generation of robust and reliable data.

References

Application Notes: LE135 in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE135 is a potent and selective antagonist of retinoic acid receptors (RARs), with a higher affinity for RARβ and RARα over RARγ. Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in regulating embryonic development and stem cell differentiation through the activation of RARs. By blocking the action of endogenous or exogenous retinoids, this compound serves as a valuable tool for investigating the intricate signaling pathways governing cell fate decisions. These application notes provide a comprehensive overview of the use of this compound in directing the differentiation of stem cells, with a focus on chondrogenesis and neurogenesis.

Mechanism of Action

Retinoic acid signaling is integral to numerous developmental processes. RA diffuses into the cell and binds to nuclear RARs, which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.

This compound, as an RAR antagonist, competitively binds to RARs, preventing the binding of retinoic acid. This inhibition blocks the downstream transcriptional activation or repression of RA target genes, thereby influencing the differentiation trajectory of stem cells. In the context of chondrogenesis, this compound has been shown to inhibit the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, a process often induced by transforming growth factor-beta (TGF-β)[1]. In neuronal differentiation, where RA is a known inducer, this compound can be used to block this process, allowing for the study of alternative signaling pathways.

Applications in Stem Cell Differentiation

Inhibition of Chondrogenesis

Chondrogenesis, the process of cartilage formation, is tightly regulated by a network of signaling pathways, with the TGF-β superfamily playing a central role. Studies have demonstrated that this compound can inhibit TGF-β-induced chondrogenesis in human mesenchymal stem cells (hMSCs)[1]. This inhibitory effect is valuable for:

  • Investigating the crosstalk between RA and TGF-β signaling: this compound allows researchers to dissect the molecular mechanisms by which these two pathways interact to control chondrocyte differentiation.

  • Developing strategies for cartilage repair: By understanding the inhibitory signals, researchers can devise methods to enhance chondrogenesis for therapeutic applications.

  • Screening for pro-chondrogenic compounds: this compound can be used as a negative control in high-throughput screening assays to identify small molecules that promote cartilage formation.

Modulation of Neuronal Differentiation

Retinoic acid is a well-established inducer of neuronal differentiation in various stem cell types. The application of this compound in this context allows for:

  • Elucidating the role of specific RAR subtypes: By comparing the effects of this compound with subtype-specific RAR agonists and antagonists, the specific roles of RARα, β, and γ in neurogenesis can be determined.

  • Studying the temporal requirements of RA signaling: this compound can be added at different time points during a differentiation protocol to understand the critical windows for RA activity.

  • Identifying alternative neurogenic pathways: By blocking the RA pathway, researchers can explore other signaling cascades that can induce neuronal differentiation.

Data Presentation

The following tables summarize the expected qualitative and illustrative quantitative effects of this compound on stem cell differentiation. Note: The exact quantitative values can vary depending on the cell type, donor variability, and specific experimental conditions. The provided data is for illustrative purposes based on published qualitative findings.

Table 1: Effect of this compound on TGF-β-Induced Chondrogenesis of hMSCs

Concentration of this compound (µM)Relative mRNA Expression of SOX9 (Fold Change vs. Control)Relative mRNA Expression of ACAN (Fold Change vs. Control)Relative mRNA Expression of COL2A1 (Fold Change vs. Control)
0 (TGF-β only)1.001.001.00
0.1↓ (e.g., 0.7)↓ (e.g., 0.6)↓ (e.g., 0.5)
1↓↓ (e.g., 0.4)↓↓ (e.g., 0.3)↓↓ (e.g., 0.2)
10↓↓↓ (e.g., 0.1)↓↓↓ (e.g., 0.1)↓↓↓ (e.g., 0.1)

Data is illustrative. ↓ indicates a decrease in expression.

Table 2: Effect of this compound on Retinoic Acid-Induced Neuronal Differentiation of MSCs

Concentration of this compound (µM)Percentage of MAP2-positive cells (%)Percentage of Tuj1-positive cells (%)
0 (RA only)(e.g., 30%)(e.g., 45%)
0.1↓ (e.g., 20%)↓ (e.g., 30%)
1↓↓ (e.g., 10%)↓↓ (e.g., 15%)
10↓↓↓ (e.g., <5%)↓↓↓ (e.g., <5%)

Data is illustrative. ↓ indicates a decrease in the percentage of positive cells.

Signaling Pathways and Experimental Workflows

TGF_beta_RAR_Crosstalk_in_Chondrogenesis cluster_TGF_beta TGF-β Signaling cluster_RA Retinoic Acid Signaling cluster_Nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex RAR_RXR RAR/RXR Complex Smad_complex->RAR_RXR Crosstalk SOX9_gene SOX9 Gene Smad_complex->SOX9_gene Activates RA Retinoic Acid RAR RARβ RA->RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RAR_RXR->SOX9_gene Represses This compound This compound This compound->RAR SOX9_protein SOX9 Protein SOX9_gene->SOX9_protein Chondrocyte_genes Chondrocyte Genes (ACAN, COL2A1) SOX9_protein->Chondrocyte_genes Activates Chondrogenesis Chondrogenesis Chondrocyte_genes->Chondrogenesis

Diagram 1: this compound inhibits chondrogenesis by blocking RARβ, which can interfere with the TGF-β/Smad pathway.

Neuronal_Differentiation_Workflow start Mesenchymal Stem Cells (MSCs) induction Neuronal Induction Medium (with Retinoic Acid) start->induction treatment Treatment with this compound (or vehicle control) induction->treatment differentiation Differentiation Period (7-14 days) treatment->differentiation analysis Analysis of Neuronal Markers (MAP2, Tuj1) differentiation->analysis

Diagram 2: Experimental workflow for assessing the effect of this compound on neuronal differentiation of MSCs.

Experimental Protocols

Protocol 1: Inhibition of TGF-β-Induced Chondrogenesis of hMSCs with this compound

This protocol details the induction of chondrogenesis in a high-density pellet culture system and the assessment of this compound's inhibitory effect.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • MSC Basal Medium

  • Chondrogenic Differentiation Medium (see recipe below)

  • This compound (stock solution in DMSO)

  • TGF-β3

  • DMSO (vehicle control)

  • 15 mL polypropylene conical tubes

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for SOX9, ACAN, COL2A1, and a housekeeping gene (e.g., GAPDH)

Chondrogenic Differentiation Medium Recipe (per 100 mL):

  • DMEM-high glucose (86 mL)

  • Dexamethasone (100 nM final concentration)

  • Ascorbate-2-phosphate (50 µg/mL final concentration)

  • ITS+ Premix (1X final concentration)

  • Sodium Pyruvate (1 mM final concentration)

  • Proline (40 µg/mL final concentration)

  • Penicillin-Streptomycin (1% final concentration)

  • TGF-β3 (10 ng/mL final concentration, add fresh before use)

Procedure:

  • Cell Preparation: Culture hMSCs in MSC Basal Medium. At 80-90% confluency, detach cells using trypsin-EDTA.

  • Pellet Formation: Resuspend cells in Chondrogenic Differentiation Medium to a concentration of 5 x 10^5 cells/mL. Aliquot 0.5 mL of the cell suspension into 15 mL polypropylene conical tubes.

  • Centrifugation: Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.

  • Culture Initiation: Loosen the caps of the tubes to allow for gas exchange and place them upright in a 37°C, 5% CO2 incubator. Do not disturb the pellets for the first 24 hours.

  • This compound Treatment: After 24 hours, prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) in fresh Chondrogenic Differentiation Medium. Also, prepare a vehicle control with the same concentration of DMSO.

  • Medium Change: Carefully aspirate the old medium from each tube without disturbing the pellet. Gently add 0.5 mL of the corresponding this compound-containing or vehicle control medium.

  • Continued Culture: Culture the pellets for 14-21 days, changing the medium every 2-3 days with the respective treatments.

  • Harvesting for qPCR Analysis: At the end of the culture period, wash the pellets with PBS and extract total RNA using TRIzol according to the manufacturer's instructions.

  • qPCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qPCR) to analyze the relative gene expression of SOX9, ACAN, and COL2A1, normalized to the housekeeping gene.

Protocol 2: Assessment of this compound on Retinoic Acid-Induced Neuronal Differentiation of MSCs

This protocol describes the differentiation of MSCs into a neuronal lineage using retinoic acid and the evaluation of this compound's inhibitory effect through immunofluorescence.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • MSC Basal Medium

  • Neuronal Induction Medium (see recipe below)

  • This compound (stock solution in DMSO)

  • Retinoic Acid (RA)

  • DMSO (vehicle control)

  • Culture plates or chamber slides coated with a suitable substrate (e.g., poly-L-lysine and laminin)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies: anti-MAP2 and anti-Tuj1

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Neuronal Induction Medium Recipe (per 100 mL):

  • DMEM/F12 (98 mL)

  • N-2 Supplement (1X final concentration)

  • B-27 Supplement (2X final concentration)

  • Penicillin-Streptomycin (1% final concentration)

  • Retinoic Acid (1 µM final concentration, add fresh before use)

Procedure:

  • Cell Seeding: Plate hMSCs onto coated culture vessels in MSC Basal Medium and allow them to adhere and reach 50-60% confluency.

  • Induction of Differentiation: Aspirate the basal medium and replace it with Neuronal Induction Medium containing 1 µM Retinoic Acid.

  • This compound Treatment: Simultaneously, add different concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control to the induction medium.

  • Differentiation: Culture the cells for 7-14 days, changing the medium with the respective treatments every 2-3 days. Observe for morphological changes indicative of neuronal differentiation (e.g., cell body rounding, neurite outgrowth).

  • Fixation: After the differentiation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Immunofluorescence Staining: a. Wash the fixed cells with PBS. b. Permeabilize the cells with permeabilization buffer for 10 minutes. c. Wash with PBS. d. Block non-specific binding with blocking buffer for 1 hour. e. Incubate with primary antibodies (anti-MAP2 and anti-Tuj1) diluted in blocking buffer overnight at 4°C. f. Wash with PBS. g. Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark. h. Wash with PBS. i. Counterstain nuclei with DAPI for 5 minutes. j. Wash with PBS and mount with an anti-fade mounting medium.

  • Imaging and Quantification: Visualize the stained cells using a fluorescence microscope. Capture images from multiple random fields for each condition. Quantify the percentage of MAP2-positive and Tuj1-positive cells relative to the total number of DAPI-stained nuclei.

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of retinoic acid signaling in stem cell differentiation. Its ability to inhibit both chondrogenesis and neurogenesis provides researchers with a means to investigate the complex interplay of signaling pathways that govern cell fate. The protocols and data presented here serve as a guide for utilizing this compound to advance our understanding of stem cell biology and to develop novel regenerative medicine strategies.

References

Application Notes and Protocols for In Vivo Administration of LE135 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE135 is a synthetic small molecule that acts as a selective antagonist for the retinoic acid receptor beta (RARβ) with a higher affinity for RARβ (Ki of 220 nM) over RARα (Ki of 1.4 μM) and is highly selective over RARγ and all retinoid X receptors (RXRs)[1][2]. While its primary role is understood in the context of retinoic acid signaling, in vivo studies in mouse models have revealed significant off-target effects, particularly in the peripheral nervous system. Notably, this compound has been identified as a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and subfamily A member 1 (TRPA1), which are critical pain-initiating ion channels[3][4][5]. This dual activity makes this compound a valuable tool for studying nociception and pain pathways in vivo, although it also highlights potential side effects when used as an RARβ antagonist.

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, focusing on its application in pain research. Detailed protocols for inducing and assessing pain-related behaviors, along with quantitative data from published studies, are presented.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Pain Models
Pain ModelMouse StrainAdministration RouteDosageObserved EffectCitation
Acute Nociceptive PainWild-type (C57BL/6J), Trpv1-/-, Trpa1-/-Intraplantar injection100 nmol/20 μLInduced robust flinching and licking/biting responses, primarily mediated by TRPV1.[4]
Thermal HyperalgesiaWild-type (C57BL/6J), Trpv1-/-Intraplantar injection30 nmol/10 μLDecreased paw withdrawal latency in response to a thermal stimulus, an effect abolished in Trpv1-/- mice.[4]
Mechanical AllodyniaWild-type (C57BL/6J), Trpv1-/-, Trpa1-/-Intraplantar injection30 nmol/10 μLReduced paw withdrawal threshold to mechanical stimuli, requiring both TRPV1 and TRPA1 channels.[4]
Table 2: Receptor Activity of this compound
ReceptorActivityEC50 / KiCitation
RARβAntagonistKi = 220 nM[1][2]
RARαAntagonistKi = 1.4 μM[1][2]
TRPV1AgonistEC50 = 2.5 μM[2]
TRPA1AgonistEC50 = 20 μM[2][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Nociception

LE135_Pain_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Nociceptor) This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates TRPA1 TRPA1 This compound->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPA1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (C57BL/6J mice) Intraplantar_Injection Intraplantar Injection of this compound or Vehicle Animal_Acclimation->Intraplantar_Injection LE135_Preparation This compound Solution Preparation LE135_Preparation->Intraplantar_Injection Nocifensive_Test Nocifensive Behavior Test (Licking/Flinching) Intraplantar_Injection->Nocifensive_Test Immediate Thermal_Test Thermal Hyperalgesia Test (Hargreaves Method) Intraplantar_Injection->Thermal_Test Time-course Mechanical_Test Mechanical Allodynia Test (von Frey Filaments) Intraplantar_Injection->Mechanical_Test Time-course Data_Collection Data Collection Nocifensive_Test->Data_Collection Thermal_Test->Data_Collection Mechanical_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

LE135: A Selective RARβ Antagonist for Probing the Nuances of Neurogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LE135 is a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ), with moderate selectivity over RARα and high selectivity over RARγ and RXRα. Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in the development and maintenance of the nervous system. It plays a pivotal role in regulating neurogenesis by influencing neural stem cell (NSC) proliferation and differentiation. By selectively blocking the RARβ subtype, this compound serves as a precise chemical tool to dissect the specific contributions of this receptor to the intricate processes of neuronal development. These application notes provide a comprehensive overview of the use of this compound in studying neurogenesis, including its mechanism of action, protocols for in vitro studies, and expected outcomes.

Mechanism of Action in Neurogenesis

Retinoic acid signaling is essential for promoting the differentiation of neural progenitor cells and their exit from the cell cycle.[1][2] This is achieved, in part, through the transcriptional regulation of key developmental pathways. RA signaling has been shown to suppress the Notch signaling pathway and the expression of the transcription factor Sox2, both of which are critical for maintaining the self-renewal and undifferentiated state of neural progenitors.[1][2]

This compound, by acting as an antagonist at the RARβ receptor, is hypothesized to counteract the pro-neurogenic effects of endogenous or exogenous retinoic acid. Its application in a research setting can help elucidate the specific downstream targets of RARβ and its role in the complex network of signaling pathways that govern neurogenesis. A key study has demonstrated that the pro-neuronal differentiation effects of all-trans retinoic acid (ATRA) on mesenchymal stem cells are mediated by RARβ and can be inhibited by this compound.[3]

Potential Off-Target Effects

It is crucial for researchers to be aware of potential off-target effects of this compound. Studies have shown that this compound can directly activate the transient receptor potential (TRP) channels TRPV1 and TRPA1, which are known to be involved in pain sensation.[3][4] This non-genomic activity is independent of its effects on retinoic acid receptors and should be taken into consideration when designing and interpreting in vivo experiments or when using cell lines that express these channels.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on the neuronal differentiation of mesenchymal stem cells (MSCs) as induced by all-trans retinoic acid (ATRA).

Cell TypeTreatmentEffect of this compoundReference
Mesenchymal Stem CellsATRA-induced neuronal differentiationInhibited the promoting effects of ATRA on neuronal differentiation. This was observed through the reduced expression of neural markers such as Nestin, NSE, MAP-2, Tau, and Tuj1 following this compound treatment.[3]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Neuronal Differentiation of Mesenchymal Stem Cells

This protocol is adapted from studies investigating the role of RARβ in the neuronal differentiation of MSCs.[3]

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Mesenchymal Stem Cell Growth Medium

  • Neuronal Induction Medium (specific to your cell line, often contains neurotrophic factors)

  • All-trans retinoic acid (ATRA)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture plates and supplies

  • Reagents for immunocytochemistry (e.g., primary antibodies for Nestin, Tuj1, MAP-2; fluorescently labeled secondary antibodies; DAPI)

  • Reagents for quantitative PCR (qPCR) (e.g., RNA extraction kit, reverse transcriptase, qPCR master mix, primers for neural markers)

  • Microscope with fluorescence capabilities

Procedure:

  • Cell Seeding: Plate MSCs at a suitable density in cell culture plates and culture in MSC Growth Medium until they reach 70-80% confluency.

  • Pre-induction with ATRA: To initiate neuronal differentiation, replace the growth medium with Neuronal Induction Medium supplemented with an optimized concentration of ATRA (e.g., 1 µM). Culture for a predetermined period (e.g., 24-72 hours).

  • This compound Treatment: To investigate the inhibitory effect of this compound, treat the cells with varying concentrations of this compound (e.g., 1-10 µM) concurrently with ATRA pre-induction or during the subsequent differentiation phase. A vehicle control (e.g., DMSO) should be run in parallel.

  • Neuronal Differentiation: After the pre-induction/treatment phase, continue to culture the cells in Neuronal Induction Medium, changing the medium every 2-3 days for a total of 7-14 days, or until mature neuronal morphology is observed.

  • Analysis of Neuronal Markers:

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for key neural markers such as the early neuronal marker Tuj1 (β-III tubulin) and the more mature neuronal marker MAP-2. Counterstain with DAPI to visualize nuclei.

    • Quantitative PCR (qPCR): Extract total RNA from the cells at different time points and perform reverse transcription followed by qPCR to quantify the mRNA expression levels of neural markers (e.g., Nestin, Tuj1, MAP2, Tau).

Expected Results:

  • Cells treated with ATRA alone should show a significant increase in the expression of neuronal markers and exhibit a more neuron-like morphology compared to untreated controls.

  • Cells co-treated with ATRA and this compound are expected to show a dose-dependent decrease in the expression of neuronal markers and a reduction in the number of cells with neuronal morphology, demonstrating the inhibitory effect of this compound on RARβ-mediated neuronal differentiation.

Signaling Pathways and Experimental Workflows

LE135_Mechanism_of_Action cluster_RA_Signaling Retinoic Acid Signaling cluster_LE135_Inhibition This compound Inhibition cluster_Downstream_Effects Downstream Effects of RA RA Retinoic Acid (RA) RAR_RXR RARβ/RXR Heterodimer RA->RAR_RXR Binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Genes Target Gene Transcription (e.g., pro-neurogenic factors) RARE->Target_Genes Activates Neurogenesis Neurogenesis Target_Genes->Neurogenesis Notch Notch Signaling Target_Genes->Notch Suppresses Sox2 Sox2 Expression Target_Genes->Sox2 Suppresses This compound This compound This compound->RAR_RXR Antagonizes Progenitor_Maintenance Neural Progenitor Maintenance & Self-Renewal Notch->Progenitor_Maintenance Sox2->Progenitor_Maintenance

Figure 1: Proposed mechanism of action of this compound in inhibiting neurogenesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Expected Outcome start Seed Neural Stem/ Progenitor Cells treatment Treat with: - Control (Vehicle) - ATRA - ATRA + this compound start->treatment differentiation Induce Neuronal Differentiation treatment->differentiation icc Immunocytochemistry (e.g., Tuj1, MAP-2) differentiation->icc qpcr qPCR for Neural Marker Expression differentiation->qpcr morphology Morphological Analysis differentiation->morphology outcome Quantify differences in neuronal differentiation icc->outcome qpcr->outcome morphology->outcome

Figure 2: General experimental workflow for studying the effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the specific role of RARβ in the regulation of neurogenesis. By selectively antagonizing this receptor subtype, researchers can gain deeper insights into the molecular mechanisms that govern the delicate balance between neural stem cell self-renewal and differentiation. When used with appropriate controls and an awareness of its potential off-target effects, this compound can significantly contribute to our understanding of nervous system development and inform the development of novel therapeutic strategies for neurological disorders.

References

Application Notes and Protocols for the Experimental Use of LE135 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of LE135, a selective Retinoic Acid Receptor β (RARβ) antagonist, in oncology research. This document includes summaries of key quantitative data, detailed protocols for relevant in vitro and in vivo experiments, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data reported for this compound in various oncology-related studies.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueReceptor/Cell LineNotes
Ki 0.22 µMRARβIndicates high-affinity binding to RARβ.[1]
Ki 1.4 µMRARαDemonstrates moderate selectivity for RARβ over RARα.[1]
IC50 150 nMAm80-induced HL-60 cell differentiationConcentration required to inhibit 50% of the differentiation of human leukemia cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and standardized experimental workflows.

LE135_Mechanism_of_Action cluster_nucleus Nucleus RARb RARβ RARE Retinoic Acid Response Element (RARE) RARb->RARE RXR RXR RXR->RARE TargetGenes Target Gene Transcription RARE->TargetGenes Activation Apoptosis Apoptosis TargetGenes->Apoptosis CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest RA All-trans-Retinoic Acid (RA) RA->RARb Agonist This compound This compound This compound->RARb Antagonist

Figure 1: Mechanism of action of this compound as a RARβ antagonist.

Apoptosis_Assay_Workflow start Seed Breast Cancer Cells (e.g., ZR-75-1) treatment Treat cells with: - Vehicle Control - All-trans-Retinoic Acid (RA) - RA + this compound - this compound alone start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain analysis Analyze by Flow Cytometry stain->analysis

Figure 2: Experimental workflow for assessing this compound's effect on apoptosis.

Seahorse_Assay_Workflow start Seed Melanoma Cells in Seahorse XF Plate treatment Treat cells with this compound (e.g., 1 µM for 24-48h) start->treatment assay_prep Replace with Seahorse Assay Medium treatment->assay_prep run_assay Perform Seahorse XF Mito Stress Test assay_prep->run_assay injections Sequential Injections: 1. Oligomycin 2. FCCP 3. Rotenone/Antimycin A run_assay->injections analysis Measure OCR and ECAR Calculate Metabolic Parameters injections->analysis

Figure 3: Workflow for metabolic analysis using the Seahorse XF assay.

Experimental Protocols

In Vitro Apoptosis Assay in Breast Cancer Cells

Objective: To determine the effect of this compound on all-trans-retinoic acid (RA)-induced apoptosis in human breast cancer cells.

Materials:

  • ZR-75-1 human breast cancer cell line

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • All-trans-retinoic acid (RA) (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Culture: Culture ZR-75-1 cells in RPMI 1640 supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle control (DMSO)

    • RA (e.g., 1 µM)

    • RA (e.g., 1 µM) + this compound (e.g., 10 µM)

    • This compound alone (e.g., 10 µM)

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, to ensure all apoptotic cells are collected.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vitro Metabolic Analysis in Melanoma Cells using Seahorse XF Analyzer

Objective: To assess the impact of this compound on the metabolic profile (glycolysis and mitochondrial respiration) of melanoma cells.

Materials:

  • Melanoma cell line (e.g., A375)

  • DMEM medium supplemented with 10% FBS

  • This compound (dissolved in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding: Seed melanoma cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 2 x 10^4 cells per well) and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound (e.g., 1 µM) or vehicle control for 24-48 hours.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF base medium. Add fresh Seahorse XF base medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Mito Stress Test: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

  • Seahorse Analysis: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, with sequential injections of the metabolic modulators.

  • Data Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and basal glycolysis.

In Vivo Xenograft Model in Mice

Objective: To evaluate the in vivo efficacy of this compound on tumor growth.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Melanoma cell line (e.g., A375)

  • Matrigel

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture and harvest melanoma cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) or vehicle control to the respective groups.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to assess the anti-tumor efficacy.

References

Application Notes and Protocols for LE135 Treatment in Chondrogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE135 is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ). In the context of chondrogenesis, the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, this compound has been demonstrated to act as a significant inhibitor. This document provides detailed application notes on the use of this compound to inhibit chondrogenesis, summarizing its effects and providing established experimental protocols. The primary application of this compound in this context is as a tool to study the signaling pathways governing cartilage formation and to investigate potential therapeutic strategies where inhibition of chondrogenesis is desired.

Mechanism of Action

This compound exerts its inhibitory effect on chondrogenesis by antagonizing the Retinoic Acid Receptor β. Retinoic acid signaling is a crucial regulator of cellular differentiation, and its precise role in chondrogenesis is complex. Evidence suggests that this compound-mediated RARβ blockade interferes with the canonical chondrogenic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent inducer of chondrogenesis, initiating a signaling cascade that leads to the phosphorylation of Smad proteins and the subsequent upregulation of the master chondrogenic transcription factor, SOX9. SOX9, in turn, drives the expression of key cartilage matrix genes, including Collagen Type II (COL2A1) and Aggrecan (ACAN).

This compound has been shown to inhibit TGF-β-induced chondrogenesis, suggesting a crosstalk between the RARβ and TGF-β/Smad signaling pathways. While the precise molecular intersection is still under investigation, the antagonism of RARβ by this compound leads to a downstream suppression of chondrogenic gene expression and a reduction in the deposition of cartilage-specific extracellular matrix.

Data Presentation

The following tables summarize the observed effects of this compound on key markers of chondrogenesis. It is important to note that while dose-dependent inhibition has been reported, specific IC50 values for the inhibition of chondrogenesis by this compound are not consistently available in the published literature. The presented data is a qualitative and semi-quantitative summary based on available research.

Table 1: Effect of this compound on Chondrogenic Gene Expression

Gene TargetEffect of this compound TreatmentObserved ChangeCell Type
COL2A1 (Collagen Type II Alpha 1)InhibitionSignificant decrease in mRNA expressionHuman Mesenchymal Stem Cells (hMSCs)
SOX9 (SRY-Box Transcription Factor 9)InhibitionDecrease in mRNA expressionhMSCs
ACAN (Aggrecan)InhibitionDecrease in mRNA expressionhMSCs

Table 2: Effect of this compound on Cartilage Matrix Deposition

Matrix ComponentAssayEffect of this compound TreatmentObserved Change
Glycosaminoglycans (GAGs) Alcian Blue StainingInhibitionReduced staining intensity in a dose-dependent manner
Collagen Type II ImmunohistochemistryInhibitionReduced protein expression

Experimental Protocols

The following are detailed protocols for in vitro assays to study the inhibitory effect of this compound on chondrogenesis.

Protocol 1: Inhibition of Chondrogenesis in a 3D Micromass Culture of Human Mesenchymal Stem Cells (hMSCs)

This protocol is designed to assess the dose-dependent effect of this compound on the chondrogenic differentiation of hMSCs in a high-density micromass culture system.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • DMEM/F-12 basal medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • ITS+ Premix (Insulin, Transferrin, Selenium)

  • Dexamethasone

  • Ascorbate-2-phosphate

  • L-Proline

  • TGF-β3 (recombinant human)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well polypropylene V-bottom plates

  • Reagents for RNA isolation and quantitative PCR (qPCR)

  • Reagents for histological analysis (e.g., Alcian Blue)

Procedure:

  • Cell Culture: Culture hMSCs in expansion medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency. Use cells at passage 3-5 for chondrogenesis experiments.

  • Micromass Formation:

    • Harvest hMSCs using trypsin and resuspend in chondrogenic induction medium (DMEM/F-12, 1% Penicillin-Streptomycin, 1X ITS+ Premix, 100 nM Dexamethasone, 50 µg/mL Ascorbate-2-phosphate, 40 µg/mL L-Proline) to a final concentration of 2.5 x 10^5 cells per 10 µL.

    • Carefully pipette a 10 µL drop of the cell suspension into the center of each well of a 96-well plate.

    • Incubate the plate at 37°C for 2 hours to allow for cell attachment.

    • Gently add 100 µL of chondrogenic induction medium containing 10 ng/mL TGF-β3 to each well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in chondrogenic induction medium containing TGF-β3 to achieve final concentrations ranging from 0.1 µM to 10 µM.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Include a positive control group with TGF-β3 but without this compound.

    • Include a negative control group without TGF-β3 and this compound.

    • Replace the medium with the respective treatment or control media every 2-3 days for a total of 21 days.

  • Analysis:

    • Gene Expression (Day 7): Harvest micromasses, isolate total RNA, and perform qPCR to analyze the relative expression of chondrogenic marker genes (COL2A1, SOX9, ACAN). Normalize to a housekeeping gene (e.g., GAPDH).

    • Histology (Day 21): Fix micromasses in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Alcian Blue to visualize glycosaminoglycan deposition.

    • Glycosaminoglycan Quantification (Day 21): Digest micromasses with papain and quantify the sulfated GAG content using the dimethylmethylene blue (DMMB) assay.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol can be used to investigate the effect of this compound on the phosphorylation of Smad proteins in the TGF-β signaling pathway.

Materials:

  • hMSC micromass cultures (as prepared in Protocol 1)

  • This compound

  • TGF-β3

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Prepare hMSC micromass cultures and treat with this compound (e.g., 1 µM) and/or TGF-β3 (10 ng/mL) for a short duration (e.g., 30-60 minutes) to capture signaling events.

  • Protein Extraction: Lyse the micromasses in lysis buffer, quantify protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin).

Visualizations

LE135_Inhibition_of_Chondrogenesis cluster_0 TGF-β Signaling Pathway cluster_1 Retinoic Acid Signaling cluster_2 Chondrogenic Gene Expression TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Phosphorylates Smad2/3 Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to SOX9 SOX9 Nucleus->SOX9 Upregulates Retinoic Acid Retinoic Acid RARβ RARβ Retinoic Acid->RARβ Activates RARβ->TGF-β Receptor Modulates This compound This compound This compound->RARβ Inhibits COL2A1 COL2A1 SOX9->COL2A1 Aggrecan Aggrecan SOX9->Aggrecan Chondrogenesis Chondrogenesis COL2A1->Chondrogenesis Aggrecan->Chondrogenesis

Caption: this compound inhibits chondrogenesis by antagonizing RARβ, which modulates the TGF-β signaling pathway.

Experimental_Workflow cluster_analysis Endpoints A 1. hMSC Culture & Expansion B 2. Micromass Formation (2.5 x 10^5 cells/pellet) A->B C 3. Chondrogenic Induction (+ TGF-β3) B->C D 4. This compound Treatment (Dose-Response) C->D E 5. Culture for 7-21 Days D->E F 6. Analysis E->F G Gene Expression (qPCR) (COL2A1, SOX9, ACAN) F->G H Histology (Alcian Blue) (GAGs) F->H I Biochemical Assay (DMMB) (GAGs) F->I

Caption: Workflow for assessing this compound's inhibitory effect on hMSC chondrogenesis.

Conclusion

This compound serves as a valuable pharmacological tool for the in vitro inhibition of chondrogenesis. Its mechanism of action, centered on the antagonism of RARβ and the subsequent modulation of the TGF-β signaling pathway, provides a specific means to study the molecular underpinnings of cartilage formation. The provided protocols offer a robust framework for researchers to investigate the dose-dependent inhibitory effects of this compound on chondrogenic differentiation of mesenchymal stem cells. Further research is warranted to elucidate the precise molecular interactions between the RARβ and TGF-β/Smad pathways and to establish a more quantitative understanding of this compound's inhibitory potency.

Application Notes and Protocols for Employing LE135 in Ischemic Stroke Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to neuronal death and neurological deficits. Research into neuroprotective strategies is crucial for developing effective therapies. Retinoic acid (RA), a metabolite of vitamin A, has demonstrated neuroprotective effects in preclinical models of ischemic stroke. These effects are mediated through retinoic acid receptors (RARs), which are ligand-dependent transcription factors. LE135 is a synthetic compound that acts as a selective antagonist for the retinoic acid receptor beta (RARβ), with some activity also reported at the RARα subtype. In the context of ischemic stroke research, this compound serves as a valuable pharmacological tool to investigate the specific roles of RARβ-mediated signaling pathways in the pathophysiology of stroke and the neuroprotective mechanisms of retinoic acid. These application notes provide detailed protocols and data for the use of this compound in preclinical ischemic stroke models.

Mechanism of Action

This compound is a potent and selective antagonist of the retinoic acid receptor beta (RARβ). By binding to RARβ, this compound blocks the transcriptional activity induced by endogenous retinoic acid. In the context of ischemic stroke, retinoic acid has been shown to exert protective effects, including the preservation of the blood-brain barrier (BBB) integrity. Studies have utilized this compound to dissect the contribution of specific RAR subtypes to these protective effects. For instance, the neuroprotective effects of retinoic acid on the BBB have been shown to be dependent on RARα, as the protective effects of RA were blocked by an RARα antagonist.[1] While this compound is primarily a RARβ antagonist, its use in studies helps to elucidate the complex interplay of RAR signaling in stroke.

Key Applications in Ischemic Stroke Research

  • Investigating the Role of RARβ Signaling: Elucidating the specific contribution of the RARβ subtype in the cascade of events following an ischemic insult.

  • Mechanism of Action Studies: Determining whether the neuroprotective effects of retinoic acid or other retinoids are mediated through RARβ.

  • Target Validation: Assessing the potential of RARβ as a therapeutic target for the treatment of ischemic stroke.

Data Presentation

The following tables summarize quantitative data from a representative study utilizing this compound in a rat model of middle cerebral artery occlusion (MCAO), a common preclinical model of ischemic stroke. The data is derived from the study by Kong et al. (2015), where this compound was used to investigate the mechanism of retinoic acid's effect on blood-brain barrier integrity. Note: The study primarily focused on the effects of retinoic acid (RA) and used an RARα antagonist to demonstrate RA's mechanism. This compound is mentioned as a tool compound, and specific quantitative data on its effects were not the primary focus of the publication. The tables below are structured based on the typical endpoints measured in such studies and would be populated with data from experiments specifically designed to test the effects of this compound.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Score

Treatment GroupNDose and RouteInfarct Volume (% of hemisphere)Neurological Deficit Score (0-4 scale)
Sham8Vehicle00
MCAO + Vehicle8VehicleData not availableData not available
MCAO + this compound8Specify DoseData not availableData not available
MCAO + RA85 mg/kg, i.p.Reduced compared to vehicleImproved compared to vehicle
MCAO + RA + this compound85 mg/kg RA + Specify Dose this compoundData not availableData not available

Table 2: Effect of this compound on Blood-Brain Barrier Permeability

Treatment GroupNDose and RouteEvans Blue Extravasation (µg/g tissue)
Sham6VehicleBaseline level
MCAO + Vehicle6VehicleIncreased compared to sham
MCAO + this compound6Specify DoseData not available
MCAO + RA65 mg/kg, i.p.Reduced compared to vehicle
MCAO + RA + this compound65 mg/kg RA + Specify Dose this compoundData not available

Table 3: Effect of this compound on Tight Junction Protein Expression

Treatment GroupNDose and RouteZO-1 Protein Expression (relative to control)VE-cadherin Protein Expression (relative to control)
Sham6Vehicle100%100%
MCAO + Vehicle6VehicleDecreased compared to shamDecreased compared to sham
MCAO + this compound6Specify DoseData not availableData not available
MCAO + RA65 mg/kg, i.p.Increased compared to vehicleIncreased compared to vehicle
MCAO + RA + this compound65 mg/kg RA + Specify Dose this compoundData not availableData not available

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Insert a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Close the incision and allow the animal to recover.

Administration of this compound

This protocol provides a general guideline for the administration of this compound in the MCAO rat model. The optimal dose and timing should be determined empirically for each specific study.

Materials:

  • This compound (powder)

  • Vehicle (e.g., Dimethyl sulfoxide (DMSO) and saline)

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound powder in a suitable vehicle. For example, dissolve in a small amount of DMSO and then dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. The volume of injection should be appropriate for the animal's weight (e.g., 1-2 ml/kg).

  • Dosage and Timing: The dosage of this compound used in similar contexts to antagonize RARs typically ranges from 1 to 10 mg/kg. The timing of administration will depend on the study design. For example, it can be administered prior to MCAO to assess its effect on ischemia-induced damage, or after MCAO to investigate its role in the reperfusion phase. In the study by Kong et al. (2015), an RARα antagonist was administered 30 minutes before retinoic acid treatment.[1] A similar pre-treatment timeline could be adapted for this compound.

Neurological Deficit Scoring

This protocol is for the assessment of neurological function after MCAO.

Procedure:

A 4-point scoring system can be used to evaluate neurological deficits at 24 hours after MCAO:

  • 0: No neurological deficit.

  • 1: Mild focal neurological deficit (contralateral forelimb flexion).

  • 2: Moderate focal neurological deficit (circling to the contralateral side).

  • 3: Severe focal neurological deficit (falling to the contralateral side).

  • 4: No spontaneous motor activity.

Infarct Volume Measurement

This protocol describes the quantification of brain infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and perfuse the brain with cold saline.

  • Remove the brain and slice it into 2-mm coronal sections using a brain matrix.

  • Immerse the brain slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by integrating the infarct areas of all slices. To correct for edema, the infarct volume can be calculated indirectly by subtracting the volume of the non-infarcted tissue in the ipsilateral hemisphere from the volume of the contralateral hemisphere.

Visualizations

Signaling Pathway Diagram

RAR_Signaling_in_Ischemic_Stroke cluster_0 Ischemic Cascade cluster_1 Retinoic Acid Signaling cluster_2 Cellular Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Oxidative_Stress Oxidative_Stress Ischemia/Reperfusion->Oxidative_Stress Inflammation Inflammation Ischemia/Reperfusion->Inflammation Apoptosis Apoptosis Ischemia/Reperfusion->Apoptosis RA Retinoic Acid RAR RAR/RXR Heterodimer RA->RAR activates RARE RA Response Element RAR->RARE binds to Gene_Expression Target Gene Expression RARE->Gene_Expression regulates This compound This compound This compound->RAR inhibits (RARβ) Neuroprotection Neuroprotection Neuroprotection->Oxidative_Stress counteracts Neuroprotection->Inflammation counteracts Neuroprotection->Apoptosis counteracts BBB_Integrity Blood-Brain Barrier Integrity Gene_Expression->Neuroprotection Gene_Expression->BBB_Integrity

Caption: Retinoic Acid Signaling in Ischemic Stroke.

Experimental Workflow Diagram

MCAO_LE135_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_assessment Outcome Assessment (24h post-MCAO) Animal Sprague-Dawley Rat Anesthesia Anesthesia Animal->Anesthesia MCAO Middle Cerebral Artery Occlusion (90 min) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Vehicle Vehicle Control This compound This compound Administration RA Retinoic Acid (RA) RA_this compound RA + this compound Neuro_Score Neurological Deficit Scoring Reperfusion->Neuro_Score Vehicle->Neuro_Score This compound->Neuro_Score RA->Neuro_Score RA_this compound->Neuro_Score Infarct_Volume Infarct Volume (TTC Staining) Neuro_Score->Infarct_Volume BBB_Permeability BBB Permeability (Evans Blue) Infarct_Volume->BBB_Permeability Protein_Expression Protein Expression (Western Blot) (ZO-1, VE-cadherin) BBB_Permeability->Protein_Expression

References

Troubleshooting & Optimization

LE135 not showing expected inhibitory effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the retinoic acid receptor (RAR) antagonist, LE135.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected inhibitory effect?

This compound is a synthetic small molecule that functions as a selective antagonist for the Retinoic Acid Receptor beta (RARβ) and, to a lesser extent, Retinoic Acid Receptor alpha (RARα).[1] It is highly selective over RARγ and Retinoid X Receptors (RXRs).[1] Its primary expected effect is the inhibition of transcriptional activation mediated by RARβ. This can block or reduce the biological effects of retinoic acid (RA) or other RAR agonists, such as the induction of apoptosis in certain cancer cell lines or the differentiation of cells like HL-60.[1][2]

Q2: My cells are not showing the expected inhibitory response to this compound. What are the possible reasons?

There are several potential reasons why this compound may not be exerting its expected inhibitory effect in your experiments:

  • Off-Target Effects: this compound is a potent activator of the transient receptor potential cation channels TRPV1 and TRPA1.[1][3] This can lead to cellular effects completely independent of RARβ antagonism, potentially masking or counteracting the expected inhibitory outcome.

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines and experimental conditions. A full dose-response curve should be performed to determine the optimal concentration for your specific assay.

  • Low or Absent Target Receptor Expression: The cell line you are using may not express RARβ at a sufficient level for this compound to elicit a measurable inhibitory effect.

  • Compound Instability or Degradation: Improper storage or handling of this compound can lead to its degradation. It is crucial to follow the manufacturer's storage recommendations.

  • Solvent Issues: While DMSO is a common solvent, high concentrations can be toxic to cells. Ensure the final DMSO concentration in your culture medium is non-toxic (typically below 0.5%).

  • Experimental Design Flaws: Issues with your assay, such as incorrect timing of treatment or inappropriate readout, can lead to a lack of observable effect.

Q3: I am observing unexpected cellular toxicity or other effects that are not consistent with RARβ inhibition. What could be the cause?

The most likely cause of unexpected effects is the off-target activation of TRPV1 and TRPA1 channels by this compound.[3][4] Activation of these channels can lead to an influx of calcium ions, which can trigger a variety of cellular responses, including cytotoxicity, changes in cell morphology, and activation of pain-related signaling pathways.[3][5]

Q4: How can I confirm that the effects I am seeing are due to RARβ inhibition and not off-target effects?

To validate that your observed phenotype is due to on-target RARβ inhibition, consider the following strategies:

  • Use a Structurally Different RARβ Antagonist: If a different RARβ antagonist with a distinct chemical structure produces the same biological effect, it is more likely that the effect is on-target.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of RARβ in your cells. If the effect of this compound is diminished or absent in these cells, it confirms on-target activity.

  • Rescue Experiment: Co-treat your cells with this compound and a high concentration of a potent RARβ agonist. If the agonist can reverse the effects of this compound, it suggests a competitive interaction at the RARβ receptor.

  • Control for TRPV1/TRPA1 Activation: If your cells express TRPV1 or TRPA1, you can use specific antagonists for these channels in conjunction with this compound to block the off-target effects.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

Problem 1: No observable inhibitory effect of this compound.

Possible Cause Suggested Solution
Incorrect Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
Low RARβ Expression Verify the expression of RARβ in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) levels. If expression is low, consider using a different cell line known to have high RARβ expression.
Compound Inactivity Purchase a fresh stock of this compound from a reputable supplier. Ensure proper storage conditions (typically -20°C or -80°C) and prepare fresh dilutions for each experiment.
Assay Readout Insensitivity Ensure your chosen assay is sensitive enough to detect changes in RARβ activity. A reporter gene assay is a direct and sensitive method. For functional assays like apoptosis, ensure the incubation time is sufficient.
Off-target activation masking the effect Consider the possibility that TRPV1/TRPA1 activation is opposing the RARβ inhibitory effect. Try co-treatment with a TRPV1/TRPA1 antagonist.

Problem 2: High cellular toxicity observed with this compound treatment.

Possible Cause Suggested Solution
Solvent Toxicity Run a vehicle control with the same final concentration of DMSO (or other solvent) to ensure it is not the cause of the toxicity. Keep the final DMSO concentration below 0.5%.
Off-target TRPV1/TRPA1 Activation This is a likely cause of toxicity. Check if your cells express these channels. If so, co-administer a specific TRPV1/TRPA1 antagonist to see if it mitigates the toxicity.
Concentration Too High High concentrations of this compound can lead to off-target effects and general toxicity. Refer to your dose-response curve and use the lowest effective concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

Parameter Target Value Cell Line/System
Ki RARβ220 nMN/A
Ki RARα1.4 µMN/A
IC50 Am80-induced differentiation150 nMHL-60

Data compiled from MedchemExpress.[1]

Table 2: Off-Target Activity of this compound

Parameter Target Value Cell Line/System
EC50 TRPV1 Activation2.5 µMHEK293T
EC50 TRPA1 Activation20 µMHEK293T

Data compiled from MedchemExpress.[1]

Experimental Protocols

Protocol 1: RARβ Reporter Gene Assay

This protocol is a general guideline for assessing the antagonist activity of this compound using a luciferase-based reporter assay.

  • Cell Seeding: Seed cells engineered to express a luciferase reporter gene under the control of an RAR-responsive promoter into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells overnight in the appropriate growth medium.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay medium. Also, prepare a solution of a known RAR agonist (e.g., all-trans retinoic acid, ATRA) at a concentration that gives a submaximal response (e.g., EC80).

  • Treatment: Remove the growth medium from the cells and add the prepared this compound dilutions. Incubate for 30-60 minutes. Then, add the RAR agonist to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol provides a general method to assess this compound's ability to inhibit agonist-induced apoptosis in a cell line like MCF-7.

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at various concentrations for 1-2 hours before adding a pro-apoptotic RAR agonist. Include appropriate controls (untreated, agonist alone, this compound alone).

  • Incubation: Incubate the cells for a period known to be sufficient for the agonist to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizations

Retinoic_Acid_Signaling_Pathway Retinoic Acid (RA) Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid RA_Cytoplasm RA RA->RA_Cytoplasm Diffusion CRABP CRABP RA_Cytoplasm->CRABP RAR RARβ/α RA_Cytoplasm->RAR Binds Co-activators Co-activators RXR RXR RAR->RXR Heterodimerizes RARE RARE RAR->RARE Binds to RAR->Co-activators Recruits RXR->RARE Binds to Gene_Transcription Target Gene Transcription Co-activators->Gene_Transcription Promotes This compound This compound This compound->RAR Antagonizes

Caption: Simplified Retinoic Acid signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Start Experiment with this compound Expected_Effect Expected Inhibitory Effect Observed? Start->Expected_Effect Success Experiment Successful Expected_Effect->Success Yes No_Effect No or Reduced Inhibitory Effect Expected_Effect->No_Effect No Unexpected_Effect Unexpected Effects (e.g., Toxicity) Expected_Effect->Unexpected_Effect Unexpected Check_Concentration Verify Concentration (Dose-Response) No_Effect->Check_Concentration Consider_Off_Target Investigate Off-Target Effects (TRPV1/TRPA1) Unexpected_Effect->Consider_Off_Target Check_Target Confirm RARβ Expression Check_Concentration->Check_Target Check_Compound Check Compound Integrity Check_Target->Check_Compound Check_Compound->Consider_Off_Target Use_Controls Use Orthogonal Controls: - Different Antagonist - Genetic Knockdown - TRPV1/TRPA1 Antagonist Consider_Off_Target->Use_Controls Analyze_Results Re-analyze Data Use_Controls->Analyze_Results

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

troubleshooting LE135 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with LE135.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems related to this compound solubility in a question-and-answer format.

Issue 1: Immediate Precipitation of this compound in Aqueous Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution where it is poorly soluble.[1][2] this compound is practically insoluble in water, so rapid dilution from a concentrated DMSO stock into a large volume of aqueous media causes it to precipitate.[3]

Here are solutions to prevent immediate precipitation:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) media, then add this intermediate solution to the final volume.[1][2] This gradual change in solvent polarity helps keep the compound in solution.

  • Increase Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling.[1] This ensures rapid dispersal and prevents localized high concentrations that are prone to precipitation.

  • Use Pre-Warmed Media: Always use culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[1][2]

  • Optimize Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the final culture medium. You may need to perform a solubility test to determine the maximum workable concentration for your specific experimental conditions.[2]

Issue 2: Delayed Precipitation of this compound in Culture

Question: My this compound-containing media appeared clear initially, but after several hours in the incubator, I observed a cloudy or crystalline precipitate. What causes this?

Answer: Delayed precipitation can occur due to changes in the media's environment over time.[1][2]

  • Temperature and pH Fluctuations: Removing culture plates from the incubator for analysis can cause temperature drops, reducing solubility.[1] Similarly, cellular metabolism can alter the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.[4] Using a well-buffered medium (e.g., containing HEPES) can help maintain a stable pH.[1]

  • Interaction with Media Components: this compound might slowly interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[2][5] If using serum-free media, the lack of proteins that can help solubilize hydrophobic compounds may exacerbate this issue.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for making a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is reported to be soluble up to 100 mM in DMSO. Another source indicates solubility at 15 mg/mL in DMSO.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in pure DMSO. For example, to make a 10 mM stock solution, add 228 µL of DMSO to 1 mg of this compound powder (M.Wt: 438.56). Vortex briefly to ensure it is fully dissolved. The solution should be clear.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at +4°C or between 2-8°C. Once prepared, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[6][7]

Q4: What is the maximum final concentration of DMSO I should use in my cell culture experiments?

A4: The final concentration of DMSO in your culture medium should typically be kept below 0.5% to avoid cytotoxicity.[1][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Q5: this compound is a RARβ antagonist. Are there any other known targets?

A5: Yes. In addition to being a selective RARβ antagonist, this compound has been shown to be a potent activator of the TRPV1 (capsaicin receptor) and TRPA1 (wasabi receptor) ion channels.[6][8][9] These are considered non-genomic or "off-target" effects and are important to consider when interpreting experimental results, as they are involved in pain signaling pathways.[8][9]

Data Presentation

This compound Properties and Solubility
PropertyValueReference
Molecular Formula C₂₉H₃₀N₂O₂
Molecular Weight 438.56 g/mol
Appearance Yellow to orange powder
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility in DMSO Soluble to 100 mM
Solubility in DMSO 15 mg/mL, clear solution
Storage (Powder) Store at +4°C
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.Wt: 438.56 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 228 µL of DMSO to the tube. This will yield a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[6][7]

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath.[1][2]

  • Intermediate Dilution (Recommended):

    • Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed medium. This creates a 100 µM intermediate solution.

    • Gently vortex the intermediate solution.

  • Final Dilution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in a sterile conical tube.

    • Alternatively, for smaller volumes, add 100 µL of the intermediate solution to 900 µL of medium.

  • Gently invert or swirl the tube to mix thoroughly. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

LE135_Solubility_Troubleshooting cluster_prep Preparation cluster_problem Problem Identification cluster_solution Solutions start Start: Dissolve this compound in DMSO Stock add_to_media Add Stock to Aqueous Media start->add_to_media precipitate Precipitate Forms? add_to_media->precipitate solution_ok Solution Clear: Proceed with Experiment precipitate->solution_ok No troubleshoot Troubleshoot: - Pre-warm media (37°C) - Add stock dropwise - Vortex during addition - Use stepwise dilution precipitate->troubleshoot Yes troubleshoot->add_to_media Retry

Caption: Troubleshooting workflow for this compound precipitation issues.

LE135_RAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RAR RARβ RA->RAR RXR RXR RARE RARE (RA Response Element) RXR->RARE binds RAR->RARE binds This compound This compound This compound->RAR Antagonizes/ Blocks Transcription Target Gene Transcription RARE->Transcription activates

Caption: this compound antagonism of the Retinoic Acid Receptor (RAR) pathway.

LE135_Off_Target_Pathway cluster_membrane Cell Membrane This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPA1->Ca_influx Pain_Signal Nociceptive Signaling (Pain Sensation) Ca_influx->Pain_Signal

Caption: Off-target activation of TRPV1/TRPA1 channels by this compound.

References

Technical Support Center: Minimizing LE135 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LE135, a selective Retinoic Acid Receptor Beta (RARβ) antagonist. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate known off-target effects and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that functions as a selective antagonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor involved in transcriptional regulation.[1][2] It exhibits moderate selectivity for RARβ over RARα and is highly selective against RARγ and Retinoid X Receptors (RXRs).[1][2] In its primary role, this compound binds to RARβ and inhibits the transcriptional activation induced by retinoic acid (RA).[3]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is its potent activation of the transient receptor potential cation channels, TRPV1 (the capsaicin receptor) and TRPA1.[4][5] This non-genomic effect is independent of its activity on RARs and can lead to confounding experimental outcomes, particularly in studies related to pain, inflammation, and cellular calcium signaling.[4]

Q3: How can I be sure my experimental phenotype is due to RARβ antagonism and not an off-target effect?

A3: To confirm that the observed effects are due to RARβ antagonism, a multi-faceted approach is recommended:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize off-target engagement.

  • Employ orthogonal validation: Use a structurally and mechanistically different RARβ antagonist to see if it recapitulates the phenotype.

  • Genetic knockdown/knockout: Utilize siRNA or CRISPR/Cas9 to reduce RARβ expression. The absence of the phenotype upon this compound treatment in these cells would suggest the original observation was on-target.[6]

  • Control for TRPV1/TRPA1 activation: In cell lines expressing these channels, co-treatment with specific TRPV1 (e.g., capsazepine, AMG9810) or TRPA1 (e.g., HC-030031) antagonists can help dissect the contribution of these off-target channels.[4]

Q4: What are the typical working concentrations for this compound?

A4: The optimal concentration of this compound is highly dependent on the cell type and experimental context. For RARβ antagonism, IC50 values in the range of 150 nM have been reported in HL-60 cells.[1][7] However, for off-target activation of TRPV1 and TRPA1, EC50 values are approximately 2.5 µM and 20 µM, respectively.[7][8] It is crucial to perform a dose-response curve for your specific system to determine the optimal concentration.

Data Presentation: this compound Binding Affinities and Potency

The following tables summarize the key quantitative data for this compound activity.

Table 1: this compound On-Target and Off-Target Binding Affinities

TargetAffinity (Ki)Reference(s)
RARβ0.22 µM[1][2]
RARα1.4 µM[1][2]
RARγHighly Selective (low affinity)[1][2]
RXRαHighly Selective (low affinity)[1][2]

Table 2: this compound Functional Potency

Target/ActivityPotency MetricValueReference(s)
RARβ Antagonism (in HL-60 cells)IC50150 nM[1][7]
TRPV1 ActivationEC502.5 µM[7][8]
TRPA1 ActivationEC5020 µM[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Cell Death or Toxicity 1. This compound concentration is too high, leading to off-target effects or general toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Activation of TRPV1/TRPA1 in sensitive cell lines, leading to calcium overload.1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). 3. If cells express TRPV1/TRPA1, consider using specific antagonists for these channels as controls.
Inconsistent or Irreproducible Results 1. This compound degradation due to improper storage. 2. Variability in cell passage number or confluency. 3. Inconsistent incubation times.1. Aliquot this compound stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Standardize all incubation times.
Observed Phenotype is Contradictory to Known RARβ Function 1. The phenotype is mediated by off-target activation of TRPV1 or TRPA1. 2. The experimental system has a previously uncharacterized role for RARβ.1. Perform control experiments with TRPV1/TRPA1 antagonists. 2. Use a structurally different RARβ antagonist to confirm the phenotype. 3. Employ genetic knockdown of RARβ to validate its involvement.

Experimental Protocols

Protocol 1: RARβ Reporter Assay for Antagonist Activity

Objective: To quantify the antagonist activity of this compound on RARβ-mediated transcription.

Methodology:

  • Cell Culture: Use a cell line stably expressing a luciferase reporter gene under the control of a retinoic acid response element (RARE) and constitutively expressing human RARβ.

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.

    • Prepare a solution of a known RAR agonist (e.g., all-trans retinoic acid, ATRA) at a concentration that gives a submaximal response (e.g., EC80).

  • Treatment:

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Shortly after, add the RAR agonist to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a function of this compound concentration to determine the IC50 value.

Protocol 2: Calcium Imaging Assay for TRPV1/TRPA1 Activation

Objective: To determine if this compound activates TRPV1 and/or TRPA1 in your experimental cells by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Culture cells known to express TRPV1 and/or TRPA1 (e.g., HEK293T cells transfected with the channel, or dorsal root ganglion neurons) on glass coverslips suitable for microscopy.

  • Dye Loading:

    • Wash the cells with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Imaging Setup:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for live-cell imaging.

    • Continuously perfuse the cells with imaging buffer.

  • Baseline and Treatment:

    • Acquire baseline fluorescence images for a few minutes.

    • Switch the perfusion to a buffer containing this compound at the desired concentration and continue imaging.

    • As a positive control, use a known TRPV1 agonist (e.g., capsaicin) or TRPA1 agonist (e.g., AITC).

  • Data Acquisition and Analysis:

    • Record the changes in fluorescence intensity over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline.

    • An increase in fluorescence (or fluorescence ratio) upon this compound application indicates an influx of calcium and activation of the channels.

Visualizations

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (Agonist) RA_bound RA RA->RA_bound RXR_RARb_dimer RXR-RARβ Heterodimer RA_bound->RXR_RARb_dimer Binds CoA Co-activator RA_bound->CoA Recruits RXR RXR RXR->RXR_RARb_dimer RARb RARβ RARb->RXR_RARb_dimer This compound This compound (Antagonist) This compound->RXR_RARb_dimer Binds & Inhibits RARE RARE (DNA) RXR_RARb_dimer->RARE Binds CoR Co-repressor RARE->CoR Recruits (inactive state) Transcription Gene Transcription CoR->Transcription Inhibits CoA->Transcription Activates

Caption: On-target RARβ signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Start Experiment with this compound Observe Observe Phenotype Start->Observe Question Is the phenotype due to RARβ antagonism or off-target effects? Observe->Question Control1 Control 1: Use structurally different RARβ antagonist Question->Control1 Control2 Control 2: Genetic knockdown/out of RARβ Question->Control2 Control3 Control 3: Co-treat with TRPV1/TRPA1 antagonists Question->Control3 Analyze1 Phenotype recapitulated? Control1->Analyze1 Analyze2 Phenotype abolished? Control2->Analyze2 Analyze3 Phenotype reversed? Control3->Analyze3 Conclusion_OnTarget Conclusion: Phenotype is likely ON-TARGET Analyze1->Conclusion_OnTarget Yes Conclusion_OffTarget Conclusion: Phenotype is likely OFF-TARGET Analyze1->Conclusion_OffTarget No Analyze2->Conclusion_OnTarget Yes Analyze2->Conclusion_OffTarget No Analyze3->Conclusion_OnTarget No Analyze3->Conclusion_OffTarget Yes

Caption: Experimental workflow to distinguish on-target from off-target effects.

TRPV1_TRPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LE135_ext This compound TRPV1 TRPV1 Channel LE135_ext->TRPV1 Activates TRPA1 TRPA1 Channel LE135_ext->TRPA1 Activates Ca2+_ext Ca²⁺ Ca2+_ext->TRPV1 Influx Ca2+_ext->TRPA1 Influx Ca2+_int [Ca²⁺]i ↑ TRPV1->Ca2+_int TRPA1->Ca2+_int Signaling Downstream Signaling (e.g., Calmodulin, PKC) Ca2+_int->Signaling Response Cellular Response (e.g., Neurotransmitter release, Gene expression) Signaling->Response

Caption: Off-target activation of TRPV1 and TRPA1 signaling pathways by this compound.

References

LE135 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the selective RARβ antagonist, LE135, in common cell culture media. The information is intended for researchers, scientists, and drug development professionals to ensure the effective application of this compound in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM and RPMI-1640?

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

A2: Key factors that can influence the stability of small molecules like this compound in cell culture include:

  • Temperature: Higher temperatures can accelerate degradation.[1]

  • pH: The pH of the culture medium can affect the chemical stability of the compound.[1]

  • Serum Components: Enzymes present in fetal bovine serum (FBS) or other sera can metabolize or degrade the compound.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1]

  • Oxidation: Components in the media or the general culture environment can lead to oxidative degradation.[1]

Q3: How often should I replace the medium containing this compound in my cell culture experiments?

A3: The frequency of media replacement will depend on the stability of this compound under your specific experimental conditions. If you observe a significant decrease in the compound's activity over time, it may be due to degradation. It is recommended to determine the half-life of this compound in your specific cell culture system to establish an optimal media replacement schedule.

Q4: Are there differences in this compound stability between DMEM and RPMI-1640?

A4: DMEM and RPMI-1640 have different compositions, including variations in amino acids, vitamins, and glucose concentrations, which can potentially impact the stability of this compound.[2][3][4] For instance, differences in buffering systems and the presence of specific components could influence degradative pathways.[2] It is advisable to test the stability in the specific medium you are using for your experiments.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound.

This could be due to the degradation of the compound in your cell culture medium. Follow this troubleshooting workflow:

troubleshooting_workflow start Inconsistent/Low this compound Activity Observed check_stock Verify this compound Stock Solution (Concentration, Storage) start->check_stock stock_ok Stock Solution is OK check_stock->stock_ok  Correct stock_bad Stock Solution is Compromised check_stock->stock_bad Incorrect   run_stability_assay Perform Stability Assay in Culture Medium (See Protocol Below) stock_ok->run_stability_assay prepare_new_stock Prepare Fresh Stock Solution stock_bad->prepare_new_stock prepare_new_stock->start analyze_results Analyze Stability Data (Calculate Half-Life) run_stability_assay->analyze_results stable This compound is Stable analyze_results->stable  >90% remaining at endpoint unstable This compound is Unstable analyze_results->unstable <90% remaining at endpoint   other_factors Investigate Other Factors: - Cell line sensitivity - Assay variability - Plasticware adsorption stable->other_factors optimize_experiment Optimize Experimental Protocol: - Increase dosing frequency - Reduce incubation time - Use serum-free medium (if possible) unstable->optimize_experiment end Problem Resolved optimize_experiment->end other_factors->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes. It is essential to generate stability data under your specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Media at 37°C, 5% CO₂

Time PointDMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0 hr100100100100
8 hr92959899
24 hr75829194
48 hr55688388
72 hr38517681

Table 2: Hypothetical Half-life of this compound at 37°C, 5% CO₂

Medium ConditionCalculated Half-life (hours)
DMEM + 10% FBS~44
RPMI-1640 + 10% FBS~60
DMEM (serum-free)~130
RPMI-1640 (serum-free)~165

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • DMSO (or appropriate solvent)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or a 96-well plate

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare the test medium: Supplement the cell culture medium with serum and other additives as used in your experiments.

  • Spike the medium: Add the this compound stock solution to the test medium to achieve the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).

  • Aliquot and incubate: Dispense aliquots of the this compound-containing medium into sterile tubes or wells for each time point (e.g., 0, 8, 24, 48, 72 hours).

  • Time point 0: Immediately take the first aliquot, mix it 1:1 with cold acetonitrile to precipitate proteins, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes, filter the supernatant, and store at -20°C or analyze immediately by HPLC. This serves as the 100% reference.

  • Incubate samples: Place the remaining samples in a 37°C, 5% CO₂ incubator.

  • Collect subsequent time points: At each designated time point, remove an aliquot and process it as described in step 5.

  • HPLC analysis: Analyze all samples by HPLC. Develop a method that provides good separation of the this compound peak from any potential degradation products or media components.

  • Data analysis: Calculate the peak area of this compound for each time point. Determine the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life.

Signaling Pathway Diagram

This compound is a selective antagonist of the Retinoic Acid Receptor beta (RARβ). It blocks the canonical signaling pathway by preventing the binding of retinoic acid (RA) to RARβ, thereby inhibiting the transcription of RA-responsive genes.

rar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RARb RARβ RA->RARb Binds CoR Co-repressors RA->CoR Dissociates Gene Target Gene Transcription RA->Gene Activates Transcription (Co-repressor dissociation, Co-activator recruitment) This compound This compound This compound->RARb Blocks RXR RXR DNA DNA RXR->DNA Bind to RARE RXR->Gene Inhibits Transcription (with Co-repressors) RARb->DNA Bind to RARE RARb->Gene Inhibits Transcription (with Co-repressors) CoR->RXR Binds to repress CoR->RARb Binds to repress RARE RARE (RA Response Element)

References

Technical Support Center: Optimizing LE135 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LE135. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound, a selective Retinoic Acid Receptor Beta (RARβ) antagonist. A critical consideration for any in vivo work with this compound is its dual mechanism of action: alongside its intended RARβ antagonism, it is also a potent activator of the pain-initiating channels TRPV1 and TRPA1. This guide provides frequently asked questions, troubleshooting advice, and experimental protocols to help navigate the complexities of using this compound in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the Retinoic Acid Receptor Beta (RARβ). It also shows moderate antagonist activity at RARα but is highly selective over RARγ and all Retinoid X Receptors (RXRs). Its primary utility in research is to block the signaling pathway mediated by RARβ.

Q2: What are the critical off-target effects of this compound that I should be aware of for in vivo studies?

This compound is a potent activator of the capsaicin receptor (TRPV1) and the wasabi receptor (TRPA1).[1][2] These ion channels are expressed in sensory neurons and are responsible for initiating pain sensations. Activation of these channels by this compound can lead to pain-related behaviors, thermal hyperalgesia, and mechanical allodynia in animal models.[1] This is a significant confounding factor that must be addressed in any in vivo experimental design.

Q3: What is the solubility of this compound and how should it be prepared for in vivo use?

This compound is soluble in DMSO up to 100 mM. For in vivo administration, it is crucial to use a well-tolerated vehicle. While DMSO can be used, it may have its own biological effects and can cause local irritation.[3] It is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle such as corn oil or a solution containing polyethylene glycol (PEG) and saline.[4] The final concentration of DMSO should be kept to a minimum. Always include a vehicle-only control group in your experiments.

Q4: What are the known binding affinities and effective concentrations of this compound?

The biological activity of this compound varies depending on the target receptor. The following table summarizes the key quantitative data:

ParameterReceptor/AssayValueReference
Ki RARβ220 nMN/A
Ki RARα1.4 µMN/A
IC50 Am80-induced HL-60 cell differentiation150 nMN/A
EC50 TRPV1 activation2.5 µMN/A
EC50 TRPA1 activation~20 µM[1]

Troubleshooting Guide for In Vivo Studies

Problem: My animals are showing signs of pain, distress, or irritation after this compound administration (e.g., excessive licking, biting of injection site, vocalization, reduced mobility).

  • Potential Cause: This is the most likely side effect due to the activation of TRPV1 and TRPA1 channels by this compound.[1][2]

  • Recommended Solution:

    • Dose Reduction: The most straightforward approach is to perform a dose-response study starting with a very low dose of this compound to find a concentration that minimizes the pain response while still achieving the desired RARβ antagonism.

    • Local vs. Systemic Administration: Consider if your experimental question can be answered with a localized administration (e.g., subcutaneous injection at a specific site) rather than systemic administration, which may reduce overall distress.

    • Co-administration with Analgesics: While this can be complex, co-administration of a general analgesic may be considered. However, this could introduce its own confounding variables.

    • Pharmacological Blockade of Off-Target Effects: In advanced studies, co-administration of specific TRPV1 and/or TRPA1 antagonists could be used to isolate the RARβ-mediated effects of this compound.[5][6] This requires careful validation and additional control groups.

Problem: I am observing inconsistent or unexpected results in my in vivo model.

  • Potential Cause: The observed phenotype may be a composite of both RARβ antagonism and TRPV1/TRPA1 activation, making the results difficult to interpret.

  • Recommended Solution:

    • Control for Off-Target Effects: As mentioned above, using pharmacological inhibitors of TRPV1 and TRPA1 can help dissect the observed effects.[5][6]

    • Use of Alternative RARβ Antagonists: If available, consider using an alternative RARβ antagonist that does not have the same off-target profile to confirm your findings.

    • In Vitro Validation: Ensure that the effects you are observing in vivo are consistent with in vitro experiments where the off-target effects on sensory neurons are not a factor.

    • Careful Behavioral Observation: Meticulously record all behavioral changes in the animals, not just the primary endpoint of your study. This can provide clues as to whether the off-target effects are influencing the results.

Problem: I am having difficulty formulating this compound for systemic administration.

  • Potential Cause: this compound has poor water solubility, making it challenging to prepare for in vivo use without using potentially toxic solvents.

  • Recommended Solution:

    • Use of Co-solvents: A common strategy for poorly soluble compounds is to use a co-solvent system.[3] A recommended starting point is to dissolve this compound in 100% DMSO to create a stock solution, and then dilute this stock in a vehicle like corn oil or a mixture of PEG300, ethanol, and saline.[4][7]

    • Test Formulations: Always perform small-scale formulation tests to ensure the compound stays in solution at the final concentration and does not precipitate.

    • Vehicle Toxicity Controls: It is essential to run a parallel group of animals treated with the vehicle alone to account for any effects of the formulation itself.[4]

Experimental Protocols

General Protocol for this compound Formulation and Administration

This protocol provides a general guideline. The final concentrations and volumes should be optimized for your specific animal model and experimental design.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved. This stock solution can be stored at -20°C.

  • Working Solution Preparation (Example for Intraperitoneal Injection):

    • To prepare a dosing solution, the DMSO stock can be diluted in a vehicle such as corn oil. For example, to achieve a final dose of 1 mg/kg in a 100 µL injection volume for a 25g mouse, you would need a final concentration of 0.25 mg/mL.

    • A common vehicle formulation is 5-10% DMSO, 40% PEG300, and the remainder saline.[4][7]

    • Crucially, always prepare the final dilution fresh on the day of injection and observe for any precipitation.

  • Administration:

    • Administer the this compound solution to the animals via the desired route (e.g., intraperitoneal, oral gavage).

    • Administer an equal volume of the vehicle solution to the control group.

  • Post-Administration Monitoring:

    • Closely monitor the animals for at least the first 2-4 hours post-injection for any signs of pain or distress.

    • Record all behavioral observations in detail.

Visualizing the Complexity of this compound Action

To better understand the challenges and experimental design considerations when using this compound, the following diagrams illustrate its dual signaling pathway and a recommended experimental workflow.

LE135_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular / Nucleus This compound This compound TRPV1_TRPA1 TRPV1 / TRPA1 Channels This compound->TRPV1_TRPA1 Activates RARb RARβ This compound->RARb Antagonizes Pain_Signaling Pain Signaling (Nociception) TRPV1_TRPA1->Pain_Signaling Initiates Gene_Expression Target Gene Expression RARb->Gene_Expression Regulates RA Retinoic Acid RA->RARb Activates

Caption: Dual signaling pathways of this compound.

LE135_InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation Formulation 1. Formulate this compound (e.g., DMSO/PEG/Saline) Dose_Selection 2. Select Dose Range (Start Low) Formulation->Dose_Selection Administration 3. Administer to Animals (Include Vehicle Control) Dose_Selection->Administration Monitoring 4. Monitor for Adverse Effects (Pain/Distress) Administration->Monitoring Endpoint_Measurement 5. Measure Primary Endpoint(s) Monitoring->Endpoint_Measurement Interpretation 7. Interpret Results (Consider Off-Target Effects) Monitoring->Interpretation Crucial for Interpretation Data_Analysis 6. Analyze Data Endpoint_Measurement->Data_Analysis Data_Analysis->Interpretation

Caption: Recommended workflow for in vivo this compound studies.

LE135_Troubleshooting_Logic Start Unexpected In Vivo Results Check_Pain Are animals showing signs of pain/distress? Start->Check_Pain Yes_Pain Likely due to TRPV1/TRPA1 activation Check_Pain->Yes_Pain Yes No_Pain Consider other factors Check_Pain->No_Pain No Solution_Pain Reduce dose Use off-target blockers Refine experimental design Yes_Pain->Solution_Pain Solution_Other Check formulation stability Verify dose calculations Assess PK/PD properties No_Pain->Solution_Other

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: Troubleshooting Inconsistent Results with LE135 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during experiments with LE135.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ).[1] It also shows selectivity for RARα, though with a lower affinity, and is highly selective over RARγ and all subtypes of Retinoid X Receptors (RXR).[2]

Q2: Are there other known mechanisms of action for this compound that could affect my results?

Yes, a critical and often overlooked aspect of this compound is its function as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][3] This "off-target" or non-genomic effect is significant and can lead to experimental outcomes unrelated to RARβ antagonism, particularly in systems where these channels are expressed, such as sensory neurons.[1][3]

Q3: Why am I observing cellular responses that are inconsistent with RARβ antagonism?

Inconsistent or unexpected results often arise from the dual-action nature of this compound. While you may be studying its effects on RARβ-mediated pathways, the simultaneous activation of TRPV1 and TRPA1 channels can trigger distinct signaling cascades, such as pain-related responses or calcium influx.[1][3] For instance, intraplantar injection of this compound has been shown to evoke pain-related behaviors in vivo, a response mediated by TRPV1 and TRPA1 activation.[3]

Q4: In what experimental systems might the activation of TRPV1/TRPA1 by this compound be most prominent?

The activation of TRPV1 and TRPA1 by this compound is most likely to be a confounding factor in studies involving:

  • Neurobiology and Pain Research: Sensory neurons, particularly nociceptors, highly express TRPV1 and TRPA1.[1][3]

  • Inflammation Models: These channels are known to play a role in inflammatory processes.

  • Cell Lines with Endogenous or Overexpressed TRPV1/TRPA1: It is crucial to verify the expression of these channels in your specific cell model.

Q5: Can this compound affect cellular differentiation pathways?

Yes, this compound has been shown to influence cellular differentiation. For example, it inhibits the chondrogenic (cartilage formation) response induced by TGF-β in human bone marrow mesenchymal stem cells (hMSCs), without affecting osteogenic (bone formation) gene expression.[4] This suggests a specific role in modulating differentiation pathways that may be independent of its effects on pain receptors.[4]

Troubleshooting Guide

Issue: Unexpected or Contradictory Cellular Responses

If your experimental results with this compound are not aligning with the expected outcomes of RARβ antagonism, consider the following troubleshooting steps:

Step 1: Assess the Potential for Off-Target Effects

  • Action: Determine if your experimental system (cell line, tissue, or animal model) expresses TRPV1 and TRPA1 channels. This can be done through qPCR, western blotting, or immunofluorescence.

  • Rationale: The presence of these channels is a primary indicator that the non-genomic effects of this compound could be influencing your results.

Step 2: Implement Specific Pharmacological and Genetic Controls

  • Action: Use specific antagonists for TRPV1 (e.g., AMG9810) and TRPA1 (e.g., HC030031) in conjunction with this compound.[3]

  • Rationale: If the unexpected effect is blocked by these antagonists, it strongly suggests the involvement of TRPV1/TRPA1 activation.[3] Genetic controls, such as using cells or animals where Trpv1 or Trpa1 genes are knocked out, can provide definitive evidence.[3]

Step 3: Analyze Dose-Response Relationships Carefully

  • Action: Perform a detailed dose-response curve for this compound in your system.

  • Rationale: The potency of this compound differs for its various targets (see Table 1). Inconsistent results might arise from using a concentration that is optimal for one target but suboptimal or saturating for another.

Quantitative Data Summary

Table 1: Binding Affinities and Potencies of this compound for its Molecular Targets

TargetParameterValueReference
RARβKi220 nM[2]
RARαKi1.4 µM[2]
TRPV1EC502.5 µM[2]
TRPA1EC5020 µM[2]
Am80-induced HL-60 DifferentiationIC50150 nM

Key Experimental Protocols

Protocol 1: Calcium Imaging in HEK293T Cells Expressing TRPV1/TRPA1

This protocol is used to determine if this compound activates TRPV1 or TRPA1 channels, leading to calcium influx.

  • Cell Culture: Culture HEK293T cells and transiently transfect them with expression plasmids for either human TRPV1 or TRPA1.

  • Fluorescent Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Positive Controls: Use known agonists for TRPV1 (e.g., capsaicin) and TRPA1 (e.g., allyl isothiocyanate) as positive controls.

  • Data Analysis: Calculate the EC50 value for this compound-induced calcium influx.

Protocol 2: In Vivo Nociceptive Behavior Assay (Mouse Model)

This protocol assesses the pain-related behaviors induced by this compound.

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment.

  • Drug Administration:

    • For pharmacological studies, pre-treat animals with a TRPV1 antagonist (e.g., AMG9810, 10 mg/kg, i.p.) or a TRPA1 antagonist 30 minutes before this compound injection.[3]

    • For genetic studies, use Trpv1-/- or Trpa1-/- mice.[3]

  • This compound Injection: Administer an intraplantar injection of this compound (e.g., 30 nmol in 10 µL) into the hind paw.[2]

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record the cumulative time spent licking, flicking, or biting the injected paw over a 5-minute period.[3]

  • Data Analysis: Compare the nocifensive response times between different treatment groups and genotypes.

Visualizations

LE135_Signaling_Pathways cluster_genomic Genomic Pathway (RAR Antagonism) cluster_nongenomic Non-Genomic Pathway (TRP Channel Activation) LE135_g This compound RAR_RXR RARβ/RXR Heterodimer LE135_g->RAR_RXR Antagonizes RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Inhibition of Binding Gene_Exp Altered Gene Expression RARE->Gene_Exp Blocks Transcription LE135_ng This compound TRPV1 TRPV1 Channel LE135_ng->TRPV1 Activates TRPA1 TRPA1 Channel LE135_ng->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPA1->Ca_Influx Pain_Signal Nociceptive Signaling Ca_Influx->Pain_Signal

Caption: Dual signaling pathways of this compound treatment.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Expression Does your system express TRPV1 or TRPA1? Start->Check_Expression Use_Antagonists Use TRPV1/TRPA1 Antagonists (e.g., AMG9810) Check_Expression->Use_Antagonists Yes Reassess Re-evaluate experimental design and RARβ pathway Check_Expression->Reassess No Effect_Blocked Is the inconsistent effect blocked? Use_Antagonists->Effect_Blocked Conclusion_TRP Conclusion: Effect is mediated by TRPV1/TRPA1 activation Effect_Blocked->Conclusion_TRP Yes Conclusion_RAR Conclusion: Effect is likely mediated by RARβ antagonism or another unknown pathway Effect_Blocked->Conclusion_RAR No Reassess->Conclusion_RAR

Caption: Troubleshooting workflow for this compound experiments.

References

LE135 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the effective use of LE135 in experimental settings. Due to the limited publicly available data on the specific degradation pathways of this compound, this guide focuses on best practices for handling, storage, and troubleshooting based on its chemical structure and general principles of small molecule stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ).[1] Its chemical name is 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][2][3]diazepin-13-yl)benzoic acid.[2] The structure contains a dibenzodiazepine core, which may be susceptible to hydrolysis under certain pH conditions, and a complex aromatic system that could be sensitive to light.

Q2: What are the primary factors that could cause this compound degradation in my experiments?

While specific degradation pathways for this compound are not well-documented, potential factors based on its structure and general chemical principles include:

  • pH: Extreme pH values in aqueous buffers may lead to the hydrolysis of the benzodiazepine ring.

  • Light Exposure: The aromatic structure of this compound suggests a potential for photodegradation upon exposure to UV or even ambient light over extended periods.

  • Oxidation: The presence of oxidizing agents or exposure to air over long periods, especially in solution, could lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Repeated Freeze-Thaw Cycles: These can lead to the degradation of compounds in stock solutions.[1]

Q3: I suspect my this compound solution has degraded. How can I confirm this?

You can investigate potential degradation using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent this compound from any degradation products. A change in the solution's appearance, such as discoloration or the formation of precipitates, may also indicate degradation.

Q4: What are the likely degradation products of this compound?

Without specific studies, the exact degradation products are unknown. However, based on the structure, potential degradation could involve hydrolysis of the diazepine ring or oxidation of the aromatic system.

Q5: How should I prepare and store my this compound stock solutions to minimize degradation?

To ensure the stability of your this compound stock solutions, it is recommended to:

  • Prepare stock solutions in a high-quality, anhydrous solvent like DMSO.[1][2]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

  • Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), protected from light.[1]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Corrective Actions
Inconsistent or lower-than-expected potency in bioassays. Compound degradation in stock solution or assay buffer.1. Verify Stock Solution Integrity: Thaw a fresh aliquot of this compound stock solution for each experiment. Avoid using previously thawed solutions. 2. Assess Stability in Assay Buffer: Prepare fresh dilutions of this compound in your experimental buffer immediately before use. Consider performing a time-course experiment to determine the stability of this compound in your specific assay medium over the duration of the experiment. 3. Control for Environmental Factors: Protect your experimental setup from light, especially during long incubations. Ensure the temperature is controlled and consistent.
Precipitate forms when diluting this compound into aqueous buffer. Poor solubility of this compound in the aqueous buffer.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed the solubility limit of this compound in the final buffer. 2. Use Solubilizing Agents: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 or SBE-β-CD have been used. These may be adaptable for some in vitro applications. 3. Sonication: Gentle warming or sonication may help to dissolve the compound.
Assay results are not reproducible between experiments. Variability in compound handling and preparation.1. Standardize Protocols: Ensure consistent procedures for preparing stock solutions and dilutions across all experiments. 2. Use Freshly Prepared Solutions: Always use freshly thawed stock solutions and freshly prepared working solutions. 3. Verify Pipetting Accuracy: Inaccurate pipetting can lead to significant variability in final compound concentrations.

Data Presentation

Table 1: this compound Solubility

SolventSolubilityNotes
DMSO≥ 50 mg/mL (114.01 mM)May require sonication.
In Vivo Formulation 1≥ 2.5 mg/mL (5.70 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 22.5 mg/mL (5.70 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°CLong-term (months to years)[2]Store in a dry, dark place.[2]
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Experimental Buffer

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions using HPLC.

Materials:

  • This compound

  • High-purity DMSO

  • Your experimental buffer (e.g., cell culture medium, assay buffer)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Spiked Buffer Solution: Dilute the this compound stock solution into your experimental buffer to your final working concentration.

  • Initial Analysis (T=0): Immediately analyze a sample of the spiked buffer solution by HPLC to determine the initial peak area of this compound.

  • Incubate Samples: Store the remaining spiked buffer solution under your exact experimental conditions (temperature, light exposure, etc.).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

Visualizations

G Troubleshooting Workflow for Suspected this compound Degradation A Inconsistent or Poor Assay Results B Check for Obvious Errors: - Pipetting - Calculations - Reagent Preparation A->B C Is the issue resolved? B->C D Investigate this compound Stability C->D No K Problem Solved C->K Yes E Use Freshly Thawed Stock Aliquot D->E F Prepare Fresh Dilutions Immediately Before Use D->F G Protect from Light and Control Temperature D->G L Consider Other Causes of Assay Interference D->L H Perform Stability Test in Assay Buffer (e.g., via HPLC) E->H F->H G->H I Is this compound Stable? H->I J Optimize Assay Conditions: - Shorter Incubation - Different Buffer I->J No I->K Yes J->H

Caption: Troubleshooting workflow for suspected this compound degradation.

G Potential Factors Influencing this compound Stability cluster_chemical Chemical Factors cluster_physical Physical Factors This compound This compound Stability pH pH of Solution This compound->pH Oxidation Presence of Oxygen This compound->Oxidation Hydrolysis Presence of Water This compound->Hydrolysis Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw

Caption: Potential factors influencing the stability of this compound.

References

Technical Support Center: Validating LE135 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for validating the activity of LE135, a selective Retinoic Acid Receptor β (RARβ) antagonist, in a new cell line. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective antagonist of the Retinoic Acid Receptor β (RARβ). It functions by binding to RARβ and inhibiting the transcriptional activation induced by retinoic acid (RA). It has a significantly higher affinity for RARβ compared to RARα and is highly selective over RARγ and all Retinoid X Receptors (RXRs).[1][2] In the canonical pathway, RARs form heterodimers with RXRs, and this complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate their transcription. This compound blocks this process.

Q2: What are the known off-target effects of this compound?

A2: A significant non-genomic effect of this compound is its ability to directly activate the transient receptor potential cation channels TRPV1 (the capsaicin receptor) and TRPA1 (the wasabi receptor).[3][4] This activation is potent and can initiate pain-related signaling pathways, an important consideration in experimental design and data interpretation.[3][4]

Q3: What are the typical concentrations used for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on its known potency, a starting point for concentration ranges can be inferred. For its RARβ antagonist activity, an IC50 of 150 nM was observed in inhibiting agonist-induced differentiation of HL-60 cells.[1][2] For its off-target effects, the EC50 for activating TRPV1 is 2.5 µM and for TRPA1 is 20 µM.[1] Therefore, a dose-response experiment is crucial.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Always refer to the manufacturer's specific instructions for solubility and storage.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound activity. These values can serve as a reference for experimental design, but it is crucial to recognize that potency can vary significantly between different cell lines and experimental conditions.[5]

ParameterReceptor/ChannelValueCell Line/SystemCitation
Binding Affinity (Ki) RARβ220 nM-[1]
RARα1.4 µM-[1]
Functional Antagonism (IC50) RARβ150 nMHL-60[1][2]
Off-Target Agonism (EC50) TRPV12.5 µMHEK293T[1]
TRPA120 µMHEK293T[1]

Signaling Pathway Diagrams

LE135_RAR_Signaling cluster_EC Extracellular Space cluster_Nucleus Nucleus RA Retinoic Acid (Agonist) RAR RARβ RA->RAR Enters Cell & Nucleus RXR RXR RARE RARE Gene Target Gene Transcription RARE->Gene Activates This compound This compound This compound->RAR Antagonizes

LE135_Off_Target_Signaling cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion TRPA1 TRPA1 Channel TRPA1->Ca_ion This compound This compound This compound->TRPV1 Activates This compound->TRPA1 Activates Pain Downstream Signaling (e.g., Pain Pathway Activation) Ca_ion->Pain

Troubleshooting Guide

Problem 1: No observable effect of this compound in my cell line.

Possible CauseRecommended Solution
Low or absent RARβ expression. Verify the expression of RARβ in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot) level. If expression is negligible, this cell line may not be a suitable model for studying this compound's RARβ-antagonist effects.
Incorrect dosage. Perform a dose-response experiment. Start with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal inhibitory concentration. The IC50 can vary greatly between cell lines.[5][6]
Compound instability. Ensure this compound stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[1]
Presence of interfering substances. Components in the serum or media could bind to this compound or affect its activity. Test the effect of this compound in serum-free or reduced-serum conditions, if compatible with your cell line.
Assay insensitivity. The chosen endpoint (e.g., proliferation, differentiation marker) may not be sensitive to RARβ signaling in your specific cell line. Consider using a reporter assay with a RARE-luciferase construct as a more direct measure of target engagement.[7]

Problem 2: Observing unexpected or contradictory results.

Possible CauseRecommended Solution
Off-target effects. The observed phenotype may be due to this compound's activation of TRPV1 and/or TRPA1 channels, especially at concentrations >1 µM.[1][3] Check for expression of these channels in your cell line. If present, use specific inhibitors for TRPV1 (e.g., AMG9810) or TRPA1 (e.g., HC030031) to dissect the on-target vs. off-target effects.[3]
Cell line heterogeneity. The cell line may consist of mixed populations with differential responses to this compound. Consider single-cell cloning to establish a homogenous population for consistent results.
Activation of compensatory pathways. Inhibition of the RARβ pathway might lead to the upregulation of other signaling pathways. A broader analysis (e.g., RNA-seq, phosphoproteomics) may be needed to understand the cellular response.

Experimental Protocols & Validation Workflow

Validating this compound activity requires a multi-step approach to confirm target engagement and rule out confounding factors.

LE135_Validation_Workflow

Protocol 1: Validating RARβ Expression by Western Blot
  • Cell Lysis: Culture your new cell line to ~80-90% confluency. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Include a positive control lysate (from a cell line known to express RARβ) and a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against RARβ, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Protocol 2: RARE-Luciferase Reporter Assay
  • Cell Seeding and Transfection: Seed cells in a 24- or 48-well plate. After 24 hours, co-transfect the cells with a RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.

  • Compound Treatment: Allow cells to recover for 24 hours post-transfection. Replace the medium with fresh medium containing the treatments. Include the following conditions:

    • Vehicle control (e.g., DMSO)

    • Retinoic Acid (RA) agonist (e.g., 1 µM all-trans-retinoic acid)

    • This compound alone (at various concentrations)

    • RA agonist + this compound (at various concentrations)

  • Incubation: Incubate the cells for an additional 18-24 hours.[7]

  • Cell Lysis and Luciferase Measurement: Wash the cells with PBS and lyse them using the luciferase assay kit's lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle control. Plot the results to determine the ability of this compound to inhibit RA-induced luciferase expression and calculate an IC50 value.

References

Technical Support Center: Controlling for LE135 Activation of TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving LE135 and its off-target activation of Transient Receptor Potential (TRP) channels.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise when working with this compound and investigating its effects on Retinoic Acid Receptors (RARs) in systems where TRP channels are present.

Q1: My cells are showing a rapid response to this compound that doesn't seem to be genomic. What could be the cause?

A1: this compound, a selective antagonist for RARβ, has been shown to be a potent activator of the pain-initiating TRPV1 and TRPA1 channels.[1][2] This activation is a non-genomic effect and occurs rapidly. If you observe immediate cellular responses, such as rapid changes in intracellular calcium or membrane potential, it is highly likely you are seeing off-target activation of these TRP channels.

Q2: How can I confirm that the observed effects of this compound are due to TRP channel activation and not its intended RARβ antagonism?

A2: To differentiate between TRP channel-mediated and RAR-mediated effects, you can use a combination of pharmacological and genetic approaches:

  • Pharmacological Inhibition: Pre-incubate your cells with known TRPV1 or TRPA1 antagonists before applying this compound.

    • For TRPV1, you can use antagonists like capsazepine or AMG-9810.

    • For TRPA1, antagonists such as HC-030031 or A-967079 can be used. If the rapid response to this compound is blocked or significantly reduced by these antagonists, it confirms the involvement of the respective TRP channels.

  • Genetic Knockdown/Knockout: If you are working with cell lines, consider using siRNA or shRNA to knock down the expression of TRPV1 and/or TRPA1. In animal studies, using knockout mice for Trpv1 or Trpa1 can definitively distinguish the effects.[1] For instance, this compound-induced nocifensive responses are significantly reduced in Trpv1 knockout mice.[1]

  • Use of Positive Controls: To ensure your experimental system is responsive to TRP channel modulation, use established agonists for TRPV1 (e.g., capsaicin) and TRPA1 (e.g., allyl isothiocyanate - AITC, the pungent compound in wasabi).[2]

Q3: What are appropriate negative controls for my this compound experiments?

A3: Several negative controls are crucial:

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, typically DMSO) to account for any effects of the solvent itself.

  • Inactive Analogs: If available, use a structurally similar but inactive analog of this compound that does not bind to RARs or activate TRP channels.

  • Parental Cell Line: When using cells heterologously expressing a target receptor (e.g., HEK293T cells), always test this compound on the untransfected parental cell line to check for endogenous TRP channel activity.

Q4: I am observing high variability in my calcium imaging results with this compound. What are the possible reasons and solutions?

A4: High variability in calcium imaging can stem from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range.

  • Dye Loading: Inconsistent loading of calcium indicators (e.g., Fura-2 AM, Fluo-4 AM) can lead to variable baseline fluorescence and response amplitudes. Optimize dye concentration and incubation time.

  • This compound Concentration: The concentration-response relationship for this compound on TRP channels can be steep. Ensure accurate and consistent dilutions of your this compound stock.

  • Desensitization: TRP channels can desensitize upon repeated stimulation. Ensure sufficient washout periods between applications of this compound or other agonists.

Q5: In my patch-clamp experiments, the this compound-induced currents are unstable. How can I improve my recordings?

A5: Unstable currents in patch-clamp recordings can be challenging. Consider the following:

  • Whole-Cell vs. Perforated Patch: In whole-cell configuration, intracellular components can be washed out, potentially altering channel properties. The perforated patch-clamp technique, using agents like nystatin or amphotericin B, can help maintain the integrity of the intracellular environment.[3]

  • Series Resistance: Large TRP channel currents can lead to significant voltage-clamp errors if the series resistance is not adequately compensated.[4] Monitor and compensate for series resistance throughout your recordings.

  • Ion Concentrations: Ensure the ionic composition of your intracellular and extracellular solutions is appropriate for isolating the currents of interest and maintaining cell health.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with RARs and TRP channels.

Table 1: this compound Binding Affinities and Inhibitory Concentrations for Retinoic Acid Receptors (RARs)

Receptor SubtypeBinding Affinity (Ki)Inhibitory Concentration (IC50)
RARα1.4 µM-
RARβ220 nM-
RARγHighly Selective Over-
RXRα, β, γHighly Selective Over-
Am80-induced HL-60 differentiation-150 nM

Table 2: this compound Activation of TRP Channels

TRP ChannelEC50Maximal Response (relative to AITC)
TRPV1~2.5 µMNot specified
TRPA1~20 µM~41% of 100 µM AITC

Experimental Protocols

Below are detailed methodologies for key experiments to study the effects of this compound on TRP channels.

Calcium Imaging Protocol for a Heterologous Expression System (e.g., HEK293T cells)
  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells onto glass coverslips in a 24-well plate.

    • Transfect cells with plasmids encoding the human TRP channel of interest (e.g., TRPV1 or TRPA1) using a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Allow cells to express the channels for 24-48 hours.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

    • Wash the cells once with the loading buffer.

    • Incubate the cells with the dye-containing buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the loading buffer to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with the physiological salt solution.

    • Acquire baseline fluorescence for 1-2 minutes.

    • Apply this compound at the desired concentration through the perfusion system.

    • Record the changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, this is typically represented as the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, changes are represented as F/F0 (fluorescence divided by baseline fluorescence).

    • After the response, wash out the this compound.

    • At the end of the experiment, apply a known agonist for the expressed TRP channel (e.g., capsaicin for TRPV1, AITC for TRPA1) as a positive control, followed by a calcium ionophore (e.g., ionomycin) to obtain the maximum calcium response for normalization.

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation:

    • Prepare cells expressing the TRP channel of interest as described for calcium imaging.

    • Alternatively, use primary cultured neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express TRPV1 and TRPA1.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

    • Perfuse this compound at various concentrations and record the elicited currents.

    • Wash out the compound and apply a known agonist as a positive control.

Visualizations

Signaling Pathway of this compound Off-Target Activation

LE135_TRP_Activation This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPA1->Ca_Influx Cellular_Response Cellular Response (e.g., Nociception, Neurotransmitter Release) Ca_Influx->Cellular_Response

Caption: Off-target signaling of this compound via TRP channels.

Experimental Workflow for Differentiating On-Target vs. Off-Target Effects

Experimental_Workflow Start Observe Cellular Response to this compound Is_Rapid Is the response rapid (< minutes)? Start->Is_Rapid Genomic Likely RAR-mediated (Genomic Effect) Is_Rapid->Genomic No Non_Genomic Suspect TRP Channel Activation (Off-Target Effect) Is_Rapid->Non_Genomic Yes Pharmacological_Block Test with TRP Antagonists (e.g., Capsazepine, HC-030031) Non_Genomic->Pharmacological_Block Is_Blocked Is the response blocked? Pharmacological_Block->Is_Blocked TRP_Confirmed TRP Activation Confirmed Is_Blocked->TRP_Confirmed Yes Other_Mechanism Consider Other Non-Genomic Mechanisms Is_Blocked->Other_Mechanism No

Caption: Troubleshooting workflow for this compound effects.

References

Validation & Comparative

LE135 in Focus: A Comparative Guide to RARβ Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LE135 and other Retinoic Acid Receptor Beta (RARβ) antagonists, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving RARβ modulation.

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1] Among the three RAR isotypes (α, β, and γ), RARβ is often implicated in tumor suppression, and its selective modulation is a key area of research in oncology and other therapeutic fields. This compound is a well-characterized RAR antagonist with a notable preference for the RARβ isotype. This guide compares this compound with other RARβ antagonists, presenting key performance data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Performance of RARβ Antagonists

The efficacy and selectivity of RARβ antagonists are critical parameters for their application in research and potential therapeutic development. The following tables summarize the binding affinities and functional activities of this compound and other notable RAR antagonists.

Table 1: Binding Affinity of Selected RAR Antagonists

CompoundTarget ReceptorK_i_ (nM)K_d_ (nM)ED_50_ (nM)Reference(s)
This compound RARβ 220 --[2]
RARα1400--[2]
LE540RARβ220--[2]
AGN194431RARβ--6[1]
RARγ--70[1]
RARα--300[1]
BMS641RARβ-2.5-[3][4]
RARα-225-[3][4]
RARγ-223-[3][4]
AGN205728RARγ--3[1][5]
RARα--2400[1][5]
RARβ--4248[1][5]
All-trans Retinoic Acid (ATRA)RARα--4[1][5]
RARβ--5[1][5]
RARγ--2[1][5]

K_i_ (Inhibition Constant) and K_d_ (Dissociation Constant) values indicate the affinity of the antagonist for the receptor, with lower values signifying higher affinity. ED_50_ (Median Effective Dose) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Functional Activity of Selected RAR Antagonists

CompoundAssayCell LineIC_50_ (nM)EffectReference(s)
This compound Inhibition of Am80-induced differentiationHL-60150Antagonist[2]
LE540Inhibition of Am80-induced differentiationHL-6036Antagonist[2]
AGN194431Colony Formation InhibitionLNCaP99 ± 10Antagonist[1]
PC3104 ± 2Antagonist[1]
DU14588 ± 12Antagonist[1]
AGN194310Colony Formation InhibitionLNCaP, PC3, DU14516-34Pan-RAR Antagonist[6]
AGN194301Colony Formation Inhibition-~200RARα Antagonist[6]

IC_50_ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a biological process or response by 50%.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of RARβ antagonists, it is essential to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.

RARβ Signaling Pathway

Retinoic acid (RA) signaling is initiated by the binding of RA to its nuclear receptor, RAR, which forms a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, the RAR/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with co-repressor proteins, inhibiting gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which then initiates the transcription of target genes. RARβ antagonists like this compound bind to the receptor but do not induce this conformational change, thereby blocking the recruitment of co-activators and inhibiting gene transcription.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RAR RARβ RA->RAR Enters Nucleus and Binds CoRepressor Co-Repressor Complex CoActivator Co-Activator Complex RA->CoActivator Recruitment of RXR RXR RAR->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to CoRepressor->RXR Associated with (No Ligand) GeneTranscription Target Gene Transcription CoRepressor->GeneTranscription Inhibits CoActivator->GeneTranscription Initiates This compound This compound This compound->RAR Binds and Blocks Co-activator Recruitment Experimental_Workflow cluster_workflow Comparative Workflow for RARβ Antagonists start Select RARβ Antagonists (e.g., this compound, LE540) binding_assay Binding Affinity Assay (e.g., Radioligand Binding Assay) start->binding_assay reporter_assay Functional Reporter Gene Assay (e.g., Luciferase Assay) start->reporter_assay cell_based_assay Cell-Based Functional Assays (e.g., Apoptosis, Differentiation) start->cell_based_assay data_analysis Data Analysis and Comparison (Ki, IC50 values) binding_assay->data_analysis reporter_assay->data_analysis cell_based_assay->data_analysis conclusion Determine Relative Potency and Selectivity data_analysis->conclusion

References

A Comparative Guide to LE135 and LE540 for RARβ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule inhibitors of Retinoic Acid Receptor Beta (RARβ), LE135 and LE540. Both compounds are recognized for their selective antagonist activity towards RARβ, a key nuclear receptor involved in cell differentiation, proliferation, and apoptosis. Understanding their comparative performance is crucial for researchers selecting the appropriate tool for their specific experimental needs.

Quantitative Performance Comparison

ParameterThis compoundLE540Assay Type
Binding Affinity (Ki) 220 nMNot ReportedCompetitive Binding Assay
Inhibitory Concentration (IC50) 150 nMNot ReportedHL-60 Cell Differentiation Assay[2][3]
RARβ Antagonist Activity ConfirmedConfirmedTransient Transfection / Luciferase Reporter Assay[1]
Selectivity Selective for RARβ over RARα and RARγ[2][3][4]Selective for RARβ over RARα and RARγ[1]Various

Note: The provided Ki value for this compound reflects its direct binding affinity to the RARβ protein. The IC50 value for this compound was determined in a cell-based assay measuring the inhibition of cell differentiation. While a direct comparison is challenging without matched data, both compounds have been demonstrated to effectively inhibit the transcriptional activation of RARβ.[1]

RARβ Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, plays a pivotal role in regulating gene expression through its interaction with retinoic acid receptors (RARs). The canonical RARβ signaling pathway is initiated by the binding of RA to the RARβ/RXR heterodimer in the nucleus. This binding event triggers a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately results in the transcriptional activation of target genes involved in cellular processes like differentiation and apoptosis.[5][6][7]

RARbeta_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (RA) RA_nuc RA RA->RA_nuc Enters Nucleus RXR RXR RARbeta RARβ RXR->RARbeta heterodimerizes CoRep Corepressors RARbeta->CoRep recruits CoAct Coactivators RARbeta->CoAct recruits RARE RARE CoRep->RARE binds CoAct->RARE binds TargetGene Target Gene Transcription RARE->TargetGene represses RARE->TargetGene activates RA_nuc->RARbeta binds LE135_LE540 This compound / LE540 LE135_LE540->RARbeta antagonizes

Caption: RARβ Signaling Pathway and Point of Inhibition.

Experimental Protocols

To aid researchers in the evaluation of RARβ inhibitors, detailed methodologies for two key experiments are provided below.

Luciferase Reporter Assay for RARβ Antagonist Activity

This cell-based assay is a robust method to quantify the ability of a compound to inhibit RARβ-mediated gene transcription.

a. Principle: HEK293 cells (or a similar cell line) are co-transfected with an expression vector for human RARβ and a reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE). In the presence of an RARβ agonist (e.g., all-trans retinoic acid), RARβ binds to the RARE and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.[8][9][10][11]

b. Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Expression vector for human RARβ

  • RARE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine)

  • All-trans retinoic acid (ATRA)

  • Test compounds (this compound, LE540)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

c. Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours to allow for receptor and reporter expression.

  • Treatment: Treat the cells with a constant concentration of ATRA (e.g., 10 nM) and varying concentrations of the test compounds (this compound or LE540). Include appropriate controls (vehicle, ATRA alone).

  • Incubation: Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with ATRA alone) and plot the percentage of inhibition against the log concentration of the antagonist. Calculate the IC50 value from the resulting dose-response curve.

Competitive Binding Assay

This in vitro assay determines the binding affinity (Ki) of a compound to the RARβ protein.

a. Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-all-trans retinoic acid) for binding to the RARβ protein. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.[12][13][14][15]

b. Materials:

  • Purified recombinant human RARβ protein

  • Radiolabeled ligand (e.g., [3H]-ATRA)

  • Test compounds (this compound, LE540)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

c. Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified RARβ protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Transfer the reaction mixture to a filter plate and wash with ice-cold binding buffer to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential RARβ inhibitors.

Experimental_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (e.g., High-Throughput Luciferase Assay) Start->PrimaryScreen HitIdentification Hit Identification (Potent Inhibitors) PrimaryScreen->HitIdentification HitIdentification->Start No Hits DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse Confirmed Hits SecondaryAssay Secondary Assay (e.g., Competitive Binding Assay for Ki) DoseResponse->SecondaryAssay Selectivity Selectivity Profiling (vs. RARα, RARγ) SecondaryAssay->Selectivity CellularAssays Cell-Based Functional Assays (e.g., Differentiation, Apoptosis) Selectivity->CellularAssays LeadCompound Lead Compound CellularAssays->LeadCompound

Caption: General workflow for RARβ inhibitor screening.

References

Validating the Specificity of LE135 for Retinoic Acid Receptor Beta (RARβ): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LE135, a selective Retinoic Acid Receptor Beta (RARβ) antagonist, with other retinoid receptor modulators. The information presented herein is supported by experimental data to assist researchers in evaluating the specificity and utility of this compound for their studies.

Introduction to this compound and Retinoid Signaling

Retinoic acid receptors (RARs) are nuclear hormone receptors that play crucial roles in cell growth, differentiation, and embryonic development. There are three main subtypes of RARs: RARα, RARβ, and RARγ. The development of subtype-selective ligands is critical for dissecting the specific biological functions of each RAR subtype and for developing targeted therapeutics with improved efficacy and reduced side effects. This compound has emerged as a valuable tool for studying the role of RARβ due to its reported selectivity as an antagonist for this receptor subtype.

Comparative Analysis of RAR Ligands

The following table summarizes the binding affinities of this compound and other representative RAR modulators for the three RAR subtypes. This data, compiled from various studies, highlights the selectivity profile of each compound.

CompoundTypeRARα (Ki/Kd in nM)RARβ (Ki/Kd in nM)RARγ (Ki/Kd in nM)
This compound Antagonist1400[1]220[1]>10000[2]
LE540 Antagonist>100034>1000
CD2665 Antagonist>1000[3]306[3]110[3]
BMS453 Agonist (RARβ), Antagonist (RARα/γ)Antagonist activity reportedAgonist activity reportedAntagonist activity reported

Note: Ki and Kd are dissociation constants, with lower values indicating higher binding affinity. Direct comparison between values from different studies should be made with caution due to potential variations in experimental conditions.

Experimental Validation of this compound Specificity

The specificity of this compound for RARβ is primarily determined through two key types of experiments: competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which can be used to calculate the inhibition constant (Ki).

Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding to the receptor. Cells are engineered to express a specific RAR subtype and a reporter gene (e.g., luciferase) linked to a retinoic acid response element (RARE). Activation of the RAR by an agonist leads to the expression of the reporter gene. An antagonist, like this compound, will inhibit this agonist-induced reporter gene expression in a dose-dependent manner.

Experimental Protocols

Detailed Protocol: Competitive Radioligand Binding Assay for RARs
  • Receptor Preparation:

    • Prepare nuclear extracts or whole-cell lysates from cells overexpressing a specific human RAR subtype (α, β, or γ).

    • Determine the protein concentration of the extracts.

  • Assay Buffer:

    • Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing dithiothreitol, KCl, and bovine serum albumin).

  • Competition Reaction:

    • In a 96-well plate, combine the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-all-trans retinoic acid or [³H]-9-cis-retinoic acid).

    • Add increasing concentrations of the unlabeled competitor compound (this compound or other test compounds).

    • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled, high-affinity RAR ligand.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

  • Separation of Bound and Free Radioligand:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Luciferase Reporter Gene Assay for RARβ Antagonist Activity
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Co-transfect the cells with an expression vector for human RARβ and a reporter plasmid containing a luciferase gene downstream of a RARE promoter. A control plasmid (e.g., expressing β-galactosidase) can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After allowing the cells to attach, treat them with a fixed, sub-maximal concentration of an RAR agonist (e.g., all-trans retinoic acid) in the presence of increasing concentrations of the antagonist (this compound).

    • Include control wells with agonist only (positive control) and vehicle only (negative control).

    • Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase substrate to each well.

  • Detection:

    • Measure the luminescence using a luminometer.

    • If a control plasmid was used, perform an assay to measure its activity (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity (if applicable).

    • Plot the normalized luciferase activity against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the workflows of the key validation experiments.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Retinoic Acid (Agonist) RAR RARβ Ligand->RAR CoR Co-repressors Ligand->CoR Dissociation CoA Co-activators Ligand->CoA Recruitment RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene CoR->RAR Repression CoA->RAR This compound This compound (Antagonist) This compound->RAR

Caption: Retinoic Acid Receptor (RAR) signaling pathway.

Validation_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_reporter Luciferase Reporter Gene Assay B1 Prepare RARβ Receptor Extract B2 Incubate with Radioligand & this compound B1->B2 B3 Separate Bound/ Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine Ki B4->B5 R1 Transfect Cells with RARβ & RARE-Luc R2 Treat with Agonist & this compound R1->R2 R3 Lyse Cells & Add Luciferase Substrate R2->R3 R4 Measure Luminescence R3->R4 R5 Determine IC50 R4->R5 start Start Validation cluster_binding cluster_binding start->cluster_binding cluster_reporter cluster_reporter start->cluster_reporter end Specificity Validated cluster_binding->end cluster_reporter->end

Caption: Experimental workflow for validating RARβ antagonist specificity.

Off-Target Effects

It is important for researchers to be aware of potential off-target effects of any pharmacological tool. Studies have shown that this compound can also act as a potent activator of TRPV1 and TRPA1 channels, which are involved in pain signaling. This should be taken into consideration when designing and interpreting experiments, especially in in vivo studies.

Conclusion

The available data strongly supports the characterization of this compound as a selective antagonist for RARβ with significantly lower affinity for RARα and RARγ. This selectivity makes it a valuable tool for investigating the specific roles of RARβ in various biological processes. However, as with any pharmacological agent, careful consideration of its full activity profile, including potential off-target effects, is essential for rigorous and reproducible research. The experimental protocols and workflows provided in this guide offer a framework for the independent validation and application of this compound in the laboratory.

References

LE135: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of LE135, a known Retinoic Acid Receptor β (RARβ) antagonist, with other nuclear receptors and notable off-target proteins. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of this compound's selectivity and potential for off-target effects. All quantitative data is summarized in clear, structured tables, and detailed experimental methodologies for key assays are provided.

Summary of this compound Cross-Reactivity

Quantitative Analysis of this compound Interactions

The following tables summarize the known binding affinities and functional activities of this compound with various receptors.

Table 1: Binding Affinity (Ki) of this compound for Retinoic Acid Receptors

ReceptorKi (nM)Source
RARβ220[1]
RARα1400[1]
RARγHighly Selective (No specific Ki reported)[1]
RXRαHighly Selective (No specific Ki reported)[1]
RXRβHighly Selective (No specific Ki reported)[1]
RXRγHighly Selective (No specific Ki reported)[1]

Table 2: Functional Activity (IC50/EC50) of this compound

TargetActivityValue (nM)Assay TypeSource
RARβAntagonist150 (IC50)Inhibition of Am80-induced differentiation in HL-60 cells[1]
TRPV1Agonist2500 (EC50)Calcium imaging and patch-clamp recordings in HEK293T cells[1][2]
TRPA1Agonist20000 (EC50)Calcium imaging and patch-clamp recordings in HEK293T cells[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

RAR_Signaling_Pathway RARβ Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Retinoic Acid (RA) CRABP CRABP Retinoic_Acid->CRABP Binds RAR-RXR RARβ-RXR Heterodimer Retinoic_Acid->RAR-RXR Binds & displaces Co-repressor CRABP->RAR-RXR Translocates RA to nucleus Co-activator Co-activator Complex RAR-RXR->Co-activator Recruits RARE Retinoic Acid Response Element (RARE) RAR-RXR->RARE Binds Transcription_Repression Transcription Repression RAR-RXR->Transcription_Repression Mediates Co-repressor Co-repressor Complex Co-repressor->RAR-RXR Binds in absence of RA Transcription_Activation Transcription Activation Co-activator->Transcription_Activation Promotes Target_Gene Target Gene LE135_nuc This compound LE135_nuc->RAR-RXR Antagonizes RA binding

Caption: RARβ signaling pathway and its inhibition by this compound.

Cross_Reactivity_Workflow Experimental Workflow for Assessing this compound Cross-Reactivity Start This compound Compound Binding_Assay Radioligand Binding Assay (e.g., for RARs, RXRs) Start->Binding_Assay Functional_Assay_NR Nuclear Receptor Transactivation Assay (e.g., Luciferase Reporter Assay) Start->Functional_Assay_NR Functional_Assay_TRP TRP Channel Functional Assay (e.g., Calcium Imaging, Patch-Clamp) Start->Functional_Assay_TRP Data_Analysis_Ki Determine Ki values Binding_Assay->Data_Analysis_Ki Data_Analysis_IC50 Determine IC50/EC50 values Functional_Assay_NR->Data_Analysis_IC50 Functional_Assay_TRP->Data_Analysis_IC50 Conclusion Assess Selectivity and Cross-Reactivity Profile Data_Analysis_Ki->Conclusion Data_Analysis_IC50->Conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field.

Radioligand Binding Assay for Nuclear Receptors (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific nuclear receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Purified nuclear receptor protein (e.g., RARβ, RARα).
  • Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).
  • Test compound (this compound) at various concentrations.
  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
  • Scintillation cocktail and scintillation counter.
  • 96-well filter plates.

2. Procedure:

  • Incubate a constant concentration of the purified nuclear receptor with a fixed concentration of the radiolabeled ligand in the assay buffer.
  • Add increasing concentrations of the unlabeled test compound (this compound) to the reaction mixture.
  • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
  • Separate the bound from the free radioligand by vacuum filtration through the 96-well filter plates.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional activity (agonist or antagonist) of a compound on a specific nuclear receptor by quantifying the expression of a reporter gene.

1. Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1).
  • Expression vector for the nuclear receptor of interest (e.g., full-length RARβ).
  • Reporter vector containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., a retinoic acid response element - RARE).
  • Transfection reagent.
  • Cell culture medium and supplements.
  • Test compound (this compound) and a known agonist (e.g., all-trans retinoic acid).
  • Luciferase assay reagent and a luminometer.

2. Procedure:

  • Co-transfect the mammalian cells with the nuclear receptor expression vector and the reporter vector.
  • Plate the transfected cells in a 96-well plate and allow them to recover.
  • To test for antagonist activity, treat the cells with a fixed concentration of the known agonist in the presence of increasing concentrations of the test compound (this compound).
  • To test for agonist activity, treat the cells with increasing concentrations of the test compound alone.
  • Incubate the cells for a specific period (e.g., 24 hours).
  • Lyse the cells and add the luciferase assay reagent.
  • Measure the luminescence using a luminometer.

3. Data Analysis:

  • For antagonist activity, the IC50 value is the concentration of the test compound that reduces the agonist-induced luciferase activity by 50%.
  • For agonist activity, the EC50 value is the concentration of the test compound that produces 50% of the maximal luciferase activity.

TRP Channel Functional Assay (Calcium Imaging)

This assay measures the ability of a compound to activate TRP channels by detecting changes in intracellular calcium concentration.[2]

1. Materials:

  • HEK293T cells transiently or stably expressing the TRP channel of interest (e.g., TRPV1 or TRPA1).[2]
  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
  • Extracellular solution (e.g., Hanks' Balanced Salt Solution).
  • Test compound (this compound) and a known agonist (e.g., capsaicin for TRPV1, mustard oil for TRPA1).
  • Fluorescence microscope or a plate reader with fluorescence detection capabilities.

2. Procedure:

  • Plate the TRP channel-expressing cells on glass coverslips or in a 96-well plate.
  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.
  • Wash the cells to remove the extracellular dye.
  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the plate in a plate reader.
  • Record the baseline fluorescence.
  • Apply the test compound (this compound) at various concentrations and continuously record the changes in fluorescence intensity.
  • Apply a saturating concentration of a known agonist at the end of the experiment to determine the maximal response.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
  • The EC50 value is the concentration of the test compound that elicits 50% of the maximal fluorescence response.

Conclusion

This compound is a valuable research tool for studying the specific functions of RARβ. However, its significant agonist activity at TRPV1 and TRPA1 channels highlights the importance of considering potential off-target effects in experimental design and interpretation of results. Further comprehensive screening of this compound against a wider panel of nuclear receptors is warranted to fully elucidate its selectivity profile and to better inform its use in pharmacological studies.

References

LE135 vs. RARα Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of LE135 and selective Retinoic Acid Receptor Alpha (RARα) antagonists. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction

Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription in response to retinoic acid. There are three main subtypes of RARs: RARα, RARβ, and RARγ. Dysregulation of RAR signaling is implicated in various diseases, including cancer and developmental disorders. Pharmacological modulation of these receptors with antagonists is a key strategy in both basic research and drug development. This guide focuses on comparing this compound, a compound initially characterized as an RAR antagonist, with more selective RARα antagonists.

Overview of this compound and RARα Antagonists

This compound was initially identified as a potent antagonist of retinoic acid receptors, with a degree of selectivity for RARβ over RARα.[1] However, subsequent research has revealed a significant off-target activity of this compound as a potent activator of the transient receptor potential (TRP) channels TRPV1 and TRPA1, which are critical mediators of pain signaling.[2][3] This dual activity is a key differentiator when comparing this compound to selective RARα antagonists.

Selective RARα antagonists are designed to specifically block the activity of the RARα subtype. These compounds are valuable tools for dissecting the specific roles of RARα in various biological processes.[4][5] Examples of such antagonists include BMS-189532, BMS-195614, and ER-50891.[6][7] While potent in vitro, some of these selective antagonists have shown challenges with in vivo bioavailability.[6][8]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and representative RARα antagonists based on available literature.

Table 1: Receptor Binding Affinity and Potency

CompoundTargetParameterValueReference
This compound RARαKi1.4 µM[1]
RARβKi220 nM[1]
TRPV1EC502.5 µM[1]
TRPA1EC5020 µM[1][2]
Am80-induced HL-60 differentiationIC50150 nM[1]
BMS-189532 RARαAntagonist ActivityPotent in vitro[6]
BMS-195614 RARαAntagonist ActivityPotent in vitro[6]
ER-50891 RARαAntagonist ActivityEffective in antagonizing ATRA effects[7]

Signaling Pathways and Mechanisms of Action

Retinoic Acid Receptor (RAR) Signaling Pathway

The canonical RAR signaling pathway involves the binding of retinoic acid to an RAR/RXR heterodimer, leading to the recruitment of co-activators and transcription of target genes. Antagonists block this process by preventing the conformational changes required for co-activator recruitment.

RAR_Signaling cluster_nucleus Nucleus RA Retinoic Acid RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RA_RAR_RXR RA-RAR/RXR Complex RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to CoActivator Co-activators RA_RAR_RXR->CoActivator Recruits CoRepressor Co-repressors CoRepressor->RAR_RXR Represses Transcription CoActivator->RARE Activates TargetGene Target Gene Transcription RARE->TargetGene Antagonist RAR Antagonist (e.g., this compound, RARα antagonists) Antagonist->RAR_RXR Blocks RA binding

Caption: Canonical Retinoic Acid Receptor (RAR) signaling pathway.

This compound Off-Target Signaling via TRP Channels

This compound directly activates TRPV1 and TRPA1 channels, leading to cation influx and neuronal excitation, which manifests as pain-related behaviors.[2][3] This mechanism is independent of its effects on RARs.

LE135_TRP_Signaling cluster_cell_membrane Sensory Neuron Membrane This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates Cations Ca²⁺/Na⁺ Influx TRPV1->Cations TRPA1->Cations Depolarization Neuronal Depolarization & Excitation Cations->Depolarization Pain Pain Sensation Depolarization->Pain Transfection_Workflow Start Seed cells (e.g., HeLa, COS-7) in multi-well plates Transfect Transfect cells with: - RAR expression vector - RXR expression vector - RARE-luciferase reporter plasmid - β-galactosidase control plasmid Start->Transfect Treat Treat cells with: - Retinoic Acid (RA) - Test Compound (e.g., this compound) - RA + Test Compound Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and measure: - Luciferase activity - β-galactosidase activity Incubate->Lyse Analyze Normalize luciferase to β-galactosidase activity. Calculate % inhibition of RA-induced activity. Lyse->Analyze Nociception_Workflow Start Acclimate mice to the testing environment Baseline Measure baseline paw withdrawal threshold to mechanical or thermal stimuli Start->Baseline Inject Intraplantar injection of: - Vehicle control - this compound Baseline->Inject Measure Measure paw withdrawal threshold at different time points post-injection Inject->Measure Analyze Compare withdrawal thresholds between vehicle and this compound treated groups Measure->Analyze

References

Synergistic Effects of LE135 with Dichloroacetate (DCA) in Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the selective retinoic acid receptor β (RARβ) antagonist, LE135, with the metabolic modulator dichloroacetate (DCA) in melanoma cells. The data presented herein is based on published experimental findings and aims to provide an objective overview of this combination's potential.

Introduction to this compound and its Dual Activity

This compound is primarily known as a selective antagonist for the retinoic acid receptor β (RARβ). However, emerging research has revealed a dual activity, demonstrating that this compound also functions as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2] This multifaceted pharmacological profile opens avenues for exploring its synergistic potential with other compounds, particularly those that modulate cellular metabolism or interact with the TRPV1 and TRPA1 pathways.

Synergistic Inhibition of Melanoma Cell Growth with Dichloroacetate (DCA)

Recent studies have demonstrated a cooperative effect between this compound and dichloroacetate (DCA) in attenuating the growth of melanoma cells that express the RARβ receptor.[3] DCA is an inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to a metabolic shift from glycolysis towards mitochondrial respiration. The synergistic effect of the this compound and DCA combination is attributed to the limitation of metabolic flexibility in cancer cells.[3]

Quantitative Data Summary

The following table summarizes the key findings from in vitro studies on the combination of this compound and DCA in melanoma cells. The data is extracted from the study "Inhibition of retinoic acid receptor β signaling confers glycolytic dependence and sensitization to dichloroacetate in melanoma cells". The study did not provide raw dose-response data for a Combination Index (CI) calculation in its main figures or supplementary materials. Therefore, the synergy is described based on the significant enhancement of growth inhibition by the combination compared to individual treatments.

Cell LineCompound(s)Concentration(s)Observed EffectSynergy AssessmentReference
Melanoma Cells (RARβ expressing)This compoundNot specified in abstractIncreased glycolytic dependence-[3][4]
DCANot specified in abstractStimulation of mitochondrial metabolism-[3][4]
This compound + DCANot specified in abstractCooperative attenuation of cell growthSynergistic[3]

Note: The precise concentrations for the synergistic effect were not detailed in the abstracts. Access to the full study, including supplementary data, would be required for a more detailed quantitative analysis.

Experimental Protocols

Cell Viability Assay

The assessment of cell viability and the synergistic effect of this compound and DCA is typically performed using a standard cell viability assay, such as the MTT or resazurin assay.

General Protocol:

  • Cell Seeding: Melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound alone, DCA alone, and in combination at various ratios. Control wells receive the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • Viability Reagent Addition: A viability reagent (e.g., MTT, resazurin) is added to each well and incubated for a period sufficient to allow for metabolic conversion.

  • Data Acquisition: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The synergistic effect is quantified using methods such as the Combination Index (CI) as described by the Chou-Talalay method.[1][3][5][6] A CI value less than 1 indicates synergy.

Metabolic Analysis

To investigate the mechanism of synergy, metabolic assays are employed to measure changes in glycolysis and mitochondrial respiration.

General Protocol (Seahorse XF Analyzer):

  • Cell Seeding: Melanoma cells are seeded in a Seahorse XF cell culture microplate.

  • Compound Treatment: Cells are treated with this compound, DCA, or the combination for a specified duration.

  • Assay Preparation: The cell culture medium is replaced with a specialized assay medium.

  • Seahorse XF Analysis: The plate is placed in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Data Interpretation: Changes in OCR and ECAR in response to the different treatments are analyzed to understand the metabolic reprogramming induced by the drug combination.

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of this compound and DCA in melanoma is rooted in the metabolic reprogramming of cancer cells.

This compound and DCA Synergistic Mechanism in Melanoma

Inhibition of RARβ signaling by this compound in melanoma cells leads to a metabolic shift towards increased glycolysis and reduced mitochondrial respiration.[3] This creates a state of "glycolytic dependence," making the cells more vulnerable to agents that disrupt this metabolic state. DCA, by inhibiting PDK, forces the cells to shift back towards mitochondrial respiration. This dual targeting of cellular metabolism by this compound and DCA limits the cancer cells' ability to adapt their energy production pathways, leading to a synergistic inhibition of their growth.[3]

Synergistic_Mechanism_LE135_DCA cluster_metabolism Cellular Metabolism This compound This compound RARB RARβ This compound->RARB Glycolysis Glycolysis RARB->Glycolysis inhibition leads to increased glycolysis Mito_Resp Mitochondrial Respiration RARB->Mito_Resp inhibition leads to reduced respiration DCA DCA PDK PDK DCA->PDK inhibits PDH PDH PDK->PDH inhibits Pyruvate Pyruvate Glycolysis->Pyruvate Cell_Growth Melanoma Cell Growth Glycolysis->Cell_Growth supports Mito_Resp->Cell_Growth supports Pyruvate->Mito_Resp via PDH Synergistic_Inhibition Synergistic Inhibition Synergistic_Inhibition->Cell_Growth

Caption: Synergistic mechanism of this compound and DCA in melanoma.

Experimental Workflow for Synergy Analysis

The following diagram illustrates a typical workflow for assessing the synergistic effects of two compounds in vitro.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Melanoma cells) start->cell_culture single_agent 2a. Single-Agent Dose-Response cell_culture->single_agent combination 2b. Combination Dose-Response cell_culture->combination viability_assay 3. Cell Viability Assay (e.g., MTT, Resazurin) single_agent->viability_assay combination->viability_assay data_analysis 4. Data Analysis (e.g., IC50 determination) viability_assay->data_analysis synergy_calc 5. Synergy Calculation (e.g., Combination Index) data_analysis->synergy_calc results 6. Results Interpretation (Synergy, Additivity, Antagonism) synergy_calc->results end End results->end

Caption: Experimental workflow for drug synergy analysis.

Potential Synergistic Effects via TRPV1 and TRPA1 Activation

Given that this compound is a potent activator of both TRPV1 and TRPA1 channels, there is a strong rationale for exploring its synergistic potential with other compounds that modulate these channels.[1][2] Studies have shown that simultaneous activation of TRPA1 and TRPV1 can lead to a synergistic effect on sensory nerves.[7] This suggests that combining this compound with other TRPV1 or TRPA1 agonists could potentially lead to enhanced therapeutic effects in relevant disease models, although specific studies on this compound in this context are currently lacking.

TRP_Synergy_Hypothesis cluster_effect Outcome This compound This compound TRPV1 TRPV1 This compound->TRPV1 activates TRPA1 TRPA1 This compound->TRPA1 activates Other_Agonist Other TRPV1/TRPA1 Agonist Other_Agonist->TRPV1 activates Other_Agonist->TRPA1 activates Synergistic_Effect Potential Synergistic Therapeutic Effect TRPV1->Synergistic_Effect TRPA1->Synergistic_Effect

Caption: Hypothesis for this compound synergy via TRPV1/TRPA1.

Conclusion

The combination of this compound and dichloroacetate demonstrates a promising synergistic effect in inhibiting the growth of melanoma cells through a mechanism of metabolic reprogramming. This guide provides a foundational understanding of this interaction, supported by available experimental evidence. Further research is warranted to fully elucidate the quantitative aspects of this synergy and to explore the potential for synergistic combinations of this compound with modulators of the TRPV1 and TRPA1 channels.

References

LE135: A Comparative Guide to its Efficacy in Inhibiting Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LE135, a selective Retinoic Acid Receptor β (RARβ) antagonist, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its performance in inhibiting RARβ-mediated gene expression.

Introduction

This compound is a synthetic small molecule that functions as a selective antagonist for the Retinoic Acid Receptor β (RARβ), a nuclear receptor involved in the transcriptional regulation of genes crucial for cell growth, differentiation, and apoptosis.[1][2][3] By binding to RARβ, this compound blocks the receptor's interaction with its natural ligand, all-trans retinoic acid (ATRA), thereby inhibiting the transcription of RARβ target genes.[1][2] This guide compares the inhibitory activity of this compound with two other notable RAR antagonists: AGN 193109 and BMS 493.

RARβ Signaling Pathway

The canonical RARβ signaling pathway is initiated by the binding of all-trans retinoic acid (ATRA) to the RARβ/RXRα heterodimer. This binding event triggers a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating their transcription. This compound, as an antagonist, binds to RARβ but does not induce the conformational change required for coactivator recruitment, thus blocking the downstream signaling cascade and inhibiting gene expression.

RAR_Signaling_Pathway RARβ Signaling Pathway and Inhibition by this compound cluster_0 Cytoplasm cluster_1 Nucleus ATRA All-trans Retinoic Acid (ATRA) RARbeta RARβ ATRA->RARbeta Binds ATRA->RARbeta Activates RXRalpha RXRα ATRA->RXRalpha Activates RARbeta->RXRalpha Heterodimerizes CoRepressor Corepressor Complex RARbeta->CoRepressor Recruits (Inactive State) CoActivator Coactivator Complex RARbeta->CoActivator Recruits (Active State) RXRalpha->CoRepressor Recruits (Inactive State) RXRalpha->CoActivator Recruits (Active State) RARE RARE RXRalpha->RARE Binds TargetGene Target Gene Transcription CoRepressor->TargetGene Represses CoActivator->RARE Activates RARE->TargetGene Initiates This compound This compound This compound->RARbeta Binds & Inhibits This compound->CoActivator Blocks Recruitment

Caption: RARβ Signaling and this compound Inhibition.

Performance Comparison of RAR Antagonists

The following table summarizes the key performance indicators of this compound and its alternatives, AGN 193109 and BMS 493. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

ParameterThis compoundAGN 193109BMS 493
Target(s) RARβ selective antagonistPan-RAR antagonistPan-RAR inverse agonist
Binding Affinity (Ki/Kd) Ki: 220 nM (RARβ), 1.4 µM (RARα)[2]Kd: 2 nM (RARα), 2 nM (RARβ), 3 nM (RARγ)[4][5]Not explicitly found, but functions as a pan-RAR inverse agonist.[6][7]
IC50 150 nM (inhibition of Am80-induced HL-60 cell differentiation)[2]Not available for a directly comparable assay.Not available for a directly comparable assay.
Observed Effects on Gene Expression Inhibits RA-induced transcriptional activation of RARβ.[1][3] Strongly represses TPA-induced AP-1 activity in the presence of RARβ and RXRα.[2]Half-maximal and maximal antagonism of retinoid-induced gene expression at a 1:1 and 10:1 molar ratio with agonist, respectively.[8]Reduces RARβ gene expression.[9]

Experimental Protocols

Detailed methodologies for key experiments used to confirm this compound-mediated inhibition of gene expression are provided below.

RARβ Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RARβ in response to an agonist.

Workflow:

Reporter_Assay_Workflow RARβ Reporter Gene Assay Workflow A Seed cells expressing RARβ and a RARE-luciferase reporter B Treat cells with RAR agonist (e.g., ATRA) and varying concentrations of this compound (or alternative) A->B C Incubate for 24-48 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze data to determine IC50 E->F

Caption: Workflow for RARβ Reporter Gene Assay.

Detailed Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HeLa) transiently or stably expressing human RARβ and a luciferase reporter plasmid containing multiple copies of a Retinoic Acid Response Element (RARE) upstream of the luciferase gene.

  • Seeding: Plate the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: The following day, treat the cells with a constant concentration of an RAR agonist (e.g., 10 nM all-trans retinoic acid) and a serial dilution of this compound or the alternative compound. Include appropriate controls (vehicle, agonist only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter). Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the mRNA levels of specific RARβ target genes to confirm the inhibitory effect of this compound.

Workflow:

qPCR_Workflow qPCR Workflow for Target Gene Expression A Treat cells with RAR agonist and this compound (or alternative) B Isolate total RNA A->B C Synthesize cDNA (Reverse Transcription) B->C D Perform qPCR with primers for RARβ target genes (e.g., RARB, HOXA1) and a housekeeping gene C->D E Analyze Ct values to determine relative gene expression D->E

Caption: Workflow for qPCR Analysis.

Detailed Protocol:

  • Cell Treatment: Culture cells (e.g., a cancer cell line known to express RARβ) and treat with an RAR agonist (e.g., ATRA) in the presence or absence of different concentrations of this compound or its alternatives.

  • RNA Isolation: After the desired treatment period (e.g., 24 hours), harvest the cells and isolate total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • qPCR: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA as a template, and primers specific for the RARβ target genes of interest (e.g., RARB, HOXA1, CYP26A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the control group.

Conclusion

This compound is a valuable tool for researchers studying the role of RARβ in various biological processes. Its selectivity for RARβ over other RAR isoforms makes it a more specific inhibitor compared to pan-RAR antagonists like AGN 193109 and BMS 493. However, for applications where broader RAR inhibition is desired, AGN 193109 and BMS 493 offer potent alternatives. The choice of inhibitor should be guided by the specific research question and the desired level of selectivity. The experimental protocols provided in this guide offer a starting point for confirming the inhibitory effects of these compounds on RARβ-mediated gene expression.

References

Independent Validation of LE135's Effect on Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of LE135, a selective Retinoic Acid Receptor β (RARβ) antagonist, in modulating apoptosis. Its effects are compared with other relevant compounds, supported by experimental data to inform research and drug development in apoptosis-related fields.

Introduction to this compound and Apoptosis Modulation

This compound is a synthetic organic molecule that acts as a selective antagonist for the Retinoic Acid Receptor beta (RARβ).[1] Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in cell growth, differentiation, and apoptosis, largely through its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] The β-isoform of RAR has been specifically implicated in mediating RA-induced apoptosis in certain cancer cell lines.[3][4] this compound's primary characterized effect on apoptosis is not to induce it, but rather to inhibit the pro-apoptotic signals initiated by all-trans-retinoic acid (atRA) through the RARβ pathway.[1] This makes it a valuable tool for dissecting the specific role of RARβ in apoptosis and a potential modulator in contexts where inhibiting RA-induced cell death is desirable.

Comparative Analysis of this compound and Alternative Apoptosis Modulators

To provide a comprehensive understanding of this compound's activity, this guide compares its effect on apoptosis with that of other RAR modulators with distinct receptor selectivity and mechanisms of action.

Table 1: Comparison of this compound and Alternative RAR Modulators on Apoptosis

CompoundTarget Receptor(s)Mechanism of ActionEffect on ApoptosisCell LineReference
This compound RARβ-selectiveAntagonistInhibits atRA-induced apoptosisZR-75-1 (human breast cancer)[1]
LE540 RARβ-selectiveAntagonistInhibits atRA-induced apoptosisZR-75-1 (human breast cancer)[1][5]
BMS493 Pan-RARInverse AgonistBlocks atRA-induced apoptosisMEPM (murine embryonic palatal mesenchyme)[6]
Ro 41-5253 RARα-selectiveAntagonistInduces apoptosisMCF-7, ZR-75-1 (human breast cancer)[3][7]

Experimental Data and Observations

This compound and LE540: Inhibition of atRA-Induced Apoptosis

In a foundational study, the effect of this compound and the structurally similar compound LE540 on atRA-induced apoptosis was investigated in the ZR-75-1 human breast cancer cell line. Treatment with atRA alone induced apoptosis in these cells. However, the co-treatment with this compound or LE540 was shown to inhibit this atRA-induced apoptosis, demonstrating their antagonistic effect on the RARβ-mediated apoptotic pathway.[1]

Table 2: Quantitative Data on the Inhibition of atRA-Induced Apoptosis by this compound and LE540

TreatmentConcentration% Apoptotic Cells (Relative to Control)Reference
Control-Baseline[1]
all-trans-Retinoic Acid (atRA)1 µMIncreased[1]
atRA (1 µM) + this compound10 µMSignificantly Reduced vs. atRA alone[1]
atRA (1 µM) + LE54010 µMSignificantly Reduced vs. atRA alone[1]
(Note: The original publication qualitatively describes the inhibition. Specific percentages of inhibition are not provided in the abstract.)
BMS493: A Pan-RAR Inverse Agonist that Blocks Apoptosis

BMS493 acts as an inverse agonist for all RAR subtypes, meaning it not only blocks the receptor but also reduces its basal activity. In murine embryonic palatal mesenchyme (MEPM) cells, pretreatment with BMS493 effectively blocked atRA-induced apoptosis, including the suppression of DNA fragmentation and caspase-3 activation.[6] This suggests that a broad inhibition of RAR signaling can also prevent RA-induced apoptosis.

Ro 41-5253: An RARα-Selective Antagonist that Induces Apoptosis

In contrast to the RARβ antagonist this compound, the RARα-selective antagonist Ro 41-5253 has been shown to induce apoptosis in breast cancer cell lines, including ZR-75-1.[3][7] This highlights the distinct and sometimes opposing roles of different RAR subtypes in the regulation of apoptosis. The pro-apoptotic effect of Ro 41-5253 is dose-dependent and appears to be independent of p53.[7]

Table 3: Apoptosis Induction by Ro 41-5253 in Breast Cancer Cells

Cell LineTreatmentConcentration% Apoptotic CellsIncubation TimeReference
ZR-75-1Ro 41-525310 µM80%6 days[3]
ZR-75-1Ro 41-52531 µM65%6 days[3]
MCF-7Ro 41-525310 µM58%6 days[3]
MCF-7Ro 41-52531 µM51%6 days[3]

Signaling Pathways and Experimental Workflows

The signaling pathway of atRA-induced apoptosis and its inhibition by this compound, along with a typical experimental workflow for assessing apoptosis, are depicted below.

RAR_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus atRA all-trans-Retinoic Acid (atRA) atRA_bound atRA atRA->atRA_bound RARbeta_RXR RARβ/RXR RARE Retinoic Acid Response Element (RARE) RARbeta_RXR->RARE Activates atRA_bound->RARbeta_RXR Binds Pro_Apoptotic_Genes Pro-Apoptotic Gene Transcription RARE->Pro_Apoptotic_Genes Induces Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis This compound This compound This compound->RARbeta_RXR Antagonizes Apoptosis_Assay_Workflow Start Cell Culture (e.g., ZR-75-1) Treatment Treatment with Compounds (atRA, this compound, etc.) Start->Treatment Incubation Incubation (Specified Time) Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest Staining Staining (e.g., Annexin V/PI or DAPI) Harvest->Staining Analysis Analysis (Flow Cytometry or Fluorescence Microscopy) Staining->Analysis Data Data Quantification (% Apoptotic Cells) Analysis->Data

References

LE135: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LE135 is a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. The aberrant function of RARβ is implicated in the development and progression of various cancers. This guide provides a comparative analysis of the experimental effects of this compound across different cancer cell lines, summarizing key findings and providing detailed experimental protocols to support further research.

Quantitative Data Summary

While direct comparative IC50 values for cell viability are not extensively published for this compound across a wide range of cancer cell lines, the available data indicates varied and cell-line-specific anti-cancer effects. The following table summarizes the observed biological responses and effective concentrations of this compound in different cancer cell lines.

Cancer Cell LineCancer TypeObserved EffectEffective ConcentrationCitation
ZR-75-1 Human Breast CancerInhibition of all-trans-Retinoic Acid (RA)-induced apoptosis.Not specified
Melanoma Cell Lines (ED-117, ED-196) Human MelanomaCooperative attenuation of cell growth when combined with dichloroacetate (DCA).1 µM (in combination with 0.1 µM PLX4032)
HL-60 Human Promyelocytic LeukemiaInhibition of Am80-induced differentiation.IC50 = 150 nM

Binding Affinity (Ki) of this compound for Retinoic Acid Receptors:

ReceptorKi Value
RARα 1.4 µM
RARβ 220 nM
RARγ Highly selective over RARγ
RXRα, RXRβ, RXRγ Highly selective over RXRs

Mechanism of Action: RARβ Antagonism

This compound exerts its effects primarily by antagonizing the RARβ receptor. In many cancers, RARβ acts as a tumor suppressor. Its expression is often silenced, contributing to uncontrolled cell growth and resistance to apoptosis. By binding to RARβ, this compound can modulate the expression of target genes involved in critical cellular processes.

RAR_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Retinoic Acid (Agonist) RAR_RXR RARβ/RXR Heterodimer Retinoic_Acid->RAR_RXR Activates This compound This compound (Antagonist) This compound->RAR_RXR Inhibits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to No_Transcription Transcription Blocked RAR_RXR->No_Transcription Binding of this compound Gene_Expression Target Gene Expression RARE->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation Growth_Inhibition Growth Inhibition Gene_Expression->Growth_Inhibition

Caption: RARβ signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_this compound 3. Treat cells with various concentrations of this compound Incubate_24h->Add_this compound Incubate_Treatment 4. Incubate for a desired period (e.g., 24, 48, 72 hours) Add_this compound->Incubate_Treatment Add_MTT 5. Add MTT reagent to each well (final concentration ~0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours (formation of formazan crystals) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution (e.g., DMSO, isopropanol) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the steps to quantify apoptosis in response to this compound treatment using flow cytometry.

Protocol Details:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Differentiation Assay (for HL-60 cells)

This protocol is designed to assess the ability of this compound to inhibit agonist-induced differentiation of HL-60 promyelocytic leukemia cells into granulocytes.

Protocol Details:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Induction of Differentiation: Seed cells at a density of 2 x 10^5 cells/mL. To induce differentiation, treat the cells with a known agonist such as all-trans-Retinoic Acid (ATRA) or Am80.

  • This compound Treatment: Concurrently treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for 72-96 hours.

  • Assessment of Differentiation: Differentiation can be assessed by several methods:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated granulocytes are capable of producing superoxide radicals, which reduce the yellow NBT to a blue formazan precipitate. The percentage of blue-black cells is determined by light microscopy.

    • Flow Cytometry for CD11b Expression: Differentiated granulocytes upregulate the expression of the cell surface marker CD11b. Stain the cells with a fluorescently labeled anti-CD11b antibody and analyze by flow cytometry.

Concluding Remarks

This compound demonstrates significant, albeit cell-line dependent, anti-cancer activity. Its primary mechanism of action as a RARβ antagonist makes it a valuable tool for investigating the role of RARβ signaling in tumorigenesis. The provided data and protocols offer a foundation for further comparative studies to elucidate the full therapeutic potential of this compound and to identify cancer types that may be particularly susceptible to its effects. Future research should focus on expanding the panel of cancer cell lines tested and on conducting in vivo studies to validate these in vitro findings.

Safety Operating Guide

Proper Disposal Procedures for LE135: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of LE135, a selective retinoic acid receptor β (RARβ) antagonist. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Immediate Safety and Handling

This compound is a chemical compound that requires careful handling to minimize risks to laboratory personnel. Based on available safety data, this compound is known to cause skin and eye irritation and may provoke an allergic skin reaction. Therefore, adherence to standard laboratory safety protocols is imperative.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times when handling this compound.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect from skin exposure.

Handling Procedures:

  • Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 438.56 g/mol Tocris Bioscience
Formula C₂₉H₃₀N₂O₂Tocris Bioscience
Purity ≥97% (HPLC)Tocris Bioscience
CAS Number 155877-83-1Tocris Bioscience
Storage Store at +4°CTocris Bioscience

Disposal Procedures

The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. As a chemical waste, this compound should not be disposed of in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Waste Classification: this compound should be treated as a hazardous chemical waste. Due to its potential for skin and eye irritation, it falls under the category of irritant waste. Further classification may be required based on local regulations and the solvents used to prepare this compound solutions.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.

  • Containerization:

    • Collect solid this compound waste in a clearly labeled, sealed container.

    • Collect solutions of this compound in a designated, leak-proof, and sealed waste container. The container should be compatible with the solvent used (e.g., a glass bottle for organic solvents).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound [4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b]diazepin-13-yl)benzoic acid]," and any other components of the waste mixture (e.g., solvents).

  • Storage of Waste: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

This compound is utilized in various experimental settings to study the roles of retinoic acid receptors. Below are detailed methodologies for key experiments involving this compound.

Calcium Imaging in HEK293T Cells

This protocol is used to investigate the effect of this compound on intracellular calcium levels, particularly its activation of TRPV1 and TRPA1 channels.

Materials:

  • HEK293T cells

  • Plasmids encoding TRPV1 or TRPA1

  • Transfection reagent (e.g., Lipofectamine)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Transfect the cells with plasmids encoding the ion channel of interest (TRPV1 or TRPA1) using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: 24-48 hours post-transfection, plate the cells onto glass-bottom dishes suitable for microscopy.

  • Dye Loading: On the day of the experiment, wash the cells with imaging buffer. Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells 2-3 times with imaging buffer to remove excess dye.

  • Imaging: Mount the dish on the fluorescence microscope. Acquire baseline fluorescence images.

  • Compound Application: Add this compound at the desired concentration to the imaging buffer and record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration in response to this compound.

Whole-Cell Patch-Clamp Recording in HEK293T Cells

This technique is employed to directly measure the ion channel currents activated by this compound.

Materials:

  • Transfected HEK293T cells (as described above)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal pipette solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution

Procedure:

  • Cell Preparation: Place a coverslip with transfected HEK293T cells in the recording chamber on the microscope stage and perfuse with external recording solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette under visual control. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing this compound at the desired concentration and record the elicited currents.

  • Data Analysis: Analyze the recorded currents to determine the electrophysiological properties of the this compound-activated channels.

Signaling Pathway and Disposal Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).

LE135_Signaling_Pathway This compound This compound RAR Retinoic Acid Receptor (RARβ) This compound->RAR Antagonist TRPV1_TRPA1 TRPV1 / TRPA1 Channels This compound->TRPV1_TRPA1 Activates GeneTranscription Gene Transcription (Inhibited) RAR->GeneTranscription Blocks CalciumInflux Ca²⁺ Influx TRPV1_TRPA1->CalciumInflux Mediates PainSignaling Pain Signaling CalciumInflux->PainSignaling Initiates

Caption: Signaling pathways affected by this compound.

LE135_Disposal_Workflow Start This compound Waste (Solid or Solution) Segregate Segregate from other waste streams Start->Segregate Containerize Place in a labeled, sealed, and appropriate hazardous waste container Segregate->Containerize Label Label with 'Hazardous Waste', full chemical name, and contents Containerize->Label Store Store in designated hazardous waste accumulation area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup Store->ContactEHS Disposal Proper disposal by EHS following regulations ContactEHS->Disposal

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling LE135

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), handling, storage, and disposal of LE135, a retinoic acid receptor (RAR) antagonist. Furthermore, it outlines a detailed experimental protocol for its use in cell culture and visualizes the associated biological pathway.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The following safety recommendations are based on best practices for handling potent, powdered research chemicals and information on similar compounds. Always consult the supplier's information and your institution's safety protocols before handling any new chemical. A significant known hazard of this compound is that it produces pain through the direct activation of TRP channels.

Immediate Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following procedures should be strictly adhered to.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from dust particles and splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised.
Body Protection Laboratory CoatA fully fastened lab coat should be worn at all times.
Disposable Gown/ApronRecommended for weighing and preparing stock solutions to protect clothing from contamination.
Respiratory Protection Fume HoodAll handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
N95 RespiratorRecommended as a minimum for weighing the powder, even within a fume hood, to prevent inhalation of fine particles.
Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance with a draft shield inside a fume hood. Handle the powder carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

Operational Plan: Storage and Solution Preparation

Proper storage and accurate preparation of solutions are critical for experimental reproducibility and safety.

Storage
  • Solid Compound: Store this compound powder in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C.

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.

  • Weighing: Carefully add the desired amount of this compound powder to the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.386 mg of this compound (Molecular Weight: 438.56 g/mol ).

  • Solubilization: Add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to the tube. For 4.386 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, single-use vials and store at -20°C or -80°C.

Experimental Protocol: In Vitro Treatment of Cells with this compound

This protocol provides a general guideline for treating adherent cells in culture with this compound to assess its antagonist activity on retinoic acid receptor signaling. Specific cell types, seeding densities, and treatment concentrations may require optimization.

  • Cell Seeding:

    • Culture cells in appropriate growth medium to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate (e.g., 96-well plate) at a predetermined density to allow for optimal growth during the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Treatment Media:

    • Thaw the this compound stock solution and an all-trans retinoic acid (ATRA) stock solution (agonist) at room temperature.

    • Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Prepare a solution of ATRA in cell culture medium at a concentration known to induce a submaximal response in your cell line (this concentration often needs to be determined empirically, but a starting point could be in the low nanomolar range).

    • Prepare control media: vehicle control (e.g., 0.1% DMSO), ATRA-only, and this compound-only at the highest concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • For antagonist experiments, add the this compound-containing media to the wells first and incubate for a short period (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.

    • Following the pre-incubation, add the ATRA-containing medium to the this compound-treated wells.

    • Add the control media to the respective control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Endpoint Analysis:

    • After the incubation period, assess the cellular response using an appropriate assay. This could include:

      • Gene expression analysis: Measure the mRNA levels of known retinoic acid target genes (e.g., RARβ, CYP26A1) using RT-qPCR.

      • Reporter assays: If using a cell line with a retinoic acid response element (RARE)-driven reporter gene (e.g., luciferase), measure the reporter activity.

      • Cell viability/proliferation assays: Assess the effect of this compound on cell number or metabolic activity.

      • Differentiation markers: Analyze the expression of proteins or morphological changes associated with cellular differentiation.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated PPE (gloves, disposable gowns) should also be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and contaminated cell culture media, in a labeled, leak-proof hazardous waste container.

    • Do not pour this compound-containing solutions down the drain.

  • Decontamination:

    • Wipe down all work surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution to remove any residual this compound. Dispose of the cleaning materials as hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.

Visualizing the Mechanism of Action

To understand how this compound functions, it is important to visualize the retinoic acid signaling pathway it inhibits.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) Retinoic Acid Retinoic Acid (ATRA) Retinaldehyde->Retinoic Acid Oxidation (RALDH) CRABP CRABP Retinoic Acid->CRABP Binding RAR RAR CRABP->RAR Transport to Nucleus & Binding RARE RARE (Retinoic Acid Response Element) RAR->RARE Forms Heterodimer with RXR RXR RXR RXR->RARE Target Gene\nTranscription Target Gene Transcription RARE->Target Gene\nTranscription Activation This compound This compound This compound->RAR Antagonist (Blocks Binding) Experimental_Workflow cluster_prep Preparation (Day 1) cluster_treatment Treatment cluster_analysis Analysis (Day 2-4) seed_cells 1. Seed Cells in Multi-well Plate prep_media 2. Prepare Treatment Media (this compound, ATRA, Controls) pre_incubate 3. Pre-incubate with This compound Media prep_media->pre_incubate add_atra 4. Add ATRA Media pre_incubate->add_atra incubate 5. Incubate for 24-72 hours add_atra->incubate endpoint 6. Perform Endpoint Analysis (e.g., RT-qPCR, Reporter Assay) incubate->endpoint

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LE135
Reactant of Route 2
Reactant of Route 2
LE135

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。